molecular formula C12H13NO4 B177212 1-benzylazetidine-3,3-dicarboxylic Acid CAS No. 106014-87-3

1-benzylazetidine-3,3-dicarboxylic Acid

Número de catálogo: B177212
Número CAS: 106014-87-3
Peso molecular: 235.24 g/mol
Clave InChI: CWDWGQLVRSTJCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-benzylazetidine-3,3-dicarboxylic Acid, also known as 1-benzylazetidine-3,3-dicarboxylic Acid, is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzylazetidine-3,3-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzylazetidine-3,3-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzylazetidine-3,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWGQLVRSTJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Applications of 1-Benzylazetidine-3,3-Dicarboxylic Acid Esters: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring is a highly sought-after structural motif in modern drug discovery, offering unique conformational rigidity and metabolic stability. Specifically, 1-benzylazetidine-3,3-dicarboxylic acid esters (such as diethyl 1-benzylazetidine-3,3-dicarboxylate) serve as critical, versatile intermediates for synthesizing Sphingosine-1-phosphate (S1P) receptor agonists, Bruton's tyrosine kinase (BTK) inhibitors, and transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP). This whitepaper details the mechanistic rationale, optimized step-by-step synthetic protocols, and downstream derivatization pathways for this essential scaffold.

Mechanistic Rationale: Overcoming Cyclization Barriers

Historically, the synthesis of azetidine rings relied on the condensation of epichlorohydrin with benzhydrylamine. This legacy route is notoriously inefficient, requiring up to six days of reaction time and suffering from poor atom economy[1].

To streamline this, researchers pivoted to utilizing commercially available diethyl bis(hydroxymethyl)malonate . However, activating the diol for cyclization presents a significant chemical challenge. Attempted syntheses using mesyl chloride to form a bis-mesylate intermediate failed; the mesylate leaving groups are excessively stable under mild conditions. Forcing the cyclization with benzylamine at elevated temperatures leads to complex decomposition mixtures rather than the desired four-membered ring[2].

The Triflation Breakthrough: The definitive solution relies on the use of trifluoromethanesulfonic anhydride (Tf2O). Triflation generates a highly reactive bis-triflate intermediate. Because the triflate anion is an exceptional leaving group, it readily undergoes a double SN2 displacement by the primary amine (benzylamine)[2]. To prevent the thermal decomposition of the labile bis-triflate, the protocol is engineered as a one-pot, two-stage process: the intermediate is generated at strictly controlled low temperatures (-20 °C) and immediately trapped by the amine[2].

Workflow SM Diethyl bis(hydroxymethyl)malonate Tf2O Tf2O, DIPEA MeCN, -20 °C SM->Tf2O Int Bis-triflate Intermediate (In situ) Tf2O->Int BnNH2 Benzylamine Reflux Int->BnNH2 Prod Diethyl 1-benzylazetidine- 3,3-dicarboxylate BnNH2->Prod

Fig 1: One-pot synthesis workflow of diethyl 1-benzylazetidine-3,3-dicarboxylate.

Experimental Protocol: The One-Pot Synthesis

The following methodology details the optimized, self-validating protocol for the gram-scale synthesis of diethyl 1-benzylazetidine-3,3-dicarboxylate[3],[2].

Step 1: In Situ Triflation (Activation)
  • Preparation: Charge a dry, nitrogen-flushed reaction vessel with diethyl bis(hydroxymethyl)malonate (1.0 eq) and anhydrous acetonitrile (MeCN).

  • Cooling: Cool the solution to -20 °C.

    • Causality Note: Strict temperature control is mandatory. The subsequent addition is highly exothermic, and the bis-triflate intermediate is thermally labile. Allowing the temperature to rise above -10 °C will result in ring-opening side reactions and yield degradation[2].

  • Activation: Add triflic anhydride (Tf2O, 2.1 eq) dropwise via an addition funnel, maintaining the internal temperature below -10 °C.

  • Buffering: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

    • Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the generated triflic acid, preventing the acidic degradation of the malonate core without competing with the amine in the subsequent step[2].

Step 2: Cyclization
  • Amine Addition: To the in situ generated bis-triflate, add benzylamine (1.0 - 1.2 eq) dropwise.

  • Ring Closure: Allow the reaction mixture to warm to room temperature, then heat to reflux.

    • Causality Note: While the triflate is highly reactive, heating provides the necessary activation energy to overcome the steric strain of closing the four-membered azetidine ring[2].

Step 3: Workup and Isolation
  • Concentration: Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Partition the residue between ethyl acetate (EA) and water. Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Purification: Purify via silica gel column chromatography (eluting with petroleum ether/ethyl acetate) to afford the target compound as a yellow oil[3].

Quantitative Data & Analytical Characterization

To ensure reproducibility and correct structural assignment, the quantitative reaction parameters and analytical NMR data are summarized below.

Table 1: Reaction Parameters & Optimization Rationale
ParameterValue / ReagentRationale
Starting Material Diethyl bis(hydroxymethyl)malonate (1.0 eq)Provides the pre-functionalized C3-carbon core.
Activating Agent Triflic Anhydride (2.1 eq)Generates a highly labile leaving group for rapid cyclization.
Base DIPEA (2.5 eq)Scavenges acidic byproducts without competing as a nucleophile.
Nucleophile Benzylamine (1.0 - 1.2 eq)Installs the protected ring nitrogen; easily removed later via hydrogenolysis.
Temperature -20 °C to RefluxLow temp prevents bis-triflate degradation; reflux drives cyclization.
Typical Yield ~82%High efficiency for a one-pot double displacement[3].
Table 2: 1H NMR Characterization (400 MHz, DMSO-d6)[3]
Chemical Shift ( δ , ppm)Multiplicity & IntegrationStructural Assignment
7.29 - 7.34m, 2HAromatic protons (meta)
7.22 - 7.27m, 3HAromatic protons (ortho, para)
4.17q, J = 7.2 Hz, 4HEster -CH2-
3.56s, 2HBenzyl -CH2-
3.51s, 4HAzetidine ring -CH2-
1.17t, J = 7.2 Hz, 6HEster -CH3

Downstream Derivatization & Applications

Diethyl 1-benzylazetidine-3,3-dicarboxylate is rarely the final drug candidate; rather, it is a versatile hub for generating highly specialized pharmacophores.

  • Reduction to Diols: Treatment of the diester with Lithium Aluminum Hydride (LiAlH4) in THF cleanly reduces the ester moieties to yield 1-benzylazetidine-3,3-dimethanol (typical yields ~63%). This diol is a direct precursor for synthesizing Immucillins—potent transition state analogue inhibitors of purine nucleoside phosphorylase (PNP) and methylthioadenosine phosphorylase (MTAP)[4].

  • Hydrolysis & Decarboxylation: Saponification of the esters yields a diacid intermediate. Under carefully pH-controlled conditions, this diacid undergoes mono-decarboxylation to form 1-benzylazetidine-3-carboxylic acid. A final hydrogenolysis step removes the benzyl protecting group, yielding azetidine-3-carboxylic acid. This specific fragment is a critical rigidifying moiety in S1P receptor agonists used for treating multiple sclerosis[1].

Applications Core Diethyl 1-benzylazetidine-3,3-dicarboxylate Node1 LiAlH4 Reduction Core->Node1 Node2 Hydrolysis & Decarboxylation Core->Node2 Prod1 1-Benzylazetidine-3,3-dimethanol (PNP/MTAP Inhibitors) Node1->Prod1 Prod2 Azetidine-3-carboxylic acid (S1P Receptor Agonists) Node2->Prod2

Fig 2: Downstream derivatization pathways for azetidine-based drug discovery.

Conclusion

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid esters via the triflation of diethyl bis(hydroxymethyl)malonate represents a triumph of synthetic optimization. By understanding the thermal instability of the bis-triflate intermediate and the energetic requirements of four-membered ring closure, chemists can execute this one-pot reaction with high fidelity and excellent yields. The resulting scaffold remains an indispensable building block in the ongoing development of targeted therapeutics.

Sources

In-Depth Technical Guide: NMR Data Acquisition and Interpretation for 1-Benzylazetidine-3,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

Azetidines—four-membered nitrogen heterocycles—are highly valued in modern medicinal chemistry as rigid, metabolically stable bioisosteres for larger rings or aliphatic amines. Specifically, 1-benzylazetidine-3,3-dicarboxylic acid (CAS 106014-87-3) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including c-Met kinase modulators and S1P1 receptor agonists 1.

Analyzing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The molecule features a highly basic azetidine nitrogen and two acidic carboxylic acid groups, meaning it predominantly exists as a zwitterion in neutral environments. Furthermore, the four-membered ring undergoes rapid "butterfly" puckering dynamics at room temperature. This guide provides a comprehensive, self-validating framework for acquiring and interpreting the 1H and 13C NMR spectra of this highly polar, symmetrical scaffold.

Structural Dynamics and Causality in NMR Behavior

To accurately interpret the NMR data of 1-benzylazetidine-3,3-dicarboxylic acid, one must understand the causality behind its spectral behavior:

  • Zwitterionic Invisibility in Non-Polar Solvents: Because the molecule contains both a basic amine (pKa ~ 7.5) and malonic-type dicarboxylic acids (pKa ~ 2.5 and 5.0), it forms a highly polar inner salt. Causality: This renders the compound completely insoluble in standard non-polar NMR solvents like CDCl₃. Highly polar, hydrogen-bond-disrupting solvents such as DMSO-d₆ or D₂O (with NaOD) are strictly required 2.

  • Ring Symmetry and Puckering Dynamics: The azetidine ring has a plane of symmetry passing through the nitrogen (C1) and the quaternary carbon (C3). Causality: At room temperature, the ring undergoes rapid conformational inversion (puckering), which averages the pseudo-axial and pseudo-equatorial environments of the protons at C2 and C4. Consequently, instead of complex AB spin systems, the four azetidine protons collapse into a single, broad singlet on the NMR timescale.

  • Quaternary Carbon Relaxation ( T1​ ): The C3 position is fully substituted by two carboxylic acids and the azetidine ring carbons. Causality: Lacking directly attached protons, this carbon experiences highly inefficient longitudinal relaxation ( T1​ ) and no Nuclear Overhauser Effect (NOE) enhancement. Specialized acquisition parameters are required to observe it.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates built-in self-validation checkpoints to guarantee data integrity.

NMR_Workflow Start Start: 1-Benzylazetidine-3,3-dicarboxylic acid Solvent Solvent Selection (DMSO-d6 or D2O) Start->Solvent Prep Sample Preparation (20mg/0.6mL, Filtered) Solvent->Prep Tuning Probe Tuning & Shimming (Self-Validating Line Shape) Prep->Tuning Acquisition Data Acquisition (1H, 13C, HSQC, HMBC) Tuning->Acquisition Processing Fourier Transform & Phase/Baseline Correction Acquisition->Processing

Step-by-step experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 15–20 mg of the analyte for 1H NMR, or 40–50 mg if 13C NMR is required in the same tube.

  • Solvent Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (100% isotopic purity, stored over molecular sieves to prevent water contamination).

  • Filtration (Self-Validation Checkpoint 1): Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube.

    • Causality: Synthesis of this molecule often involves metal catalysts (e.g., Pt/C or NiCl₂) 2. Microscopic paramagnetic particulates drastically accelerate transverse relaxation ( T2∗​ ), ruining resolution. Validation: The solution must be optically pristine.

  • Probe Tuning and Gradient Shimming (Self-Validation Checkpoint 2): Insert the sample, lock the deuterium frequency, and automatically tune/match the probe. Run a gradient shim routine (TopShim).

    • Validation: Measure the full width at half maximum (FWHM) of the residual DMSO-d₅ quintet at 2.50 ppm. If FWHM > 1.2 Hz, manually adjust Z1/Z2 gradients until homogeneity is achieved.

  • Pulse Sequence Configuration:

    • 1H NMR: Use a 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 s. Acquire 16 scans.

    • 13C NMR: Use a proton-decoupled sequence (zgpg30). Critical Causality: Set D1 to 2.5–3.0 seconds . The quaternary C3 and carbonyl carbons require extended recovery time. Acquire 512–1024 scans depending on concentration.

Quantitative Data Presentation and Interpretation

The following tables summarize the expected chemical shifts for 1-benzylazetidine-3,3-dicarboxylic acid in DMSO-d₆ at 298 K (400 MHz for 1H, 100 MHz for 13C) 3.

Table 1: 1H NMR Data Summary
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Logic
Azetidine C2, C4 3.95 - 4.10Singlet (br)4HEquivalent due to rapid ring puckering and molecular symmetry. Broadness indicates intermediate exchange rates.
Benzylic CH2 3.75 - 3.85Singlet2HDeshielded by both the phenyl ring and the adjacent basic nitrogen.
Aromatic (m, p) 7.25 - 7.35Multiplet3HMeta and para protons of the benzyl group.
Aromatic (o) 7.35 - 7.45Multiplet2HOrtho protons, slightly more deshielded.
Carboxylic OH ~ 12.5Broad Singlet2HHighly dependent on exact water content and zwitterionic equilibrium; often exchanges with residual HDO.
Table 2: 13C NMR Data Summary
PositionChemical Shift (ppm)Carbon TypeAssignment / Structural Logic
Carbonyls 172.5CqHighly deshielded C=O carbons. Low intensity due to lack of NOE.
Ipso-Ph 136.2CqAromatic carbon attached to the benzylic CH2.
Ortho/Meta-Ph 128.8, 128.2CHStandard aromatic resonances.
Para-Ph 127.4CHPara aromatic resonance.
Benzylic CH2 61.5CH2Shifted downfield by the electronegative nitrogen.
Azetidine C2, C4 58.2CH2Equivalent carbons in the strained 4-membered ring.
Azetidine C3 48.5CqQuaternary carbon. Lowest intensity peak in the spectrum.

2D NMR Workflows for Structural Elucidation

To definitively prove the connectivity of the synthesized scaffold—especially to differentiate the benzylic CH2 from the azetidine CH2 protons—Heteronuclear Multiple Bond Correlation (HMBC) is strictly required.

Causality in 2D NMR: The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings. By observing which carbons the benzylic protons couple to versus which carbons the azetidine protons couple to, the structural framework is unambiguously validated.

HMBC_Logic H_Benzyl 1H: Benzylic CH2 (~3.8 ppm) C_Ipso 13C: Aromatic Ipso (~136 ppm) H_Benzyl->C_Ipso 2J HMBC C_Az_CH2 13C: Azetidine C2/C4 (~58 ppm) H_Benzyl->C_Az_CH2 3J HMBC H_Azetidine 1H: Azetidine CH2 (~4.0 ppm) H_Azetidine->C_Az_CH2 2J HMBC (Symmetry) C_Az_Cq 13C: Azetidine C3 (~48 ppm) H_Azetidine->C_Az_Cq 2J HMBC C_Carbonyl 13C: Carbonyl (C=O) (~173 ppm) H_Azetidine->C_Carbonyl 3J HMBC

Logical network of key HMBC NMR correlations for 1-benzylazetidine-3,3-dicarboxylic acid.

Interpretation of the HMBC Logic:

  • The Benzylic protons (~3.8 ppm) will show a strong 2J cross-peak to the Aromatic Ipso carbon (~136 ppm) and a 3J cross-peak across the nitrogen to the Azetidine C2/C4 carbons (~58 ppm).

  • The Azetidine protons (~4.0 ppm) will show a critical 3J cross-peak to the Carbonyl carbons (~173 ppm) and a 2J cross-peak to the Quaternary C3 carbon (~48 ppm). They will not show a correlation to the Aromatic Ipso carbon, perfectly differentiating the two aliphatic singlet signals.

References

  • Source: Arkivoc 2018, iv, 195-214 (Semantic Scholar)
  • Title: EP2213661B1 - c-Met Modulators and Methods of Use (Citing: Miller, R. A.; et al. Syn. Comm. 2003, 33, 3347)
  • Title: 1-N-Boc-3-Azetidinecarboxylic acid 1H NMR spectrum Source: ChemicalBook URL

Sources

1-Benzylazetidine-3,3-dicarboxylic Acid: Synthesis, Physicochemical Dynamics, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the demand for conformationally restricted scaffolds has driven the exploration of small, strained heterocycles. 1-Benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) represents a highly specialized, structurally rigid building block[1]. Characterized by a highly strained four-membered azetidine ring, a geminal dicarboxylic acid moiety at the 3-position, and an N-benzyl protecting group, this compound serves as a critical intermediate. It is instrumental in the synthesis of foldamers, selective estrogen receptor modulators (SERMs), and kinase inhibitors (such as c-Met modulators)[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, process chemistry, and step-by-step synthetic methodologies, designed for researchers and drug development professionals seeking to leverage this scaffold in novel therapeutic architectures.

Physicochemical Properties & Structural Dynamics

The utility of 1-benzylazetidine-3,3-dicarboxylic acid stems from its unique structural constraints. The four-membered ring enforces a rigid spatial orientation of the geminal carboxylic acids, significantly altering the trajectory of subsequent functionalizations compared to acyclic analogs.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Benzylazetidine-3,3-dicarboxylic acid
CAS Registry Number 106014-87-3
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Appearance White to pale yellow solid
Ring Strain Energy ~26 kcal/mol (azetidine core)
Predicted pKa (Amine) ~8.0 – 8.5 (Basic N-benzylazetidine center)
Predicted pKa (Carboxyls) pKa₁ ~ 2.5, pKa₂ ~ 4.5
Zwitterionic Nature and Steric Hindrance

In aqueous and physiological environments, the molecule exists primarily as a zwitterion. The basicity of the azetidine nitrogen is slightly attenuated by the electron-withdrawing nature of the adjacent sp³ carbons linked to the gem-dicarboxylic acids. The dual carboxylic acid groups at the 3-position create significant steric bulk, which dictates the kinetics of downstream coupling reactions (e.g., amidation or esterification). The N-benzyl group provides essential lipophilicity and prevents premature ring-opening or unwanted side reactions at the secondary amine during harsh oxidative synthesis steps.

Synthetic Methodologies & Process Chemistry

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid requires a delicate balance: the aggressive oxidation of primary alcohols to carboxylic acids must be achieved without cleaving the highly strained azetidine ring.

The Nickel-Catalyzed Hypobromite Oxidation

The industry-standard protocol, derived from US Patent 4,778,577[4], utilizes N-benzyl-3,3-bis(hydroxymethyl)azetidine as the starting material. The reaction employs bromine in aqueous sodium hydroxide, catalyzed by nickel(II) chloride.

Mechanistic Causality:

  • Formation of the Oxidant: Bromine reacts with NaOH to form sodium hypobromite (NaOBr).

  • Catalyst Activation: Nickel(II) chloride reacts with NaOH to precipitate as green Nickel(II) hydroxide[Ni(OH)₂]. The hypobromite then oxidizes Ni(OH)₂ to a black, higher-valent Nickel(III) oxide-hydroxide (NiOOH) species.

  • Alcohol Oxidation: The NiOOH acts as the active catalytic surface, efficiently oxidizing the primary alcohols to carboxylic acids via a radical or hydride-transfer mechanism, before being reduced back to Ni(OH)₂.

  • Ring Preservation: This heterogeneous catalytic method is highly chemoselective. It prevents the over-oxidation or thermal degradation of the azetidine ring, which is a common failure point when using harsher oxidants like Jones reagent or potassium permanganate.

Synthesis A N-benzyl-3,3-bis(hydroxymethyl)azetidine (Starting Material) B Catalytic Oxidation (Br2, NaOH, NiCl2) Formation of NiOOH A->B Aqueous, 20°C, 8h C 1-Benzylazetidine-3,3-dicarboxylic acid (Sodium Salt) B->C Filtration of Ni(OH)2 D Acidification & Isolation (Target Compound) C->D EtOH Extraction

Figure 1: Nickel-catalyzed oxidative synthesis of 1-benzylazetidine-3,3-dicarboxylic acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol outlines the exact stoichiometric and procedural causality required for successful synthesis and isolation[4].

Step-by-Step Oxidation Workflow
  • Preparation of the Reaction Matrix:

    • Dissolve 9.3 g of Sodium Hydroxide (NaOH) in 50 mL of deionized water.

    • Purpose: Establishes the highly alkaline environment required for hypobromite generation and keeps the resulting carboxylic acids deprotonated (as soluble sodium salts), driving the reaction forward.

  • Substrate and Catalyst Introduction:

    • Add 2.1 g of N-benzyl-3,3-bis(hydroxymethyl)azetidine and 1.5 g of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to the alkaline solution.

    • Observation: A green precipitate of Ni(OH)₂ will form immediately.

  • Controlled Oxidation:

    • Slowly add 10.6 g of Bromine (Br₂) dropwise over a period of 8 hours, maintaining the temperature strictly at 20°C.

    • Crucial Control: The slow addition prevents thermal spikes (the reaction is exothermic) which could lead to azetidine ring-opening. The temperature control ensures the stability of the transient NiOOH catalyst.

  • Maturation and Filtration:

    • Allow the mixture to stir overnight at room temperature.

    • Filter off the green precipitate (spent Nickel hydroxide). The filtrate contains the target compound as a highly soluble disodium salt.

  • Isolation via Differential Solubility:

    • Evaporate the aqueous filtrate to complete dryness.

    • Boil the resulting solid residue in absolute ethanol.

    • Causality: The disodium salt of the organic product and sodium bromide (NaBr) exhibit different solubility profiles in hot ethanol compared to residual inorganic salts. Separate the insoluble materials, and subject the ethanol-soluble fraction to controlled acidification to precipitate the pure 1-benzylazetidine-3,3-dicarboxylic acid.

Applications in Drug Development

The 1-benzylazetidine-3,3-dicarboxylic acid scaffold is a privileged structure in modern pharmacology due to its ability to act as a rigid, three-dimensional vector for pharmacophores.

  • Estrogen Receptor Modulators (SERMs): The scaffold is utilized to synthesize fluorinated azetidine derivatives. By manipulating the carboxylic acid groups and subsequently debenzylating the nitrogen, researchers create intermediates like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, which are critical for targeting estrogen receptor-positive (ER+) breast cancers[2].

  • c-Met Kinase Inhibitors: The gem-dicarboxylic acid moiety can undergo mono-decarboxylation or specific amidation to generate highly selective c-Met modulators. These kinase inhibitors are vital in oncology for disrupting tumor growth, angiogenesis, and metastasis[3].

  • Foldamers and Peptidomimetics: In structural biology, the azetidine core is incorporated into synthetic oligomers (foldamers). The rigid bond angles of the four-membered ring force the peptide backbone into predictable, stable secondary structures that resist proteolytic degradation[5][6].

Applications Core 1-Benzylazetidine-3,3-dicarboxylic acid (Core Scaffold) Deprotection N-Debenzylation (Pd/C, H2) Core->Deprotection Decarboxylation Mono-decarboxylation (Thermal) Core->Decarboxylation Derivatization Amidation / Esterification (Coupling Reagents) Core->Derivatization App1 Estrogen Receptor Modulators (ER+ Breast Cancer) Deprotection->App1 App2 c-Met Kinase Inhibitors (Targeted Oncology) Decarboxylation->App2 App3 Foldamers & Peptidomimetics (Proteolytic Resistance) Derivatization->App3

Figure 2: Structural derivatization pathways of the azetidine scaffold in drug discovery.

References

  • PrepChem Database. Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. PrepChem. Available at:[Link]

  • United States Patent Office.US4778577A: Process for preparing azetidine derivatives; and intermediates therein. Google Patents.
  • World Intellectual Property Organization. WO 2018/108954: Synthesis of Estrogen Receptor Modulating Compounds. Googleapis. Available at:[Link]

  • Justia Patents. c-Met modulators and methods of use. Justia. Available at: [Link]

Sources

1-Benzylazetidine-3,3-dicarboxylic Acid: Engineering Conformational Constraints in Peptidomimetics and Small Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flexible linear peptides to conformationally constrained analogs is a cornerstone of modern drug discovery. By restricting the conformational space of a molecule, researchers can drastically reduce the entropic penalty of receptor binding, thereby increasing target affinity and metabolic stability. 1-Benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) has emerged as a highly versatile, sterically constrained building block. Featuring a strained four-membered ring, an orthogonal N-benzyl protecting group, and a geminal dicarboxylic acid moiety, this compound serves as a critical intermediate for synthesizing protease-resistant macrocycles, γ-turn inducing peptidomimetics, and novel small-molecule therapeutics.

This technical guide dissects the structural rationale, synthetic methodology, and downstream applications of 1-benzylazetidine-3,3-dicarboxylic acid, providing actionable, field-proven insights for drug development professionals.

Structural & Mechanistic Rationale

The Azetidine Ring as a Conformational Restrictor

The incorporation of unnatural amino acids into peptide backbones is primarily driven by the need to control secondary structure. While five-membered proline derivatives are classically known to induce β-turns, the tighter ring strain of the four-membered azetidine ring alters the backbone dihedral angles (φ, ψ). As demonstrated in comparative studies, [4]. This unique geometric trajectory is highly advantageous for forcing head-to-tail macrocyclization in short peptides (e.g., tetrapeptides), which are otherwise entropically disfavored from cyclizing.

Orthogonal Functionality of the 3,3-Dicarboxylic Motif

The geminal dicarboxylic acid at the 3-position provides dual reactive handles. In solid-phase peptide synthesis (SPPS), one carboxylic acid can be integrated into the primary peptide backbone, while the second serves as an orthogonal branching point for side-chain derivatization (e.g., fluorophore attachment, PEGylation, or cross-linking). Furthermore, the N-benzyl group is highly stable under both acidic and basic conditions, yet it can be cleanly removed via palladium-catalyzed hydrogenolysis once the structural framework is established, allowing for [5].

Experimental Methodology: Synthesis & Validation

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid requires the precise oxidation of its diol precursor, N-benzyl-3,3-bis(hydroxymethyl)azetidine. The challenge lies in driving the oxidation to the dicarboxylic acid without causing the strained four-membered ring to undergo oxidative cleavage.

Protocol: Catalytic Oxidation via in situ Nickel Peroxide

Objective: High-yield, non-destructive oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine to 1-benzylazetidine-3,3-dicarboxylic acid.

Self-Validating System: This protocol utilizes an in-process control (IPC) step using Thin-Layer Chromatography (TLC) and post-reaction 1H-NMR validation to ensure the azetidine ring remains intact.

Step-by-Step Methodology:

  • Alkaline Solubilization: Dissolve 2.1 g of N-benzyl-3,3-bis(hydroxymethyl)azetidine in 50 mL of water containing 9.3 g of sodium hydroxide (NaOH). Causality: The highly basic environment is mandatory to form the active nickel peroxide catalytic species and to maintain the resulting dicarboxylic acid in solution as a soluble sodium salt.

  • Catalyst Seeding: Add 1.5 g of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to the mixture. Causality: Nickel acts as a redox mediator. In the presence of NaOH and bromine, it forms nickel(III) oxide hydroxide (NiOOH), which selectively oxidizes primary alcohols to carboxylic acids under mild conditions without cleaving the N-benzyl bond [1].

  • Controlled Oxidation: Slowly add 10.6 g of Bromine (Br₂) dropwise at 20°C over an 8-hour period. Causality: Bromine serves as the stoichiometric terminal oxidant. The slow, controlled addition prevents thermal runaway; exceeding 20°C risks thermal degradation and ring-opening of the highly strained azetidine core.

  • Maturation & IPC Validation: Stir the mixture overnight. Validation: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 8:2). The disappearance of the diol precursor confirms reaction completion.

  • Filtration & Isolation: Filter off the green precipitate (reduced nickel hydroxide). Evaporate the aqueous filtrate to dryness. Boil the solid residue in ethanol and filter. Causality: Ethanol selectively dissolves organic byproducts, leaving the desired product (as a sodium salt) and sodium bromide as insoluble material.

  • Acidification: Dissolve the insoluble material in minimal water and carefully acidify with HCl to precipitate the free 1-benzylazetidine-3,3-dicarboxylic acid. Final Validation: Confirm structural integrity via 1H-NMR. The disappearance of the hydroxymethyl methylene protons (~3.8 ppm) and the retention of the distinct azetidine ring protons (~4.0 ppm) validates that the ring has not opened.

G A N-benzyl-3,3-bis(hydroxymethyl)azetidine B NiCl2 + NaOH + Br2 (In situ NiOOH generation) A->B C Catalytic Oxidation (Alcohol to Carboxylate) B->C Redox Cycle D 1-benzylazetidine-3,3-dicarboxylic acid (Sodium Salt) C->D E Acidification & Isolation (Ethanol wash, HCl) D->E F Pure Constrained Amino Acid Analog E->F

Fig 1: Catalytic oxidation workflow for 1-benzylazetidine-3,3-dicarboxylic acid synthesis.

Applications in Drug Discovery & Peptidomimetics

γ-Turn Induction and Macrocyclization

When the debenzylated derivative of azetidine-3,3-dicarboxylic acid is incorporated into a linear peptide precursor, the steric clash and restricted dihedral angles force the peptide backbone to fold back on itself. This entropic pre-organization significantly lowers the activation energy required for head-to-tail macrocyclization.

G A Linear Peptide Precursor B Azetidine-3,3-dicarboxylic acid Incorporation A->B C Steric Clash & Ring Strain B->C D Dihedral Angle Restriction (φ, ψ) C->D E γ-Turn Induction D->E F Head-to-Tail Macrocyclization E->F Entropic Favorability

Fig 2: Mechanism of γ-turn induction and macrocyclization by azetidine constraints.

Small Molecule Therapeutics: GABA and PPAR Modulators

Beyond peptides, the azetidine core is a highly effective bioisostere in small molecule drug design.

  • GABA Uptake Inhibitors: Azetidine derivatives act as conformationally constrained analogs of gamma-aminobutyric acid (GABA) or beta-alanine. By locking the distance and angle between the basic nitrogen and the carboxylic acid, [2].

  • Metabolic Diseases: Azetidinone acids and azetidine-derived scaffolds have been successfully utilized to discover [3], which are critical targets for the treatment of diabetes and dyslipidemia. The rigid 3S,4S stereochemistry allows for precise docking within the dual receptor pockets.

Quantitative Data & Comparative Analysis

To understand the value of azetidine constraints against traditional scaffolds, we must look at the pharmacological and structural metrics. Table 1 summarizes the impact of ring size and substitution on turn induction and receptor affinity.

Table 1: Comparative Structural and Pharmacological Properties of Constrained Analogs

Analog / ScaffoldRing SizePrimary Turn InductionTarget ApplicationKey Pharmacological Metric
Azetidine-3,3-dicarboxylic acid 4-memberedγ-turnMacrocyclic Peptides / PPAR AgonistsEnhances macrocyclization yield; Dual PPARα/γ binding
Proline Derivatives 5-memberedβ-turnGeneral PeptidomimeticsStandard baseline for turn induction
3-Hydroxy-3-(4-methoxyphenyl)azetidine 4-memberedN/A (Small Molecule)GAT-1 / GAT-3 InhibitorsIC₅₀ = 26.6 µM (GAT-1) [2]
Azetidin-2-ylacetic acid derivatives 4-memberedN/A (Small Molecule)GABA Uptake InhibitorsIC₅₀ = 2.01 µM (GAT-1) [2]

Conclusion

1-Benzylazetidine-3,3-dicarboxylic acid is far more than a simple unnatural amino acid; it is a structural engineering tool. By leveraging its unique ring strain to induce γ-turns and utilizing its orthogonal functional groups for complex syntheses, drug development professionals can overcome the entropic barriers of macrocyclization and design highly specific, metabolically stable therapeutics.

References

  • Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. PrepChem. Available at:[Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Discovery of azetidinone acids as conformationally-constrained dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (ACS Publications). Available at:[Link]

A Technical Guide to 1-Benzylazetidine-3,3-dicarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery. Their unique structural and physicochemical properties, including a high degree of sp³ character and conformational rigidity, offer medicinal chemists a powerful tool to enhance the pharmacological profiles of therapeutic candidates. The incorporation of the azetidine motif can lead to improved metabolic stability, increased aqueous solubility, and refined receptor-binding interactions. This guide provides an in-depth technical overview of a key derivative, 1-benzylazetidine-3,3-dicarboxylic acid, a versatile building block and intermediate in the synthesis of novel therapeutics.

Core Compound Identification

CAS Number: 106014-87-3[1]

While the dicarboxylic acid is assigned the CAS number 106014-87-3, it is important to note that the corresponding mono-acid, 1-benzylazetidine-3-carboxylic acid, is more widely documented under CAS number 94985-27-0.

Synthesis and Mechanistic Considerations

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid is a multi-step process that requires careful control of reaction conditions. The primary route involves the oxidation of a di-hydroxymethyl precursor.

Experimental Protocol: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid

This protocol outlines the synthesis of the target compound from N-benzyl-3,3-bis(hydroxymethyl)azetidine.

Materials:

  • N-benzyl-3,3-bis(hydroxymethyl)azetidine

  • Sodium hydroxide (NaOH)

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Bromine (Br₂)

  • Deionized water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, prepare an aqueous solution of sodium hydroxide.

  • To this solution, add N-benzyl-3,3-bis(hydroxymethyl)azetidine and nickel chloride hexahydrate.

  • Cool the mixture to 20°C and slowly add bromine over a period of 8 hours, maintaining the temperature at 20°C.

  • After the addition is complete, allow the mixture to stir overnight at room temperature. A green precipitate of nickel hydroxide will form.

  • Filter the reaction mixture to remove the nickel hydroxide precipitate.

  • Evaporate the filtrate to dryness to obtain a solid residue.

  • Boil the residue in ethanol. The desired product, as its sodium salt, and sodium bromide will be insoluble.

  • Separate the insoluble material and proceed with workup to isolate the N-benzyl-azetidine-3,3-dicarboxylic acid.[2]

Causality of Experimental Choices:

  • Nickel Chloride Catalyst: The use of a nickel salt as a catalyst is crucial for the selective oxidation of the primary alcohols to carboxylic acids under these conditions.

  • Slow Addition of Bromine: The slow, controlled addition of bromine is necessary to manage the exothermicity of the reaction and to prevent the formation of undesired byproducts.

  • Basic Conditions: The use of sodium hydroxide is essential to facilitate the oxidation and to neutralize the hydrobromic acid formed during the reaction.

Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Oxidation Step Benzylamine Benzylamine N-benzyl-3-amino-1-chloropropan-2-ol N-benzyl-3-amino-1-chloropropan-2-ol Benzylamine->N-benzyl-3-amino-1-chloropropan-2-ol Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->N-benzyl-3-amino-1-chloropropan-2-ol 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol N-benzyl-3-amino-1-chloropropan-2-ol->1-Benzylazetidin-3-ol Cyclization N-benzyl-3,3-bis(hydroxymethyl)azetidine N-benzyl-3,3-bis(hydroxymethyl)azetidine 1-Benzylazetidin-3-ol->N-benzyl-3,3-bis(hydroxymethyl)azetidine Further Functionalization Target_Compound 1-Benzylazetidine-3,3-dicarboxylic acid N-benzyl-3,3-bis(hydroxymethyl)azetidine->Target_Compound Oxidation (Br2, NaOH, NiCl2)

Caption: Synthetic pathway to 1-benzylazetidine-3,3-dicarboxylic acid.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 1-benzylazetidine-3,3-dicarboxylic acid is not extensively reported in the literature, suggesting it is primarily used as an in-situ generated intermediate. However, based on the structure and data from the related mono-acid, the following properties can be anticipated.

PropertyPredicted/Inferred Value
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Appearance White to off-white solid
Solubility Likely soluble in polar organic solvents and aqueous base.
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and benzylic protons around 3.6 ppm), as well as signals for the azetidine ring protons. The protons on the carbons adjacent to the carboxyl groups would likely appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the carboxylic acids in the range of 170-180 ppm. Signals for the aromatic carbons of the benzyl group would be observed between 120-140 ppm, along with the benzylic carbon and the carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid groups from approximately 2500 to 3300 cm⁻¹. A strong, sharp C=O stretching absorption for the carbonyl groups should appear around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ and cleavage of the benzyl group.

Applications in Drug Development

The primary application of 1-benzylazetidine-3,3-dicarboxylic acid and its derivatives in drug discovery is as a leaving group in platinum-based anticancer agents.

Role in Oxaliplatin Derivatives

A series of novel oxaliplatin derivatives have been synthesized using 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups. In these complexes, the dicarboxylate moiety coordinates to the platinum center and is subsequently displaced upon interaction with DNA, the ultimate target of these drugs. The rationale behind using this specific leaving group is to modulate the reactivity and toxicity profile of the platinum complex. The cytotoxicity of these novel derivatives has been evaluated against various cancer cell lines, with some exhibiting activity comparable to or greater than the established drug carboplatin.

Oxaliplatin_Derivative_Concept Pt_Complex Platinum(II) Center Carrier_Ligand (1R,2R)-Diaminocyclohexane (Carrier Ligand) Pt_Complex->Carrier_Ligand Leaving_Group 1-Benzylazetidine-3,3-dicarboxylate (Leaving Group) Pt_Complex->Leaving_Group Active_Complex Activated Platinum Complex Pt_Complex->Active_Complex Hydrolysis DNA Cellular DNA DNA_Adduct Platinum-DNA Adduct (Cytotoxicity) DNA->DNA_Adduct Active_Complex->DNA_Adduct Binding

Caption: Conceptual role of the dicarboxylate as a leaving group in platinum-based anticancer agents.

Safety and Handling

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-Benzylazetidine-3,3-dicarboxylic acid is a valuable, albeit not extensively characterized, synthetic intermediate in medicinal chemistry. Its primary utility lies in its role as a leaving group in the development of novel platinum-based anticancer agents, where it can be used to fine-tune the pharmacological properties of the parent drug. The synthesis of this compound, while requiring specific conditions, is achievable from readily available starting materials. As the interest in azetidine-containing scaffolds continues to grow, further exploration of the chemistry and applications of this and related dicarboxylic acids is warranted.

References

  • Codow. CAS 106014-87-3 | 1-Benzylazetidine-3,3-dicarboxylic acid,≥95%. Available from: [Link]

  • PubChem. 1-Benzylazetidine-3-carboxylic acid. Available from: [Link]

  • Zhang, J., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemical Biology & Drug Design, 83(1), 115-25. Available from: [Link]

  • PrepChem. Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Available from: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. Available from: [Link]

  • Google Patents. Preparation of 1-benzylazetidine-3-ol derivatives.
  • PrepChem. Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Available from: [Link]

Sources

Thermodynamic Solubility Profiling of 1-Benzylazetidine-3,3-dicarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical intermediate development, 1-benzylazetidine-3,3-dicarboxylic acid (CAS 106014-87-3) presents a highly specific physicochemical challenge. Standard dissolution protocols frequently fail when applied to this molecule because it does not behave as a traditional neutral organic solute. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical observation, providing a mechanistic, causality-driven framework for understanding and manipulating the solubility of this complex zwitterionic building block in organic solvents.

Physicochemical Architecture & Zwitterionic Dynamics

To predict and manipulate the solubility of 1-benzylazetidine-3,3-dicarboxylic acid, one must dissect its molecular architecture. The molecule features a highly basic tertiary azetidine nitrogen (typical conjugate acid pKa​≈11.3 ) [[1]]([Link]) and two geminal carboxylic acid moieties (typical pKa1​≈2.7 ) .

Because of this vast pKa​ differential, the molecule exists almost exclusively as a zwitterion in both the solid state and in neutral aqueous media .

  • The Causality of Poor Organic Solubility: Zwitterionic polymorphs exhibit exceptionally high lattice energies driven by robust intermolecular ionic networks (e.g., N+–H⋯O− interactions) . Non-polar organic solvents lack the dielectric capacity and hydrogen-bond acceptor/donor capabilities required to overcome this lattice energy.

  • The Lipophilic Contribution: Unlike unsubstituted azetidine-3-carboxylic acid, the presence of the N -benzyl group introduces a lipophilic domain . This slightly reduces the overall crystal lattice energy and improves solvation in moderately polar aprotic solvents compared to standard amino acids.

ZwitterionState Cation Cation Zwitterion Zwitterionic Form (Solid State / pI) Cation->Zwitterion -H⁺ (pKa1) Zwitterion->Cation +H⁺ Anion Anion Zwitterion->Anion -H⁺ (pKa2) Anion->Zwitterion +H⁺

Figure 1: pH-dependent ionization states of 1-benzylazetidine-3,3-dicarboxylic acid.

Predictive Solubility Matrix in Organic Solvents

Quantitative solubility data for zwitterions is highly dependent on the solvent's ability to disrupt the ionic lattice. Below is a synthesized predictive data matrix based on the dielectric constants ( ε ) and hydrogen-bonding capabilities of various organic solvent classes.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility (mg/mL)Mechanistic Rationale
Non-Polar Heptane / Toluene< 2.5< 0.1Incapable of disrupting N+–H⋯O− zwitterionic lattice.
Moderately Polar Dichloromethane8.91.0 - 5.0Benzyl group provides weak lipophilic solvation; poor H-bonding limits total dissolution.
Polar Protic Methanol32.715.0 - 30.0Strong H-bond donor/acceptor capabilities actively disrupt the crystal lattice.
Polar Aprotic DMSO / DMF> 36.0> 50.0High polarity and strong H-bond acceptance strongly solvate the zwitterionic core.

Experimental Methodologies: Self-Validating Protocols

A common pitfall in early-stage development is treating solubility as a simple dissolution exercise. Zwitterions frequently undergo Solvent-Mediated Phase Transformations (SMPTs) , forming solvates or hydrates that alter the thermodynamic solubility limit . The protocols below are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Shake-Flask Method with Solid-Phase Verification

This protocol decouples kinetic dissolution from true thermodynamic equilibrium.

  • Saturation: Add an excess of 1-benzylazetidine-3,3-dicarboxylic acid solid (approx. 100 mg) to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Thermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 RPM.

  • Phase Separation: After 24 hours, extract a 1.0 mL aliquot and centrifuge at 10,000 x g for 15 minutes. Causality Note: Filtration is avoided here as zwitterions can adsorb onto standard membrane filters, artificially lowering the measured concentration.

  • Supernatant Analysis: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV to determine the concentration ( C24h​ ).

  • Equilibrium Validation (The Trust Check): Repeat steps 3-4 at 48 hours to obtain C48h​ . Equilibrium is strictly validated only if the variance between C24h​ and C48h​ is < 2%.

  • Solid-Phase Verification: Isolate the residual solid pellet from the 48-hour sample and analyze it via X-Ray Powder Diffraction (XRPD). Causality Note: If the diffractogram differs from the bulk starting material, a phase shift (e.g., solvate formation) has occurred, meaning the measured solubility corresponds to a new pseudopolymorph, not the original API [[2]]([Link]).

ProtocolFlow Step1 1. Solvent Saturation (Excess Solute) Step2 2. Thermal Equilibration (24h & 48h at 25°C) Step1->Step2 Step3 3. Phase Separation (10,000 x g Centrifugation) Step2->Step3 Sub1 Liquid Phase Analysis (HPLC-UV) Step3->Sub1 Supernatant Sub2 Solid Phase Verification (XRPD / DSC) Step3->Sub2 Pellet Valid Equilibrium Validated (ΔC < 2% & No Phase Shift) Sub1->Valid Sub2->Valid

Figure 2: Self-validating isothermal shake-flask workflow for zwitterion solubility.

Protocol B: pH-Shift Organic Extraction Workflow

To solubilize this compound in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) for synthetic workup, the zwitterionic network must be transiently disrupted [[3]]([Link]).

  • Biphasic Suspension: Suspend the compound in a 1:1 mixture of water and dichloromethane (DCM).

  • pH Adjustment: Adjust the aqueous phase pH to > 12.0 using 1M NaOH. This deprotonates the carboxylic acids, forming a highly water-soluble dianion.

  • Ion-Pairing: Causality Note: Because the neutral form is practically non-existent due to the wide pKa gap, standard pH extraction fails. To force organic extraction, introduce 1.2 equivalents of a lipophilic counterion, such as tetrabutylammonium bromide (TBAB) .

  • Extraction: The TBAB pairs with the anionic carboxylates, creating a lipophilic complex that readily partitions into the DCM layer. Separate the organic layer and evaporate to isolate the functionalized intermediate.

References

  • Fluorochem. "1-Benzylazetidine-3,3-dicarboxylic acid (CAS 106014-87-3)". 4

  • ChemicalBook. "3-Azetidinecarboxylic acid Properties".5

  • Wikipedia. "Azetidine". 1

  • PrepChem. "Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid". 6

  • ACS Crystal Growth & Design. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs". 2

  • ResearchGate. "How to desalt zwitterions?". 3

  • Cohlife. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents". 7

Sources

Molecular Architecture and Synthetic Utility of 1-Benzylazetidine-3,3-dicarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward highly saturated, sp3-rich, conformationally restricted scaffolds. Within this structural evolution, 1-benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) has emerged as a highly versatile and valuable building block[1]. As a Senior Application Scientist, I have observed firsthand how the integration of the azetidine ring—a strained, four-membered nitrogen heterocycle—can dramatically improve the pharmacokinetic properties, metabolic stability, and target selectivity of lead compounds[1].

This technical guide explores the structural rationale, self-validating synthetic protocols, and pharmacological applications of 1-benzylazetidine-3,3-dicarboxylic acid, providing researchers and drug development professionals with an authoritative blueprint for utilizing this scaffold.

Structural and Physicochemical Profiling

The molecular architecture of 1-benzylazetidine-3,3-dicarboxylic acid is characterized by three distinct functional modules, each serving a specific purpose in drug design and synthesis:

  • The Azetidine Core: The four-membered ring inherently possesses high ring strain (~26 kcal/mol) and a compact spatial footprint[1]. This structural rigidity restricts the conformational freedom of attached pharmacophores, locking them into favorable binding geometries. Furthermore, the high Fsp3 (fraction of sp3 carbons) character directly correlates with improved aqueous solubility and reduced off-target toxicity[2].

  • The Gem-Dicarboxylic Acid Moiety (C3 Position): The presence of two carboxylic acid groups at the 3-position provides unique "exit vectors" for subsequent functionalization[1]. This geminal diacid can undergo selective mono-decarboxylation, peptide coupling, or act as a bidentate ligand for metal coordination. It serves as a rigidified analog of glutamic or aspartic acid, making it highly relevant in neuropharmacology[3].

  • The N-Benzyl Group: The benzyl moiety acts as a robust protecting group that withstands a wide range of orthogonal synthetic transformations (e.g., ester hydrolysis, amide coupling)[4]. In late-stage drug development, it can either be retained as a lipophilic anchor to interact with hydrophobic binding pockets or smoothly removed via palladium-catalyzed hydrogenolysis to yield the secondary amine for further derivatization.

MedChemRationale Core 1-Benzylazetidine-3,3-dicarboxylic acid Prop1 High Ring Strain & Conformational Rigidity Core->Prop1 Prop2 Fsp3 Enhancement Core->Prop2 Prop3 Gem-Dicarboxylic Exit Vectors Core->Prop3 Outcome3 Precise Receptor Targeting (e.g., NMDA, S1P, Btk) Prop1->Outcome3 Outcome1 Improved Metabolic Stability Prop2->Outcome1 Outcome2 Enhanced ADME Profile Prop2->Outcome2 Prop3->Outcome3

Pharmacological advantages of integrating the azetidine-3,3-dicarboxylic acid scaffold.

Experimental Methodology: Synthesis & Isolation

Synthesizing highly strained heterocycles requires precise control over reaction conditions to prevent ring-opening. The following protocol details the synthesis of 1-benzylazetidine-3,3-dicarboxylic acid via the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine[4].

Causality of Experimental Choices

The oxidation of primary alcohols to carboxylic acids is typically achieved using harsh reagents (e.g., Jones reagent, KMnO4). However, the azetidine ring is highly susceptible to acid-catalyzed ring opening. To circumvent this, a nickel-catalyzed hypobromite oxidation is employed[4].

  • Mechanistic Insight: The combination of bromine and sodium hydroxide generates sodium hypobromite in situ. The addition of catalytic nickel(II) chloride results in the formation of nickel peroxide (a black/green precipitate), which acts as the active, mild, and highly selective oxidant. This alkaline environment perfectly preserves the integrity of the azetidine ring.

Step-by-Step Protocol (Self-Validating System)

Reagents: N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g), Bromine (10.6 g), NaOH (9.3 g), NiCl2·6H2O (1.5 g), Deionized Water (50 mL).

  • Catalyst Preparation: Dissolve NaOH (9.3 g) in 50 mL of water. Add NiCl2·6H2O (1.5 g) and the azetidine precursor (2.1 g) to the alkaline solution. Validation check: The solution will immediately form a light green/blue suspension of Ni(OH)2.

  • Oxidative Addition: Maintain the reaction vessel at strictly 20°C using a water bath. Slowly add Bromine (10.6 g) dropwise over a period of 8 hours. Validation check: The slow addition prevents thermal spikes that could lead to N-debenzylation or ring cleavage. The suspension will darken as active nickel peroxide is generated.

  • Reaction Maturation: Allow the mixture to stir overnight at room temperature to ensure complete conversion of the intermediate aldehydes to the dicarboxylic acid[4].

  • Filtration: Filter off the green precipitate (spent nickel hydroxide) through a Celite pad. The filtrate contains the sodium salt of the target molecule and sodium bromide[4].

  • Isolation via Differential Solubility: Evaporate the aqueous filtrate to complete dryness. Boil the resulting solid residue in absolute ethanol.

    • Logic: The desired product (as a sodium salt) and NaBr are insoluble in ethanol, while organic impurities dissolve. Filter the insoluble material[4].

  • Free Acid Generation: Dissolve the isolated sodium salt in a minimal amount of water and pass it through a strongly acidic cation-exchange resin (e.g., DOWEX 50WX8) or carefully acidify with 1M HCl to the isoelectric point to precipitate the pure 1-benzylazetidine-3,3-dicarboxylic acid.

SynthesisWorkflow Step1 N-benzyl-3,3-bis(hydroxymethyl)azetidine Step2 Oxidation Reaction Br2, NaOH, NiCl2 (aq), 20°C Step1->Step2 Reagents added over 8h Step3 Filtration Remove Ni(OH)2 precipitate Step2->Step3 Stir overnight Step4 Evaporation & Ethanol Wash Isolate Sodium Salt Step3->Step4 Filtrate processing Step5 Acidification & Purification Yield Free Acid Step4->Step5 Ion exchange Product 1-benzylazetidine-3,3-dicarboxylic acid Step5->Product Final Isolation

Synthetic workflow for 1-benzylazetidine-3,3-dicarboxylic acid via Ni-catalyzed oxidation.

Pharmacological Integration & Medicinal Chemistry

The incorporation of the azetidine-3,3-dicarboxylic acid scaffold has proven transformative across several therapeutic domains:

  • Kinase Inhibitors (e.g., Btk): Derivatives of 1-benzylazetidine-3,3-dicarboxylate are utilized as core fragments in the synthesis of Bruton's tyrosine kinase (Btk) modulators[5]. The conformational rigidity of the azetidine ring positions the functional groups perfectly to interact with the ATP-binding pocket of Src-family kinases, which is critical for treating B-cell specific immunodeficiencies and malignancies[5].

  • Receptor Agonists/Antagonists: Azetidine-carboxylic acids serve as integral parts of sphingosine-1-phosphate receptor (S1P) agonists, which are pivotal in treating multiple sclerosis[6]. Furthermore, stereocontrolled azetidine dicarboxylic acids act as highly conformationally restricted analogs of NMDA, providing potent agonism at NMDA receptors for neuropharmacological applications[3].

  • Transition State Analogues: Reduced forms of the ester (e.g., 1-benzylazetidine-3,3-dimethanol) are critical intermediates in synthesizing transition state analogue inhibitors for enzymes like N-ribosyl hydrolases[7].

Quantitative Data Summary

The following table summarizes the critical physicochemical and analytical parameters of the core molecule and its primary synthetic ester intermediate.

ParameterValue / Description
Chemical Name 1-Benzylazetidine-3,3-dicarboxylic acid
CAS Registry Number 106014-87-3[4]
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Key Structural Features High Fsp3 fraction, geminal dicarboxylate, N-benzyl protected
Primary Synthetic Precursor N-benzyl-3,3-bis(hydroxymethyl)azetidine[4]
Diethyl Ester Precursor CAS 642411-11-8[8]
1H NMR (Ester, 400 MHz, DMSO-d6) δ 7.29-7.34 (m, 2H), 7.22-7.27 (m, 3H), 4.17 (q, J=7.2 Hz, 4H), 3.56 (s, 2H), 3.51 (s, 4H)[5]

References

  • Source: US Patent 9447106B2 (Google Patents)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL
  • Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid Source: PrepChem URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors Source: PMC / NIH URL

Sources

Architecting Strained Scaffolds: Key Intermediates in 1-Benzylazetidine-3,3-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidine-3,3-dicarboxylic acid derivatives are highly prized in modern drug discovery. They serve as conformationally restricted bioisosteres for amino acids and versatile building blocks for central nervous system (CNS) therapeutics. However, synthesizing the 4-membered azetidine ring is notoriously difficult due to high angle strain (~26 kcal/mol) and the entropic penalty of cyclization. The N-benzyl protected variant, 1-benzylazetidine-3,3-dicarboxylic acid , serves as the premier intermediate for downstream functionalization.

This technical guide critically evaluates the two predominant synthetic pathways—the modern malonate-derived bis-triflate route and the classical pentaerythritol-derived oxidation route. By analyzing the key intermediates, mechanistic causality, and validated experimental protocols, researchers can select the optimal strategy for their scale and safety requirements.

Section 1: The Malonate-Derived Bis-Triflate Pathway (Modern Approach)

Mechanistic Rationale

The modern synthesis circumvents late-stage harsh oxidations by installing the carboxylic acid equivalents early in the sequence via diethyl bis(hydroxymethyl)malonate. The critical challenge in this route is the ring closure. Standard leaving groups (such as mesylates or tosylates) often fail or require forcing conditions that lead to polymerization. By converting the diol into a bis-triflate intermediate , the leaving group ability is magnified by orders of magnitude. This exceptional electrophilicity allows the cyclization with benzylamine to proceed smoothly, overcoming the thermodynamic barrier of azetidine formation as documented in .

MalonateRoute A Diethyl bis(hydroxymethyl) malonate B Bis-triflate Intermediate A->B Tf2O, DIPEA -20°C to -10°C C Diethyl 1-benzylazetidine- 3,3-dicarboxylate B->C Benzylamine, DIPEA Cyclization D 1-Benzylazetidine-3,3- dicarboxylic acid C->D NaOH/LiOH, H2O Saponification

Figure 1: Malonate-derived bis-triflate pathway for 1-benzylazetidine-3,3-dicarboxylic acid.

Protocol 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

Causality & Validation: The bis-triflate intermediate is highly susceptible to hydrolysis; thus, strict cryogenic and anhydrous conditions are non-negotiable. The use of DIPEA acts as a non-nucleophilic base to sponge the generated triflic acid without competing with benzylamine during the cyclization step.

  • Activation: Charge a dry reactor with diethyl bis(hydroxymethyl)malonate (1.0 eq) and anhydrous acetonitrile. Cool the solution to -20 °C under a strict nitrogen atmosphere.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf2O, 2.1 eq) via an addition funnel over 50 minutes. Maintain the internal temperature below -10 °C to prevent premature decomposition of the forming bis-triflate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

    • Self-Validation Check: Fuming may be observed in the headspace. At this stage, an aliquot should be taken; NMR analysis must confirm the clean formation of the bis-triflate intermediate before proceeding.

  • Cyclization: While maintaining the mixture at -10 °C, add additional DIPEA (2.5 eq) followed immediately by benzylamine (1.0 eq). Gradually warm the reaction to 70 °C and stir for 2 hours.

  • Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate. Purify via silica gel chromatography to isolate diethyl 1-benzylazetidine-3,3-dicarboxylate as a yellow oil.

Protocol 2: Saponification to 1-Benzylazetidine-3,3-dicarboxylic acid
  • Hydrolysis: Dissolve the isolated diethyl 1-benzylazetidine-3,3-dicarboxylate in a 1:1 mixture of THF and water.

  • Base Catalysis: Add LiOH or NaOH (3.0 eq) and stir vigorously at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc) until the higher-Rf ester spot is completely consumed (typically 4-6 hours).

  • Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. Extract the precipitated dicarboxylic acid with a polar organic solvent (e.g., 2-MeTHF), dry over Na2SO4, and concentrate in vacuo.

Section 2: The Pentaerythritol-Derived Oxidation Pathway (Classical Approach)

Mechanistic Rationale

Historically, the synthesis relied on the abundant industrial precursor pentaerythritol. After conversion to 2,2-bis(bromomethyl)propane-1,3-diol, reaction with benzylamine yields the key intermediate 1-benzyl-3,3-bis(hydroxymethyl)azetidine . The critical challenge in this route is the selective oxidation of the two primary alcohols to carboxylic acids without cleaving the N-benzyl bond or over-oxidizing the nitrogen. A nickel-catalyzed hypobromite oxidation is employed, as detailed in. The NiCl2 catalyst forms a higher-valent nickel oxide/hydroxide species in situ, which acts as the active oxidant, constantly regenerated by the hypobromite.

PentaerythritolRoute E Pentaerythritol F 2,2-bis(bromomethyl) propane-1,3-diol E->F HBr, AcOH Substitution G 1-Benzyl-3,3-bis(hydroxymethyl) azetidine F->G Benzylamine, Base Cyclization H 1-Benzylazetidine-3,3- dicarboxylic acid G->H Br2, NaOH, NiCl2 Oxidation

Figure 2: Classical pentaerythritol oxidation route to 1-benzylazetidine-3,3-dicarboxylic acid.

Protocol 3: Classical Oxidation of 1-Benzyl-3,3-bis(hydroxymethyl)azetidine

Causality & Validation: The slow addition of bromine is critical to control the exothermic generation of sodium hypobromite and prevent thermal runaway. The visual transition of the nickel catalyst serves as a built-in process indicator.

  • Setup: Suspend 1-benzyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in water containing a large excess of sodium hydroxide (approx. 15 eq) and a catalytic amount of nickel(II) chloride hexahydrate (0.1 eq).

  • Oxidation: Slowly add bromine (approx. 4.5 eq) dropwise at 20 °C over an 8-hour period.

    • Self-Validation Check: The reaction mixture will develop a distinct green/black precipitate of nickel hydroxide/peroxide, indicating the active catalytic cycle is functioning.

  • Workup: Stir the mixture overnight. Filter off the green precipitate to terminate the oxidation. Evaporate the filtrate to dryness.

  • Purification: Boil the resulting solid residue in ethanol. The desired product (as a sodium salt) and sodium bromide remain insoluble. Separate the insoluble material and subject it to acidic workup (pH ~3) to yield the free 1-benzylazetidine-3,3-dicarboxylic acid.

Section 3: Comparative Analysis of Key Intermediates

To guide synthetic strategy selection, the quantitative and qualitative metrics of both pathways are summarized below.

ParameterMalonate-Derived PathwayPentaerythritol-Derived Pathway
Key Intermediates Bis-triflate malonate, Diethyl 1-benzylazetidine-3,3-dicarboxylate2,2-bis(bromomethyl)propane-1,3-diol, 1-Benzyl-3,3-bis(hydroxymethyl)azetidine
Ring-Closure Driving Force Exceptional leaving group (Triflate)Prolonged heating / High temperature
Late-Stage Transformation Mild saponification (LiOH/NaOH)Harsh oxidation (Br2/NaOH/NiCl2)
Scalability & Safety High scalability; requires cryogenic cooling (-20°C) for Tf2O handlingModerate; handles highly toxic/corrosive Br2 gas and heavy metals
Overall Yield Moderate to High (60-80%)Low to Moderate (30-50%)

References

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases Journal of Medicinal Chemistry, 2008, 51, 4, 901–911. URL:[Link]

  • US Patent 4,778,577, 1988.
  • US Patent 9,447,106 B2, 2016.

commercial availability of 1-benzylazetidine-3,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Benzylazetidine-3,3-dicarboxylic acid: Synthesis, Commercial Availability, and Applications in Medicinal Chemistry

Introduction

1-Benzylazetidine-3,3-dicarboxylic acid is a niche yet valuable building block for researchers and scientists engaged in drug discovery and development. Its rigid four-membered azetidine core offers a unique three-dimensional scaffold that can impart desirable pharmacokinetic properties to a molecule, such as improved metabolic stability and aqueous solubility. The gem-dicarboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications and can act as a key pharmacophoric element, for instance, by chelating to metal ions in metalloenzyme inhibitors or by serving as a bioisostere for other functional groups. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its applications in medicinal chemistry, with a focus on providing practical insights for professionals in the field.

Commercial Availability

The is limited, indicating its status as a specialized chemical intermediate. Researchers will likely need to rely on a small number of suppliers or consider custom synthesis for larger quantities. It is crucial to distinguish this compound from its more commonly available monocarboxylic analog, 1-benzylazetidine-3-carboxylic acid.

SupplierProduct NameCAS NumberPurityNotes
Codow1-Benzylazetidine-3,3-dicarboxylic acid106014-87-3≥95%Direct listing of the target compound.

This table reflects the publicly available information and is not an exhaustive list. Availability and specifications should always be confirmed with the supplier.

Synthesis of 1-Benzylazetidine-3,3-dicarboxylic acid

Given the sparse commercial availability, a reliable synthesis protocol is essential for researchers requiring this compound. The following method is based on the oxidation of a diol precursor.

Synthesis Workflow

A N-benzyl-3,3-bis(hydroxymethyl)azetidine B NaOH, NiCl2 in H2O A->B C Add Bromine (Br2) at 20°C B->C D Stir Overnight C->D E Filter Ni(OH)2 precipitate D->E F Evaporate Filtrate E->F G Boil residue in Ethanol F->G H Isolate insoluble material (Sodium salt) G->H I Acidic workup H->I J 1-Benzylazetidine-3,3-dicarboxylic acid I->J

Caption: Reaction workflow for the synthesis of 1-benzylazetidine-3,3-dicarboxylic acid.

Experimental Protocol

This protocol is adapted from a known synthetic method[1].

  • Reaction Setup: In a suitable reaction vessel, a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in water is prepared. To this, add sodium hydroxide (NaOH, approx. 9 eq) and a catalytic amount of nickel(II) chloride hexahydrate (NiCl2·6H2O, approx. 0.3 eq).

  • Oxidation: While maintaining the temperature at 20°C, slowly add bromine (Br2, approx. 3 eq) to the reaction mixture over a period of 8 hours. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: After the addition of bromine is complete, the mixture is stirred overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Workup: A green precipitate of nickel hydroxide will form. This is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the water.

  • Purification: The resulting residue is boiled in ethanol. The desired product, as its sodium salt, along with sodium bromide, is insoluble in hot ethanol and can be separated by filtration. The insoluble material is then subjected to an acidic workup (e.g., acidification with HCl to pH 2-3) to protonate the dicarboxylate, followed by extraction with a suitable organic solvent (e.g., ethyl acetate) or recrystallization to yield the final product, 1-benzylazetidine-3,3-dicarboxylic acid.

Expert Insights
  • Choice of Oxidant: The use of bromine in the presence of a nickel catalyst is a powerful method for oxidizing primary alcohols to carboxylic acids. The nickel catalyst is crucial for the efficiency of the reaction.

  • Temperature Control: Maintaining a low temperature during the bromine addition is critical to prevent side reactions and ensure the selectivity of the oxidation.

  • Workup and Purification: The differential solubility of the sodium salt of the product in hot ethanol is a key step in separating it from organic impurities. The final acidic workup is a standard procedure to obtain the free dicarboxylic acid.

Applications in Drug Discovery and Development

The unique structural features of 1-benzylazetidine-3,3-dicarboxylic acid make it an attractive scaffold in medicinal chemistry.

  • Metalloenzyme Inhibitors: The gem-dicarboxylic acid moiety can act as a chelating group for metal ions in the active sites of metalloenzymes. This has been demonstrated in the development of novel platinum-based anticancer agents. A study by Li et al. (2014) described the synthesis of oxaliplatin derivatives where 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions served as the leaving group. These complexes showed promising cytotoxicity against human breast and lung cancer cell lines.[2]

  • Constrained Scaffolds: The rigid azetidine ring system can be used to hold appended pharmacophoric groups in a specific orientation, which can lead to increased potency and selectivity for a biological target.

  • Peptidomimetics: Azetidine-based amino acids are valuable components in the design of peptidomimetics with improved proteolytic stability and conformational preferences.

Role as a Pharmacophore

A 1-Benzylazetidine-3,3- dicarboxylic acid B Chelating Group (gem-dicarboxylate) A->B C Rigid Scaffold (Azetidine Ring) A->C D Vector for Substituents (Benzyl Group) A->D E Metalloenzyme Active Site B->E F Improved Potency & Selectivity C->F G Modulation of Physicochemical Properties D->G

Caption: Key pharmacophoric features of 1-benzylazetidine-3,3-dicarboxylic acid.

Quality Control and Characterization

For any synthetic compound intended for use in a research or development setting, rigorous quality control is paramount. The following is a proposed workflow for the characterization of 1-benzylazetidine-3,3-dicarboxylic acid.

QC Workflow

A Synthesized Product B 1H and 13C NMR A->B C HPLC-MS A->C E Identity Confirmation B->E D Purity Assessment C->D C->E F Final Product Release D->F E->F

Caption: A standard quality control workflow for 1-benzylazetidine-3,3-dicarboxylic acid.

Expected Analytical Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the benzyl group (aromatic protons around 7.2-7.4 ppm and a singlet for the benzylic CH₂), and signals for the azetidine ring protons. The absence of signals corresponding to the hydroxymethyl groups of the starting material would indicate complete oxidation.

    • ¹³C NMR: The spectrum should show a signal for the quaternary carbon of the dicarboxylic acid group, the carbonyl carbons, and the carbons of the azetidine and benzyl groups.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • HPLC: A reversed-phase HPLC method can be used to determine the purity of the compound. The peak area of the main component relative to the total peak area will give the percentage purity.

    • MS: Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak corresponding to the mass of the compound ([M+H]⁺ or [M-H]⁻).

Conclusion

1-Benzylazetidine-3,3-dicarboxylic acid is a specialized chemical building block with significant potential in medicinal chemistry. While its commercial availability is limited, a viable synthetic route exists, enabling its access for research purposes. Its unique structural features, including a rigid azetidine core and a gem-dicarboxylic acid moiety, make it a valuable tool for the design of novel therapeutics, particularly in the area of metalloenzyme inhibition. Rigorous analytical characterization is essential to ensure the quality of the synthesized material for its intended applications.

References

  • Codow. (n.d.). CAS 106014-87-3 | 1-Benzylazetidine-3,3-dicarboxylic acid,≥95%.
  • Li, G., Guo, Z., & Zhu, X. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 115-25.
  • PrepChem.com. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid.

Sources

biological activity of 1-benzylazetidine-3,3-dicarboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 1-Benzylazetidine-3,3-dicarboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and biological activities of 1-benzylazetidine-3,3-dicarboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique chemical scaffold.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained, non-planar structure imparts a degree of conformational rigidity to molecules, which can be advantageous for binding to biological targets with high affinity and selectivity. The incorporation of an azetidine moiety can also influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents.

The 1-benzylazetidine-3,3-dicarboxylic acid core, in particular, offers several points for diversification. The benzyl group at the 1-position can be substituted to modulate lipophilicity and electronic properties. The gem-dicarboxylic acid at the 3-position provides a key functionality for coordination with metal ions or for further chemical modification into esters, amides, and other derivatives. This guide will delve into the known and potential biological activities of this versatile scaffold, with a primary focus on its application in anticancer therapies and its potential in neuroprotection and anti-inflammatory treatments.

Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid Derivatives

The synthesis of the 1-benzylazetidine-3,3-dicarboxylic acid scaffold is a crucial first step in exploring its biological potential. The following is a general, illustrative workflow for its preparation and subsequent derivatization.

Synthesis Workflow

Synthesis Workflow A Diethyl 1,3-dibromopropane-2,2-dicarboxylate C 1-Benzylazetidine-3,3-dicarboxylic acid diethyl ester A->C Cyclization B Benzylamine B->C D 1-Benzylazetidine-3,3-dicarboxylic acid C->D Hydrolysis E Derivative (e.g., Platinum complex) D->E Derivatization

Caption: General workflow for the synthesis of 1-benzylazetidine-3,3-dicarboxylic acid and its derivatives.

Experimental Protocol: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid

Step 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

  • To a solution of diethyl 1,3-dibromopropane-2,2-dicarboxylate in a suitable organic solvent (e.g., acetonitrile), add benzylamine and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 1-benzylazetidine-3,3-dicarboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 1-Benzylazetidine-3,3-dicarboxylic Acid

  • Dissolve the purified diethyl 1-benzylazetidine-3,3-dicarboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The product, 1-benzylazetidine-3,3-dicarboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Anticancer Activity: Platinum(II) Complexes

A significant area of investigation for 1-benzylazetidine-3,3-dicarboxylic acid derivatives has been their use as leaving groups in platinum(II) complexes, creating novel analogues of clinically used anticancer drugs like oxaliplatin.

Rationale and Mechanism of Action

Platinum-based drugs, such as cisplatin and oxaliplatin, exert their anticancer effects by binding to DNA, which ultimately triggers apoptosis in cancer cells. The general mechanism involves the platinum complex entering the cell, where the leaving group is displaced, allowing the platinum to form covalent bonds with the N7 atoms of purine bases in DNA. These DNA adducts distort the double helix, inhibit DNA replication and transcription, and lead to cell cycle arrest and apoptosis.

The 1-benzylazetidine-3,3-dicarboxylate moiety serves as a bidentate leaving group in these novel platinum complexes. The nature of the leaving group can influence the drug's stability, reactivity, and pharmacokinetic properties, potentially leading to an improved therapeutic index.

Signaling Pathway

Anticancer Mechanism Drug Pt(II) Complex with 1-Benzylazetidine-3,3-dicarboxylate Cell Cancer Cell Drug->Cell Cellular Uptake DNA Nuclear DNA Drug->DNA Binding Cell->DNA Adduct DNA-Pt Adducts DNA->Adduct Replication DNA Replication/Transcription Inhibition Adduct->Replication Apoptosis Apoptosis Replication->Apoptosis

Caption: Simplified pathway of platinum(II) complex-induced apoptosis in cancer cells.

Preclinical Data

Several studies have synthesized and evaluated the in vitro cytotoxicity of platinum(II) complexes incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. These complexes have shown promising activity against a range of human cancer cell lines.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Complex with 1-(3-methoxybenzyl)azetidine-3,3-dicarboxylate MCF-7 (Breast)Comparable to cisplatin[1]
A549 (Lung)Comparable to oxaliplatin[2]
HepG-2 (Liver)Potent cytotoxicity[3]
HCT-116 (Colon)Potent cytotoxicity[3]

Key Findings:

  • Platinum(II) complexes with 1-(substituted benzyl)azetidine-3,3-dicarboxylate as the leaving group exhibit significant in vitro anticancer activity.[1][2]

  • The cytotoxicity of some of these complexes is comparable to or, in some cases, superior to that of carboplatin and comparable to cisplatin and oxaliplatin.[1][2]

  • These complexes have been shown to induce apoptosis in cancer cells.[1]

  • Agarose gel electrophoresis studies have demonstrated that these complexes interact with and distort DNA, which is a key aspect of their mechanism of action.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., cisplatin) in the cell culture medium. Replace the medium in the wells with the medium containing the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Potential (Extrapolated)

While direct studies on the neuroprotective effects of 1-benzylazetidine-3,3-dicarboxylic acid derivatives are limited, the broader class of azetidine-containing compounds has shown promise in the context of neurological disorders. This section explores the potential neuroprotective mechanisms based on evidence from structurally related molecules.

Potential Mechanisms of Action
  • NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor, plays a crucial role in synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[4] The dicarboxylic acid moiety in the target compound is a structural feature found in some NMDA receptor antagonists, suggesting a potential for these derivatives to modulate NMDA receptor activity.

  • Reduction of Oxidative Stress and Apoptosis: Many neurodegenerative conditions are associated with increased oxidative stress and subsequent neuronal apoptosis. Benzimidazole derivatives, which share some structural similarities with the benzyl portion of the target scaffold, have been shown to attenuate neuroinflammation and oxidative stress in animal models of neurodegeneration.[5][6] This suggests that 1-benzylazetidine-3,3-dicarboxylic acid derivatives might also possess antioxidant and anti-apoptotic properties.

Future Research Directions

The potential neuroprotective activity of this class of compounds warrants further investigation. Future studies could focus on:

  • In vitro neuroprotection assays: Evaluating the ability of these derivatives to protect neuronal cells from excitotoxicity induced by agents like glutamate or NMDA.

  • NMDA receptor binding assays: Determining if these compounds directly interact with the NMDA receptor.

  • In vivo models of neurodegeneration: Assessing the efficacy of these compounds in animal models of diseases such as Alzheimer's or Parkinson's disease.

Anti-inflammatory Activity (Extrapolated)

Similar to the neuroprotective potential, the anti-inflammatory activity of 1-benzylazetidine-3,3-dicarboxylic acid derivatives is largely speculative but grounded in the known activities of related heterocyclic compounds.

Rationale from Related Scaffolds

Benzimidazole derivatives have been reported to possess significant anti-inflammatory properties.[7] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokines. Given the presence of the benzyl group, it is plausible that 1-benzylazetidine-3,3-dicarboxylic acid derivatives could exhibit similar anti-inflammatory effects.

Proposed Experimental Workflow

Anti-inflammatory Workflow Compound Test Compound Cells Immune Cells (e.g., Macrophages) Compound->Cells Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cells->Cytokines Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Cells Assay ELISA / qPCR Cytokines->Assay

Caption: A proposed workflow to screen for anti-inflammatory activity.

Conclusion and Future Perspectives

The 1-benzylazetidine-3,3-dicarboxylic acid scaffold has demonstrated significant promise as a component of novel anticancer agents, particularly in the development of new platinum(II) complexes with potent cytotoxic activity. While the direct evidence for its neuroprotective and anti-inflammatory effects is still emerging, the known biological activities of structurally related azetidine and benzimidazole derivatives provide a strong rationale for further investigation in these therapeutic areas.

Future research should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships for each biological target. In-depth mechanistic studies are also needed to fully elucidate how these compounds exert their effects at the molecular level. The versatility of the 1-benzylazetidine-3,3-dicarboxylic acid core makes it a highly attractive scaffold for the development of new and improved therapeutic agents.

References

  • In vitro biological evaluation of platinum(II) complexes with 1-(methoxy substituted benzyl) azetidine-3,3-dicarboxylato ligands. European Journal of Medicinal Chemistry, 2012.

  • A review on historical developments to current scenario of Pt complexes and their medicinal importance. Asian Journal of Pharmaceutical and Clinical Research, 2018.

  • Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Helvetica Chimica Acta, 2014.

  • Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). Molecules, 2023.

  • Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular Neurobiology, 2023.

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 2025.

  • Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. Oxidative Medicine and Cellular Longevity, 2022.

  • Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Steroidogenesis. Journal of Medicinal Chemistry, 2019.

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 2025.

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem, 2025.

  • Pharmacology of NMDA Receptors. In The Glutamate Receptors, 2023.

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 2024.

  • Selected platinum complexes in standard and modern anti-cancer therapies. Nowotwory. Journal of Oncology, 2022.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 2024.

  • Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 2020.

  • Blockade of glutamate transporters leads to potentiation of NMDA receptor current in layer V pyramidal neurons of the rat prefrontal cortex via group II metabotropic glutamate receptor activation. Neuropharmacology, 2008.

  • Benzimidazole containing acetamide derivatives attenuate neuroinflammation and oxidative stress in ethanol-induced neurodegeneration. Zayed University Research Portal, 2020.

  • An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups. eLife, 2018.

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem, 2025.

  • Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. ResearchGate, 2020.

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Pharmaceutical Research International, 2022.

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry, 2024.

  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Metabolic Brain Disease, 2022.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research and Pharmaceutical-Chemicals, 2013.

  • Excitotoxicity at Both NMDA and Non‐NMDA Glutamate Receptors Is Antagonized by Aurintricarboxylic Acid: Evidence for Differing Mechanisms of Action. Journal of Neurochemistry, 1995.

Sources

Methodological & Application

Application Note: Engineering Constrained Peptidomimetics using 1-Benzylazetidine-3,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from linear peptides to constrained peptidomimetics is a critical evolutionary step in modern drug development. 1-Benzylazetidine-3,3-dicarboxylic acid (BADC) has emerged as a highly specialized, non-proteinogenic building block that addresses the dual challenges of conformational flexibility and proteolytic instability[1]. By offering a highly strained four-membered ring, a geminal diacid for bis-peptidyl branching, and an orthogonal N-benzyl protecting group, BADC enables the synthesis of complex, highly rigidified macrocycles, PROTAC linkers, and targeted protease inhibitors[]. This application note provides the mechanistic grounding and self-validating protocols required to successfully integrate BADC into advanced peptide synthesis workflows.

Mechanistic Grounding: The Causality of Azetidine in Peptidomimetics

To utilize BADC effectively, researchers must understand the physical chemistry and structural causality it introduces into a peptide backbone:

  • Conformational Rigidity & γ-Turn Induction: Historically, L-Proline has been utilized to induce β-turns in peptide sequences. However, the five-membered pyrrolidine ring retains a degree of flexibility. The substitution of a pyrrolidine ring with a four-membered azetidine ring significantly reduces conformational flexibility due to the quasi-planar geometry and high ring strain (approx. 25.2 kcal/mol)[1]. Consequently, azetidine derivatives force the peptide backbone to preferentially adopt tighter γ-turn-like conformations[3]. This is critical when fine-tuning the 3D pharmacophore of a peptide to match a highly specific receptor pocket.

  • The 3,3-Dicarboxylic Acid Branching Node: Unlike standard amino acids, the geminal diacid at the 3-position of BADC allows for the simultaneous growth of two distinct peptide chains from a single node. This is highly advantageous for synthesizing dendrimeric peptides, bivalent ligands, or spirocyclic constraints that enhance target affinity.

  • Orthogonal N-Benzyl Protection: In standard Solid-Phase Peptide Synthesis (SPPS), the N-benzyl group is completely orthogonal to both Fmoc and Boc chemistry. It remains stable during repeated treatments with 20% piperidine (Fmoc removal) and 95% trifluoroacetic acid (TFA cleavage). This allows the chemist to synthesize the entire branched peptide, cleave it from the resin, and subsequently unmask the azetidine nitrogen via catalytic hydrogenolysis for late-stage functionalization.

Quantitative Data Presentation

The structural constraints introduced by BADC directly translate to improved pharmacokinetic properties. Table 1 summarizes the comparative advantages of utilizing BADC over traditional turn-inducers.

Table 1: Conformational and Pharmacokinetic Comparison of Turn-Inducing Scaffolds

ScaffoldRing SizeTurn Induction PreferenceProteolytic Stability (Serum t1/2​ )Orthogonal Branching Capability
L-Proline 5-memberedβ-turnLow to ModerateNo
Azetidine-2-carboxylic acid 4-memberedγ-turnHighNo
1-Benzylazetidine-3,3-dicarboxylic acid 4-memberedγ-turnVery HighYes (Bis-peptidyl / Dendrimeric)

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis when handling the sterically hindered quaternary center of BADC.

Protocol A: Solid-Phase Coupling of BADC

Causality Check: The 3,3-disubstituted carbon of BADC is highly sterically hindered. Using standard uronium coupling reagents (like HATU or HBTU) can lead to premature guanidinylation of the N-terminal amine due to slow coupling kinetics. Therefore, DIC/Oxyma Pure is mandated, as it forms a highly reactive ester without the risk of terminating the peptide chain.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve BADC (0.3 mmol, 3 eq), Oxyma Pure (0.3 mmol, 3 eq), and N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq) in 2 mL of DMF. Pre-activate for 3 minutes at room temperature.

  • Coupling: Add the activated BADC solution to the resin. Agitate for 2 to 3 hours at room temperature.

  • Self-Validation (Micro-cleavage): The standard Kaiser test frequently yields false negatives for sterically hindered amines. To validate coupling, withdraw a few resin beads, treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes, evaporate under N2, and analyze via LC-MS to confirm the exact mass addition.

Protocol B: Symmetrical Bis-Peptidyl Elongation
  • Double Activation: To elongate both carboxyl groups of the incorporated BADC simultaneously, use 6 equivalents of the incoming Fmoc-Amino Acid, 6 eq DIC, and 6 eq Oxyma Pure.

  • Coupling: Agitate for 3 hours.

  • Validation: Perform LC-MS micro-cleavage to confirm the addition of two amino acid residues (one on each carboxyl branch).

Protocol C: Orthogonal N-Benzyl Unmasking (Post-Cleavage)

Causality Check: The addition of acetic acid to the solvent system prevents the basic amines of the cleaved peptide from poisoning the palladium catalyst, ensuring complete hydrogenolysis.

  • Global Cleavage: Cleave the peptide from the resin using 95% TFA, 2.5% TIPS, and 2.5% H2O for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Hydrogenolysis Setup: Dissolve the crude BADC-peptide in Methanol containing 1% Acetic Acid (v/v). Add 10% Pd/C catalyst (10% w/w relative to the peptide).

  • Reaction: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration & Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify the unmasked secondary amine peptide via RP-HPLC.

Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect CoupleAA Standard AA Coupling (HATU/DIPEA) Deprotect->CoupleAA CoupleBADC BADC Coupling (DIC/Oxyma) CoupleAA->CoupleBADC Peptide Elongation Branching Bis-Peptidyl Branching via 3,3-Diacid CoupleBADC->Branching 2nd Carboxyl Activation Cleavage TFA Cleavage & Global Deprotection Branching->Cleavage SPPS Completion Hydrogenolysis N-Benzyl Deprotection (Pd/C, H2) Cleavage->Hydrogenolysis Orthogonal Unmasking

Workflow for integrating BADC into solid-phase peptide synthesis with orthogonal deprotection.

Pharmacological_Impact BADC BADC-Modified Peptidomimetic Ring 4-Membered Azetidine Ring BADC->Ring Turn γ-Turn Induction Ring->Turn Conformational Constraint Stability Proteolytic Resistance Ring->Stability Steric Hindrance Target Target Receptor/ Protease Turn->Target Optimal Binding Fit Efficacy Enhanced Bioavailability Stability->Efficacy Target->Efficacy Sustained Action

Mechanistic pathway of BADC-induced conformational rigidity enhancing pharmacological efficacy.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: ResearchGate URL:[Link][1]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar (Arkivoc) URL:[Link][4]

Sources

protocols for incorporating 1-benzylazetidine-3,3-dicarboxylic acid into peptides

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Incorporation of 1-Benzylazetidine-3,3-dicarboxylic Acid into Peptidomimetics

Executive Summary

The incorporation of conformationally restricted unnatural amino acids is a cornerstone strategy in modern peptidomimetic drug development. 1-Benzylazetidine-3,3-dicarboxylic acid (BADC) is a highly specialized building block that introduces severe backbone constraints, often nucleating β -turn formations and significantly enhancing proteolytic stability [1]. Furthermore, its 3,3-dicarboxylic acid moiety serves as an ideal node for synthesizing bivalent branched peptides or dendrimeric scaffolds. This application note details the mechanistic rationale, optimized coupling conditions, and self-validating protocols for integrating BADC into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Grounding & Causality

Successful incorporation of BADC requires navigating two primary chemical challenges: steric hindrance and orthogonal protection.

  • Steric Hindrance at the 3,3-Disubstituted Center: The compact, four-membered azetidine ring forces the two carboxylic acid groups into a sterically congested environment. Standard carbodiimide chemistry (e.g., DIC/HOBt) fails to form the active ester efficiently, leading to truncated sequences. Causality: To overcome the high activation energy barrier caused by this steric bulk, highly reactive uronium/aminium salts such as HATU must be paired with HOAt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the aminolysis of the active ester by the incoming resin-bound amine[2].

  • Orthogonality of the N-Benzyl Group: The secondary amine of the azetidine ring is protected by a benzyl group. Causality: The benzyl moiety is completely inert to both 20% piperidine (Fmoc removal) and 95% Trifluoroacetic acid (global cleavage/Boc removal). This absolute orthogonality allows the peptide backbone to be fully assembled and cleaved from the resin before the azetidine nitrogen is unmasked via catalytic hydrogenolysis, preventing unwanted side reactions at the highly nucleophilic secondary amine [3].

  • Dicarboxylic Acid Management: Unprotected BADC cannot be directly coupled on-resin without risking massive inter-bead cross-linking. To utilize BADC for linear elongation, it must be pre-converted into a mono-ester (e.g., mono-allyl ester). Alternatively, unprotected BADC is used deliberately as a bivalent N-terminal capping agent to grow two identical peptide branches simultaneously.

Workflow Visualization

Workflow step1 Resin-Bound Peptide (Free N-Terminus) step2 Bivalent Coupling (BADC + HATU/DIPEA) step1->step2 DMF, 2h step3 TFA Cleavage & Global Deprotection step2->step3 Kaiser Test Validation step4 Catalytic Hydrogenation (Pd/C, H2) step3->step4 RP-HPLC Purification step5 Purified Branched Azetidine-Peptide step4->step5 LC-MS Validation (-90 Da)

Workflow for bivalent BADC incorporation and orthogonal N-benzyl deprotection.

Experimental Protocols

Protocol I: On-Resin Bivalent Coupling of BADC

This protocol utilizes BADC as a branching node at the N-terminus of a resin-bound peptide. By activating both carboxylic acids, two equivalents of the resin-bound peptide are cross-linked to a single BADC molecule, forming a bivalent scaffold.

Materials:

  • Resin-bound peptide with a free N-terminal amine (1.0 equiv relative to resin loading).

  • 1-Benzylazetidine-3,3-dicarboxylic acid (0.4 equiv) [1].

  • HATU (0.88 equiv).

  • DIPEA (1.6 equiv).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine in DMF, 2 × 10 min) and wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve BADC (0.4 equiv) and HATU (0.88 equiv) in a minimal volume of anhydrous DMF. Add DIPEA (1.6 equiv) and vortex for 2 minutes. The solution will turn pale yellow, indicating the formation of the active OAt ester. Note: We use 0.4 equiv of BADC to ensure the resin-bound amines are in slight excess, driving the bivalent cross-linking to completion.

  • Coupling: Transfer the activated BADC solution to the resin. Agitate gently at room temperature for 3 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test.

    • Pass: Beads remain colorless/yellow (complete coupling).

    • Fail: Beads turn dark blue (incomplete coupling). If failed, repeat steps 2-3 using COMU instead of HATU for enhanced reactivity.

  • Cleavage: Wash the resin with DMF, followed by DCM, and dry. Cleave the branched peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol II: Orthogonal Deprotection of the N-Benzyl Group

To unmask the secondary amine of the azetidine ring for further functionalization or to enhance aqueous solubility, the benzyl group is removed via palladium-catalyzed hydrogenolysis.

Materials:

  • Lyophilized BADC-branched peptide.

  • 10% Palladium on Carbon (Pd/C).

  • Methanol (MeOH) and Glacial Acetic Acid (AcOH).

  • Hydrogen gas (balloon or Parr shaker).

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude peptide in a mixture of MeOH/AcOH (9:1, v/v) at a concentration of 5 mg/mL. The acetic acid prevents catalyst poisoning by the basic azetidine nitrogen once deprotected.

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (20% w/w relative to the peptide).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain the reaction under an H2 atmosphere (1 atm via balloon) and stir vigorously for 12–16 hours at room temperature.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, filter through a 0.2 µm syringe filter, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak appears with a mass shift of -90.1 Da (loss of the benzyl group, C7​H7​ + H ).

  • Workup: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with MS-grade water, and lyophilize to yield the free azetidine-containing peptidomimetic.

Quantitative Optimization Data

Due to the steric constraints of the 3,3-disubstituted azetidine ring, standard coupling reagents yield poor results. The table below summarizes the optimization of coupling conditions for azetidine-3-carboxylic acid derivatives [2].

Coupling ReagentBaseSolventTime (h)Conversion Yield (%)Mechanistic Note
DIC / HOBtDIPEADMF3.038%Insufficient activation energy for sterically hindered di-acids.
HBTU / HOBtDIPEADMF3.052%Guanidinium formation side-reaction limits yield.
HATU / HOAt DIPEA DMF 2.0 >95% Optimal: Neighboring group effect from HOAt accelerates aminolysis.
COMUOxymaDMF1.5>95%Excellent alternative; avoids explosive hazards of HOAt derivatives.

References

  • Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. PrepChem. Available at: [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

1-benzylazetidine-3,3-dicarboxylic acid as a scaffold for drug discovery.

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity offer a unique three-dimensional framework that can enhance pharmacokinetic properties, improve metabolic stability, and increase binding affinity by pre-organizing substituents for optimal interaction with biological targets.[1][4] This guide focuses on the 1-benzylazetidine-3,3-dicarboxylic acid scaffold, a versatile building block poised for extensive application in drug discovery. The geminal dicarboxylic acid groups at the C3 position provide a robust platform for divergent synthesis, allowing for the systematic exploration of chemical space and the generation of compound libraries. The N-benzyl group offers an additional site for modification or can serve as a stable protecting group during initial synthetic steps. We present the strategic value of this scaffold, detailed protocols for its synthesis and derivatization, and a case study illustrating its application in developing novel therapeutic agents.

The Strategic Value of the Azetidine Scaffold

The incorporation of an azetidine motif into a drug candidate is a deliberate strategy to impart desirable physicochemical properties. Unlike more flexible five- and six-membered rings, the azetidine scaffold restricts the conformational freedom of its substituents, which can lower the entropic penalty upon binding to a protein target, thereby increasing potency and selectivity.[1] Furthermore, azetidines are sp³-rich, a characteristic increasingly sought after in drug discovery to improve solubility and escape the "flatland" of aromatic-heavy compound collections.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, validating its utility in creating metabolically stable and effective therapeutics.[2][4]

The 1-benzylazetidine-3,3-dicarboxylic acid scaffold builds upon these advantages by introducing symmetrically disposed carboxylic acid functionalities. This "gem-dicarboxyl" arrangement is a powerful synthetic handle for several reasons:

  • Divergent Synthesis: The two identical functional groups allow for the creation of C₂-symmetric molecules or, through selective mono-functionalization, the introduction of two different substituents.

  • Vectorial Projection: Substituents appended to the carboxyl groups are projected into distinct vectors in 3D space, enabling a thorough exploration of the steric and electronic requirements of a binding pocket.

  • Modulation of Physicochemical Properties: Conversion of the carboxylic acids to amides, esters, or other functional groups allows for fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity.

Caption: Key structural features of the scaffold.

Synthesis of the Core Scaffold

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid can be achieved through the oxidation of a readily available precursor, N-benzyl-3,3-bis(hydroxymethyl)azetidine. The following protocol details a robust method for this transformation.

Protocol 1: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid

Rationale: This procedure utilizes a nickel-catalyzed oxidation. The diol precursor is oxidized to the dicarboxylic acid under basic conditions. The nickel salt acts as a catalyst to facilitate this transformation, which is a more controlled and efficient method than using harsher, less selective oxidizing agents.

Materials:

  • N-benzyl-3,3-bis(hydroxymethyl)azetidine

  • Sodium hydroxide (NaOH)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Bromine (Br₂)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a reaction vessel equipped with a stirrer and dropping funnel, prepare a solution of sodium hydroxide (9.3 g) and nickel(II) chloride hexahydrate (1.5 g) in deionized water (50 ml).

  • Add N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g) to the mixture.

  • Cool the mixture to 20°C using an ice bath.

  • Slowly add bromine (10.6 g) to the reaction mixture over a period of 8 hours, maintaining the temperature at 20°C.

  • After the addition is complete, allow the mixture to stir overnight at room temperature. A green precipitate of nickel hydroxide will form.

  • Filter the reaction mixture to remove the nickel hydroxide precipitate.

  • Evaporate the filtrate to dryness under reduced pressure.

  • To the resulting solid residue, add ethanol and heat to a boil. The desired product (as a sodium salt) and sodium bromide are insoluble.

  • Isolate the insoluble material by filtration.

  • To convert the sodium salt to the free dicarboxylic acid, dissolve the solid in a minimum amount of water and acidify to pH ~2-3 with concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 1-benzylazetidine-3,3-dicarboxylic acid.[5]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6][7]

Caption: Versatile derivatization of the scaffold.

Protocol 2: Parallel Synthesis of a Diamide Library

Rationale: This protocol uses EDC (a water-soluble carbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation. This coupling system is widely used due to its efficiency and mild reaction conditions, which are compatible with a wide range of functional groups. The NHS ester intermediate is more stable than the initial O-acylisourea formed with EDC alone, leading to higher yields and fewer side reactions. [8] Materials:

  • 1-Benzylazetidine-3,3-dicarboxylic acid

  • A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (for a single reaction in a parallel array):

  • In a reaction vial, dissolve 1-benzylazetidine-3,3-dicarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (2.2 eq) and EDC·HCl (2.2 eq). Stir the mixture at room temperature for 30 minutes to activate both carboxylic acids by forming the NHS-ester intermediate.

  • In a separate vial, dissolve the desired amine (2.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution.

  • Add the amine solution to the activated dicarboxylic acid solution.

  • Seal the vial and allow the reaction to proceed at room temperature for 12-18 hours. Reaction progress can be monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude diamide product can be purified by flash column chromatography on silica gel or by preparative HPLC.

Application Case Study: Platinum-Based Anticancer Agents

To illustrate the utility of the scaffold, we examine its use in creating novel platinum(II) complexes as potential anticancer agents. In this work, the 1-(substituted benzyl)azetidine-3,3-dicarboxylate serves as the leaving group in an oxaliplatin-like structure. [9]The rationale is that modifying the leaving group can alter the drug's reactivity, DNA binding mode, and ultimately its cytotoxic profile.

A series of complexes were synthesized where the benzyl group on the azetidine was substituted with various methoxy or methyl groups. Their in vitro cytotoxicity was evaluated against MCF-7 (human breast carcinoma) and A549 (human non-small-cell lung) cancer cell lines.

Quantitative Data: Cytotoxicity of Novel Platinum Complexes

The following table summarizes the IC₅₀ values for selected compounds from the study, demonstrating how modifications to the scaffold's benzyl group influence biological activity.

CompoundR¹ (on Benzyl Ring)Carrier Ligand Alkyl GroupIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. A549
14 4-OCH₃iPr1.8 ± 0.32.5 ± 0.4
15 3,4-(OCH₃)₂iPr2.6 ± 0.53.1 ± 0.6
Oxaliplatin N/AN/A1.5 ± 0.22.1 ± 0.3
Carboplatin N/AN/A> 50> 50
Data synthesized from Chem. Biodiversity 2014, 11, 115-125.
[9]
Analysis of Results:
The data shows that complex 14 , featuring a 4-methoxybenzyl group on the azetidine scaffold, exhibited cytotoxicity comparable to the established drug oxaliplatin and was significantly more potent than carboplatin. [9]Agarose gel electrophoresis studies further revealed that complex 14 interacts with and distorts DNA in a manner different from that of oxaliplatin, suggesting a potentially novel mechanism of action. [9]This case study powerfully demonstrates how the 1-benzylazetidine-3,3-dicarboxylic acid scaffold can be employed to generate new chemical entities with potent and distinct biological activities.

Conclusion and Future Perspectives

The 1-benzylazetidine-3,3-dicarboxylic acid scaffold is a high-value building block for modern drug discovery. Its conformationally constrained core, combined with the synthetically versatile gem-dicarboxyl motif, provides an ideal platform for generating diverse compound libraries with favorable drug-like properties. The protocols provided herein offer a reliable pathway for the synthesis and derivatization of this scaffold. As demonstrated by the case study, systematic modification of this scaffold can lead to the discovery of potent and mechanistically novel therapeutic candidates. Future efforts should focus on exploring asymmetric derivatization of the dicarboxylic acids and further diversifying the N-substituent to access novel chemical space and develop next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.
  • Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. PrepChem.com.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed.
  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. BenchChem.
  • 1-Benzylazetidin-3-ol synthesis. ChemicalBook.
  • 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318. PubChem.
  • Preparation of 1-benzylazetidine-3-ol derivatives.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • The Role of 1-Butyrylazetidine-3-carboxylic Acid as a Negative Control in GABA Transporter Inhibition Assays. BenchChem.

Sources

Application Note: Synthesis and Incorporation of 1-Benzylazetidine-3,3-Dicarboxylic Acid in Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The clinical translation of peptide therapeutics is frequently bottlenecked by their high conformational flexibility, which renders them susceptible to rapid proteolytic degradation and prevents efficient cellular penetration. The introduction of structural constraints via unnatural amino acids (UAAs) is a definitive strategy to lock peptides into their bioactive conformations (e.g., α -helices or β -turns), thereby enhancing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

1-Benzylazetidine-3,3-dicarboxylic acid is a highly specialized, achiral UAA utilized to engineer severe steric and geometric constraints into a peptide backbone.

The Causality of the Azetidine Constraint:

  • Geometric Restriction: The four-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol). When incorporated into a peptide—either as a spiro-fusion point or as a di-acid cross-linker (staple)—the quaternary C3 carbon drastically restricts the ϕ (phi) and ψ (psi) dihedral angles of the backbone.

  • Entropic Pre-organization: By limiting the available conformational space, the azetidine core reduces the entropic penalty associated with target binding. This pre-organization lowers the thermodynamic barrier for receptor engagement, directly causing an increase in target affinity.

  • The N-Benzyl Advantage: The 1-benzyl moiety serves a dual function. Synthetically, it acts as a robust protecting group for the secondary amine during Solid-Phase Peptide Synthesis (SPPS). Pharmacologically, if retained in the final molecule, it acts as a lipophilic "warhead" that increases the overall partition coefficient (LogP) of the peptide, directly improving passive membrane permeability.

Conformational_Logic A 1-Benzylazetidine-3,3-dicarboxylic acid B Quaternary C3 Center A->B C Four-Membered Ring Strain A->C D Restricts Backbone Dihedral Angles B->D E Reduces Conformational Entropy C->E F Stabilizes Bioactive Conformation (e.g., Alpha-Helix / Beta-Turn) D->F E->F G Increases Proteolytic Resistance & Target Affinity F->G

Mechanistic logic of structural constraint induced by the azetidine ring.

Synthesis of the UAA Building Block

While commercially available, 1-benzylazetidine-3,3-dicarboxylic acid can be synthesized from inexpensive precursors. The foundational methodology relies on the double alkylation of benzylamine with a 2,2-disubstituted propane-1,3-diol derivative, followed by oxidation. This approach is heavily adapted from the practical azetidine synthesis procedures outlined by Miller et al. (2003) and utilized in the development of kinase modulators .

General Synthetic Pathway:

  • Cyclization: Diethyl 2,2-bis(hydroxymethyl)malonate is converted to its corresponding bis-triflate or bis-tosylate. This intermediate is reacted with benzylamine in the presence of a mild base (e.g., NaHCO3​ ) to form the azetidine ring (diethyl 1-benzylazetidine-3,3-dicarboxylate).

  • Saponification: The diethyl ester is hydrolyzed using aqueous NaOH or LiOH in THF/Methanol to yield the final 1-benzylazetidine-3,3-dicarboxylic acid.

Solid-Phase Peptide Stapling Protocol

Because it is a dicarboxylic acid, this building block is exceptionally useful as an on-resin peptide stapling agent . By reacting the di-acid with two orthogonally deprotected lysine side chains (e.g., spaced at i,i+4 ), a highly rigid macrocyclic lactam is formed.

Experimental Causality & Design
  • Resin Selection: Rink Amide AM resin with a low loading capacity (0.2 - 0.3 mmol/g) is mandatory. Causality: High-loading resins place peptide chains in close physical proximity, leading to unwanted intermolecular cross-linking (polymerization). Low loading ensures pseudo-infinite dilution on the solid support, driving the reaction toward intramolecular cyclization (stapling).

  • Coupling Reagent: HATU is required. Causality: The quaternary carbon at C3 makes the two carboxyl groups highly sterically hindered. Standard carbodiimides (DIC) fail to achieve complete conversion. HATU generates a highly reactive 7-azabenzotriazole active ester that forces the coupling to completion.

Step-by-Step Self-Validating Methodology

This protocol is designed as a self-validating system; it includes mandatory Quality Control (QC) checkpoints to prevent downstream failures.

Step 1: Linear Chain Assembly Synthesize the linear peptide sequence using standard Fmoc-SPPS. Incorporate Fmoc-Lys(Mtt)-OH at the desired stapling positions. The Mtt (4-methyltrityl) group is hyper-acid sensitive and allows for orthogonal deprotection while the peptide remains anchored to the resin.

Step 2: Orthogonal Deprotection

  • Wash the resin thoroughly with Dichloromethane (DCM).

  • Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM (10 washes × 3 minutes each). The solution will turn yellow as the Mtt cation is released.

  • Wash with DCM (5x) and DMF (5x).

  • QC Checkpoint: Perform a Kaiser test. A positive result (dark blue resin beads) validates the successful exposure of the primary amines on the lysine side chains.

Step 3: Macrocyclization (Stapling)

  • In a microcentrifuge tube, dissolve 1-benzylazetidine-3,3-dicarboxylic acid (1.5 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF.

  • Add N,N-Diisopropylethylamine (DIEA, 6 equivalents) to the tube. Vortex for 2 minutes to pre-activate the di-acid.

  • Add the activated mixture to the resin. Agitate gently at room temperature for 4 to 6 hours.

  • QC Checkpoint: Perform a Kaiser test. If the beads remain blue, the sterically hindered coupling is incomplete; repeat the coupling step with fresh reagents. If the beads are yellow/colorless, cyclization is validated.

Step 4: Global Cleavage & Deprotection

  • Treat the resin with a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2​O for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the constrained peptide. Centrifuge, decant, and dry the pellet.

Peptide_Stapling_Workflow A Linear Fmoc-SPPS (Incorporate Lys(Mtt) at i, i+4) B Orthogonal Deprotection (1% TFA / 2% TIS in DCM) A->B C QC: Kaiser Test (Positive) B->C D Macrocyclization (1-Bn-Aze-3,3-diCOOH + HATU/DIEA) C->D E QC: Kaiser Test (Negative) D->E F Global Cleavage (95% TFA Cocktail) E->F G Optional: N-Benzyl Removal (H2, Pd/C Hydrogenolysis) F->G

Workflow for on-resin peptide stapling using 1-benzylazetidine-3,3-dicarboxylic acid.

Post-Synthesis Modification: Benzyl Deprotection (Optional)

If the lipophilic benzyl group causes aggregation, or if a free secondary amine is required for further conjugation (e.g., attaching a fluorophore), the N-benzyl group can be removed post-cleavage via catalytic hydrogenolysis .

  • Dissolve the purified peptide in a 1:1 mixture of Methanol and Water.

  • Add 10% Palladium on Carbon (Pd/C) at 10% w/w relative to the peptide.

  • Stir vigorously under a Hydrogen atmosphere (1 atm, balloon) for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, then lyophilize the filtrate.

Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Quaternary Dicarboxylic Acids Data represents typical conversion rates for coupling sterically hindered quaternary centers during macrocyclization.

Coupling ReagentActivation MechanismRelative Steric ToleranceTypical Conversion (4h)Recommendation for Azetidine di-acid
HATU 7-Azabenzotriazole active esterHigh> 95%Optimal - Required for quaternary C3 centers.
PyBOP Phosphonium active esterModerate60 - 75%Sub-optimal - Requires double coupling.
DIC / Oxyma Carbodiimide / Oxime esterLow< 40%Not recommended for this specific UAA.

Table 2: Physicochemical Properties of 1-Benzylazetidine-3,3-dicarboxylic acid

PropertyValueImplication for Peptide Design
Molecular Weight 235.24 g/mol Adds minimal bulk compared to large hydrocarbon staples.
Ring Strain ~26 kcal/molHigh rigidity; effectively locks local backbone conformation.
LogP (Estimated) 1.2 - 1.5Enhances lipophilicity; improves passive cellular uptake.
Solubility DMF, DMSO, MeOHFully compatible with standard SPPS solvent systems.

References

  • Miller, R. A., Lang, F., Marcune, B., Zewge, D., Song, Z. J., & Karady, S. (2003). A Practical Process for the Preparation of Azetidine-3-Carboxylic Acid. Synthetic Communications, 33(19), 3347–3353.[Link] [1]

  • Bannen, L., et al. (2005). c-Met Modulators and Methods of Use.
  • PrepChem Database. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. PrepChem.[Link] [3]

Application Notes and Protocols: Harnessing 1-Benzylazetidine-3,3-dicarboxylic Acid for Precise β-Turn Induction in Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial engineering. Beta-turns, as crucial secondary structural motifs, play a pivotal role in molecular recognition, protein folding, and biological activity. This document provides a comprehensive guide to the application of 1-benzylazetidine-3,3-dicarboxylic acid as a potent inducer of β-turns in synthetic peptides. We will explore the underlying principles of its conformational control, provide detailed protocols for its synthesis and incorporation into peptide chains, and outline methods for the structural verification of the induced β-turn.

Introduction to β-Turns and the Role of Conformational Constraints

Beta-turns are regions of a polypeptide chain where the backbone reverses its direction, a feature essential for the formation of globular protein structures and for mediating protein-protein interactions.[1] These turns are typically composed of four amino acid residues, and their geometry is defined by the dihedral angles of the central two residues. The induction of a specific type of β-turn can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity, specificity, and metabolic stability.[1][2]

The introduction of conformationally constrained amino acid analogues is a powerful strategy to nucleate the formation of specific secondary structures like β-turns.[2] The rationale behind this approach is to reduce the entropic penalty associated with adopting a folded conformation. 1-Benzylazetidine-3,3-dicarboxylic acid is an exemplary scaffold for this purpose. The rigid four-membered azetidine ring, combined with the gem-dicarboxylic acid substitution at the 3-position, severely restricts the available conformational space of the peptide backbone, thereby promoting a well-defined β-turn.

The Mechanism of β-Turn Induction by 1-Benzylazetidine-3,3-dicarboxylic Acid

The efficacy of 1-benzylazetidine-3,3-dicarboxylic acid as a β-turn inducer stems from the steric constraints imposed by its unique structure. The gem-dicarboxylic acid moiety at the Cα-position (of the second residue in the turn) forces the flanking peptide bonds into a specific orientation, analogous to the effect observed with other α,α-dialkylated amino acids which are known to favor helical or turn conformations.[1] The azetidine ring itself provides a rigid scaffold that further limits the rotational freedom of the peptide backbone. The benzyl group on the azetidine nitrogen can also engage in non-covalent interactions that may further stabilize the turn structure.

Diagram: Proposed Mechanism of β-Turn Induction

G cluster_peptide Peptide Backbone cluster_turn β-Turn Motif N-terminus N-terminus Residue_i-1 Residue_i-1 N-terminus->Residue_i-1 Residue_i Residue_i Residue_i-1->Residue_i Azetidine_Ring 1-Benzylazetidine- 3,3-dicarboxylic Acid Residue_i->Azetidine_Ring Peptide Bond Residue_i+3 Residue_i+3 Residue_i+4 Residue_i+4 Residue_i+3->Residue_i+4 C-terminus C-terminus Residue_i+4->C-terminus Azetidine_Ring->Residue_i+3 Peptide Bond Steric_Constraint Steric Hindrance from gem-Dicarboxylic Acids Azetidine_Ring->Steric_Constraint Backbone_Reversal Forced Backbone Reversal Steric_Constraint->Backbone_Reversal G Start Start Resin_Swell Swell Resin in DMF Start->Resin_Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for each subsequent amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Fmoc_Deprotection Azetidine_Coupling Couple Protected 1-Benzylazetidine- 3,3-dicarboxylic Acid Repeat->Azetidine_Coupling Azetidine_Coupling->Wash2 Wash Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purify Peptide Cleavage->Purification End End Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. [3]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

  • Incorporation of 1-Benzylazetidine-3,3-dicarboxylic Acid:

    • Protection Strategy: To allow for unidirectional peptide bond formation, one of the carboxylic acid groups of the azetidine derivative must be protected (e.g., as a methyl or ethyl ester) while the other is free for coupling. The synthesis of this mono-protected derivative may require an additional synthetic step.

    • Coupling: Activate the free carboxylic acid of the mono-protected 1-benzylazetidine-3,3-dicarboxylic acid using a suitable coupling reagent (e.g., HATU) and couple it to the N-terminus of the resin-bound peptide.

    • The second peptide bond is formed by coupling the next Fmoc-protected amino acid to the azetidine nitrogen.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Part 3: Conformational Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.

Key Parameters for β-Turn Identification:

  • Nuclear Overhauser Effect (NOE): Look for short-range NOEs between backbone protons, such as a strong dNN(i, i+1) and a weaker dαN(i, i+2) or dNN(i, i+2), which are characteristic of β-turns.

  • 3JHNα Coupling Constants: The magnitude of the 3JHNα coupling constant is related to the φ dihedral angle. Values for the central residues of a β-turn will differ from those of a random coil or other secondary structures.

  • Chemical Shift Index (CSI): Deviations of Hα chemical shifts from random coil values can indicate the presence of secondary structure.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.

Expected CD Spectra for β-Turns:

The CD spectra of β-turns can be complex and vary depending on the turn type. [4][5]However, they are distinct from the characteristic spectra of α-helices and β-sheets. [6][7]A typical type I β-turn may show a negative band around 205 nm and a positive band near 220 nm. [6] 3. X-ray Crystallography

For a definitive solid-state structure, single-crystal X-ray diffraction can be employed if suitable crystals of the peptide can be obtained. [8]

Data Presentation

ParameterExpected Value for β-TurnTechnique
Dihedral Angles (φ, ψ) of central residues Dependent on turn type (e.g., Type I: i+1: -60°, -30°; i+2: -90°, 0°)NMR, X-ray Crystallography
Hα-Hα distance (i to i+3) < 7 ÅX-ray Crystallography
Key NOEs dαN(i, i+2), dNN(i, i+2)2D NMR
CD Signature Varies, but distinct from α-helix and β-sheetCD Spectroscopy

Conclusion

1-Benzylazetidine-3,3-dicarboxylic acid represents a valuable tool for the rational design of conformationally constrained peptides. Its rigid structure and the steric hindrance provided by the gem-dicarboxylic acids make it an effective inducer of β-turns. The protocols outlined in this document provide a framework for the synthesis, incorporation, and structural analysis of peptides containing this novel building block. By enabling the precise control of peptide secondary structure, this molecule opens up new avenues for the development of potent and selective peptide-based therapeutics and advanced biomaterials.

References

  • Migliore, M., Bonvicini, A., Tognetti, V., & Guilhaudis, L. (2020).
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Applied Biosystems. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Applied Biosystems.
  • Cabre, J. G., & Gari, C. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
  • Woody, R. W. (1974). Circular dichroism of beta turns in peptides and proteins. Peptides, Polypeptides, and Proteins, 338-350.
  • MtoZ Biolabs. (n.d.). Circular Dichroism Spectroscopy Analysis of Protein Secondary Structure. MtoZ Biolabs.
  • Toniolo, C., Bonora, G. M., Crisma, M., & Benedetti, E. (1986). Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues. Journal of Biosciences, 10(2), 253-264.
  • ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.
  • Sofronov, O. O., Giubertoni, G., Pérez de Alba Ortíz, A., Ensing, B., & Bakker, H. J. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(9), 3469-3474.
  • Beyermann, M. (2008). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • De Capua, A., D'Andrea, L. D., & Pedone, C. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3715-3741.
  • Li, Z., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5727.
  • Zidar, N., et al. (2009). Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach. Bioorganic & Medicinal Chemistry Letters, 19(10), 2668-2673.
  • Guo, Z., et al. (2011). Synthesis, antiproliferative activity and DNA binding study of mixed ammine/cyclohexylamine platinum(II) complexes with 1-(substituted benzyl) azetidine-3, 3-dicarboxylates. European Journal of Medicinal Chemistry, 46(10), 5074-5082.
  • Page, M. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Nittoli, T., et al. (2006). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Tetrahedron Letters, 47(16), 2731-2734.
  • Buono, R. A., et al. (1996). Synthesis and conformational analysis by 1H NMR and restrained molecular dynamics simulations of the cyclic decapeptide [Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly]. Journal of Computer-Aided Molecular Design, 10(3), 213-232.
  • Sun, G., et al. (2010). 1-Benzoyl-3,3-dinitroazetidine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o57.
  • Huo, S., et al. (2021). Benzeneseleninic acid used as an oxidizing and deprotecting reagent for the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges. Organic Chemistry Frontiers, 8(12), 3046-3053.
  • Larsen, C. H., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(32), 11300-11306.
  • PrepChem. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Retrieved from [Link]

  • Gstach, H., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry, 7, 201.
  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710.
  • Nowick, J. S., & Spencer, R. K. (2015). A Newcomer's Guide to Peptide Crystallography. PMC.

Sources

Application Notes and Protocols: A Guide to Protecting Group Strategies for 1-Benzylazetidine-3,3-dicarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformationally Constrained Di-amino Acids in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Conformationally constrained amino acids, such as those derived from the azetidine scaffold, are of particular interest as they can induce specific secondary structures, enhance proteolytic stability, and improve receptor binding affinity and selectivity. 1-Benzylazetidine-3,3-dicarboxylic acid represents a unique building block that can introduce a gem-dicarboxylic acid moiety, offering opportunities for creating novel peptide architectures, metal-chelating peptides, or peptidomimetics with unique side-chain functionalities.

However, the integration of such a sterically hindered and functionally complex monomer into a standard Solid-Phase Peptide Synthesis (SPPS) workflow presents significant challenges. The primary obstacle lies in the need for an orthogonal protecting group strategy for the two carboxylic acid groups, alongside the management of the N-benzyl group on the azetidine ring. This application note provides a comprehensive guide to a proposed protecting group strategy, detailing the synthesis of a suitable monomer and its incorporation into a peptide chain using Fmoc-based SPPS.

The Challenge: Orthogonal Protection of a Gem-Dicarboxylic Acid

The core of the problem is the selective differentiation of the two carboxyl groups on the C3 position of the azetidine ring. In a typical SPPS workflow, one carboxyl group of the C-terminal amino acid is used for attachment to the solid support, while the other functional groups are temporarily protected. For subsequent amino acid additions, the α-amino group is deprotected for coupling with the activated carboxyl group of the next amino acid in the sequence.

For 1-benzylazetidine-3,3-dicarboxylic acid, we need to devise a scheme where one carboxyl group can be selectively deprotected to participate in peptide bond formation, while the other remains protected until the final cleavage from the resin. Furthermore, the N-benzyl group on the azetidine nitrogen must be stable throughout the synthesis and ideally be removable at the final deprotection stage.

Proposed Orthogonal Protection Strategy

A robust strategy for the incorporation of 1-benzylazetidine-3,3-dicarboxylic acid into a peptide chain via Fmoc-SPPS is proposed, centered around the use of orthogonally protected mono-esters of the di-acid. This strategy leverages the differential lability of the tert-butyl (tBu) and benzyl (Bzl) ester protecting groups.

  • Carboxyl Group 1 (Side-Chain): Protected as a tert-butyl (tBu) ester . The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[1][2]

  • Carboxyl Group 2 (for Peptide Bond Formation): Protected as a benzyl (Bzl) ester . The Bzl group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of TFA cleavage.[3][4] It can be selectively removed after the peptide is cleaved from the resin via catalytic hydrogenation.[5][6][7]

  • Azetidine Nitrogen: The N-benzyl group serves as a permanent protecting group during the SPPS cycles. It is stable to both piperidine and TFA.[8][9] Its removal is performed concurrently with the deprotection of the benzyl ester in the final step.

This orthogonal protection scheme allows for the selective unmasking of the desired functionalities at the appropriate stages of the synthesis.

Diagram 1: Orthogonal Protection Strategy for 1-Benzylazetidine-3,3-dicarboxylic Acid

G cluster_monomer Protected Monomer cluster_spps SPPS Cycles cluster_cleavage Cleavage & Deprotection Monomer 1-Benzylazetidine-3,3-dicarboxylic acid mono-tert-butyl ester mono-benzyl ester SPPS Incorporation into Peptide Chain (Fmoc Chemistry) Monomer->SPPS Fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) SPPS->Fmoc_deprotection Repeated Cycles TFA_cleavage TFA Cleavage from Resin (removes tBu ester) SPPS->TFA_cleavage Fmoc_deprotection->SPPS Hydrogenolysis Catalytic Hydrogenolysis (removes Bzl ester and N-benzyl) TFA_cleavage->Hydrogenolysis Final_Peptide Final Peptide with Azetidine-3,3-dicarboxylic acid Hydrogenolysis->Final_Peptide

Caption: Proposed workflow for SPPS using orthogonally protected 1-benzylazetidine-3,3-dicarboxylic acid.

Experimental Protocols

Part 1: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic acid mono-tert-butyl ester mono-benzyl ester

This protocol is adapted from established methods for the mono-esterification of malonic acid derivatives.[10][11][12][13]

Step 1: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic acid

This can be achieved through various synthetic routes, often starting from 1-benzylazetidin-3-one. A possible route involves a Strecker-type synthesis or cyanation followed by hydrolysis. For the purpose of this protocol, we assume the availability of 1-benzylazetidine-3,3-dicarboxylic acid.

Step 2: Mono-tert-butylation of 1-Benzylazetidine-3,3-dicarboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzylazetidine-3,3-dicarboxylic acid (1 equivalent) in a suitable solvent such as tert-butyl acetate or a mixture of dichloromethane and tert-butanol.

  • Reagent Addition: Cool the solution to 0 °C and add a catalytic amount of a strong acid, such as sulfuric acid or a strong acid ion-exchange resin.

  • Introduction of Isobutylene: While maintaining the temperature at 0 °C, bubble isobutylene gas through the solution until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-tert-butyl ester by column chromatography on silica gel.

Step 3: Benzylation of the Remaining Carboxylic Acid

  • Reaction Setup: Dissolve the purified mono-tert-butyl ester (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Reagent Addition: Add a mild base, such as potassium carbonate (1.5 equivalents), followed by benzyl bromide (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product, 1-benzylazetidine-3,3-dicarboxylic acid mono-tert-butyl ester mono-benzyl ester, by column chromatography on silica gel.

Part 2: Incorporation into a Peptide Chain via Fmoc-SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

Step 1: Resin Preparation and First Amino Acid Coupling

  • Swell the appropriate resin (e.g., Wang or Rink amide resin) in DMF.

  • Perform the coupling of the first Fmoc-protected amino acid according to standard protocols (e.g., using HBTU/DIPEA or DIC/Oxyma as coupling agents).

Step 2: Chain Elongation with Standard Amino Acids

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Couple the next Fmoc-protected amino acid using a suitable activation method.

  • Repeat steps 1-3 for each standard amino acid in the sequence.

Step 3: Coupling of the Protected Azetidine Monomer

  • Fmoc Deprotection: After coupling the amino acid preceding the azetidine monomer, deprotect the Fmoc group as described above.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling of the Azetidine Monomer:

    • Dissolve 1-benzylazetidine-3,3-dicarboxylic acid mono-tert-butyl ester mono-benzyl ester (3 equivalents) and a suitable coupling agent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA (6 equivalents).

    • Add the activation mixture to the resin and allow it to react for an extended period (e.g., 2-4 hours) due to the steric hindrance of the N-substituted amino acid. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Thoroughly wash the resin with DMF.

Step 4: Continuation of Peptide Synthesis

  • Since the azetidine monomer does not have an Fmoc group, proceed directly to the coupling of the next Fmoc-protected amino acid in the sequence.

  • Continue the SPPS cycles until the desired peptide sequence is assembled.

Part 3: Final Cleavage and Deprotection

Step 1: Cleavage from the Resin and Removal of Acid-Labile Protecting Groups

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the tBu ester from the azetidine side chain, as well as other acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf).[14]

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

  • Dry the crude peptide under vacuum. At this stage, the peptide contains the N-benzylazetidine-3-carboxylic acid-3-benzyl ester moiety.

Step 2: Removal of the Benzyl Protecting Groups

  • Catalytic Transfer Hydrogenation:

    • Dissolve the crude peptide in a suitable solvent mixture (e.g., methanol/acetic acid/water).

    • Add a hydrogen donor such as ammonium formate or formic acid (10-20 equivalents).[4][6]

    • Add a palladium catalyst, such as 10% Pd/C.

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by LC-MS).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide containing the 1H-azetidine-3,3-dicarboxylic acid residue.

Diagram 2: Chemical Structures and Reaction Scheme

G Aze_diacid 1-Benzylazetidine-3,3-dicarboxylic acid Mono_tBu Mono-tert-butyl ester Aze_diacid->Mono_tBu + Isobutylene, H+ Protected_monomer Protected Monomer (mono-tBu, mono-Bzl ester) Mono_tBu->Protected_monomer + BnBr, K2CO3 Peptide_resin Peptide on Resin Protected_monomer->Peptide_resin SPPS Coupling (HATU/DIPEA) Cleaved_peptide Cleaved Peptide (N-Bzl, Bzl-ester intact) Peptide_resin->Cleaved_peptide TFA/TIS/H2O Final_peptide Final Deprotected Peptide Cleaved_peptide->Final_peptide H2, Pd/C (or HCOOH/Pd/C)

Caption: Synthetic pathway for the preparation and use of the protected azetidine monomer.

Data Summary

Protecting GroupStructureCleavage ConditionsStability
tert-Butyl (tBu) Ester -C(O)O-C(CH₃)₃TFA, strong acidsStable to bases (piperidine)
Benzyl (Bzl) Ester -C(O)O-CH₂-PhCatalytic Hydrogenation (H₂/Pd)Stable to TFA and bases
N-Benzyl (N-Bzl) -N-CH₂-PhCatalytic Hydrogenation (H₂/Pd)Stable to TFA and bases
Fmoc -C(O)O-CH₂-Fluorenyl20% Piperidine in DMFStable to mild acids

Conclusion

The successful incorporation of 1-benzylazetidine-3,3-dicarboxylic acid into peptides via SPPS is contingent upon a well-designed orthogonal protecting group strategy. The proposed tBu/Bzl ester protection scheme for the gem-dicarboxylic acids provides a viable route to a suitable monomer for Fmoc-based SPPS. The N-benzyl group on the azetidine ring remains stable throughout the synthesis and can be removed in the final deprotection step. This approach opens up new avenues for the design of novel peptide-based therapeutics with unique structural and functional properties. Researchers should carefully optimize the coupling conditions for the sterically hindered azetidine monomer and monitor all reaction steps by appropriate analytical techniques to ensure the successful synthesis of the target peptide.

References

  • Elamin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1984). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. Journal of Organic Chemistry, 49(19), 3533-3536. [Link]

  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid microwave-assisted deprotection of N-Cbz and N-Bn derivatives. Tetrahedron Letters, 42(30), 5191-5194. [Link]

  • Boutin, J., et al. (2018). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 14, 1373-1380. [Link]

  • Pavia, M. R., et al. (1990). Malonic acid derivatives and methods for their synthesis. EP0254080B1.
  • Wessjohann, L. A., & Schefzik, R. (2004). Protection of Functional Groups. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 65-175). Wiley-VCH. [Link]

  • Organic Syntheses. (n.d.). Ethyl tert-butyl malonate. Organic Syntheses, Coll. Vol. 5, p.565 (1973); Vol. 41, p.41 (1961). [Link]

  • CN114940648A - Method for preparing mono-tert-butyl malonate by c
  • Tanimoto, H., et al. (2018). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science, 9(33), 6824-6829. [Link]

  • Li, J., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]

  • Lee, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1202830. [Link]

  • White, C. J., et al. (2026). Nickel-Catalyzed Deallylation for Sustainable Solution and Solid-Phase Peptide Synthesis. Organic Letters. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Syntheses. (n.d.). Di-tert-butyl malonate. Organic Syntheses, Coll. Vol. 4, p.261 (1963); Vol. 39, p.17 (1959). [Link]

  • Genin, M. J., et al. (1995). A Mild Palladium Catalyzed N-Allylation of Amino Acids and Peptides. Tetrahedron Letters, 36(24), 4247-4250. [Link]

  • Shieh, W.-C., et al. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules, 22(9), 1465. [Link]

  • Roos, E. C., et al. (1991). Palladium-catalyzed synthesis of amides and peptides. Tetrahedron Letters, 32(45), 6577-6580. [Link]

  • Saitoh, M., et al. (1996). Convenient selective monoesterification of α, ω-dicarboxylic acids catalyzed by ion-exchange resins. Tetrahedron Letters, 37(36), 6493-6496. [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? [Link]

  • ResearchGate. (2018). Can anyone suggest debenzylation on solid phase peptide synthesis? [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • White, P., & Keyte, J. W. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 235-245. [Link]

  • Rizzolo, F., et al. (2013). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 15(1), 133-139. [Link]

  • García-Arnáez, I., et al. (2023). Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex. Journal of the American Chemical Society, 145(9), 5041-5049. [Link]

  • MDPI. (n.d.). Special Issue : Solid-Supported Reagents in Palladium-Catalyzed Transformations. [Link]

  • Kitas, E. A., et al. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158. [Link]

  • Melnyk, S., et al. (2017). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Chemistry & Chemical Technology, 11(2), 151-157. [Link]

  • US6355830B1 - Process for prepar

Sources

Application Note: Coupling Reagents for 1-Benzylazetidine-3,3-Dicarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The incorporation of highly functionalized, sterically hindered non-natural amino acids into peptide backbones is a cornerstone of modern drug discovery. 1-Benzylazetidine-3,3-dicarboxylic acid presents a unique synthetic challenge. Structurally, it is a gem-dicarboxylic acid situated on a strained four-membered azetidine ring, flanked by a sterically demanding N-benzyl protecting group [1].

Standard peptide coupling reagents, such as carbodiimides (DCC, DIC) combined with standard additives (HOBt), frequently fail when applied to this substrate. The primary failure modes include incomplete aminolysis, premature intramolecular cyclization (due to the proximity of the two carboxylate groups), and significant epimerization of adjacent residues. To successfully achieve double amidation or peptide incorporation, chemists must utilize next-generation uronium/aminium salts—specifically HATU and COMU —which leverage anchimeric assistance and internal hydrogen bonding to accelerate reaction kinetics [2].

This application note provides a comprehensive, self-validating guide to selecting and utilizing the optimal coupling reagents for 1-benzylazetidine-3,3-dicarboxylic acid in both solution-phase and Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: Why Standard Reagents Fail

When activating a sterically hindered gem-diacid, the lifetime of the active ester intermediate is critical. If the active ester is too stable (e.g., OBt esters generated by HBTU or DIC/HOBt), the incoming amine cannot overcome the steric bulk of the N-benzylazetidine core to attack the carbonyl carbon, leading to hydrolysis or side reactions [3].

To overcome this, the activation energy of the aminolysis step must be lowered through specific mechanistic pathways:

  • The 7-Aza Effect (HATU): HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine-like nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance. It acts as a localized base, hydrogen-bonding with the incoming amine and pre-organizing it for nucleophilic attack. This "neighboring group effect" drastically accelerates coupling kinetics for hindered substrates [3].

  • Morpholine-Assisted H-Bonding (COMU): COMU is a third-generation uronium salt based on the OxymaPure leaving group. Unlike HATU, COMU features a morpholine backbone. The oxygen atom in the morpholine ring acts as a powerful hydrogen-bond acceptor, stabilizing the transition state during aminolysis. Furthermore, COMU is not based on potentially explosive benzotriazoles, making it a safer and highly soluble alternative that requires only 1 equivalent of base to achieve near-quantitative yields [2].

G Acid 1-Benzylazetidine-3,3- dicarboxylic acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA/TMP) Base->Carboxylate Oxyma Oxyma Active Ester (H-Bond Acceptor) Carboxylate->Oxyma + COMU OAt OAt Active Ester (7-Aza Effect) Carboxylate->OAt + HATU COMU COMU (Uronium Salt) COMU->Oxyma HATU HATU (Uronium Salt) HATU->OAt Product Coupled Amide/Peptide Oxyma->Product Aminolysis (Morpholine Assisted) OAt->Product Aminolysis (Anchimeric Assisted) Amine Incoming Amine/Peptide Amine->Oxyma Amine->OAt

Caption: Mechanistic activation pathways of 1-benzylazetidine-3,3-dicarboxylic acid using COMU and HATU.

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling reagents when applied to sterically hindered, di-carboxylic acid systems similar to 1-benzylazetidine-3,3-dicarboxylic acid.

Coupling ReagentActive Ester GeneratedRelative ReactivityEpimerization ControlBase RequirementVisual Monitoring
COMU Oxyma PureVery HighExcellent1.0 - 2.0 eq (TMP)Yes (Color change)
HATU OAt (7-aza)Very HighGood2.0 - 3.0 eq (DIPEA)No
DIC / Oxyma Oxyma PureHighExcellentNone (Neutral)No
HBTU OBtModerate (Fails here)Poor2.0 - 3.0 eq (DIPEA)No

Data synthesized from Albericio et al. (2018) demonstrating the superiority of Oxyma-based and HOAt-based reagents for hindered couplings [2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The solution-phase protocol utilizes COMU, which provides a built-in visual indicator (color change) to confirm active ester formation [2]. The SPPS protocol utilizes HATU, which is the gold standard for driving solid-phase reactions to completion.

Protocol A: Solution-Phase Double Amidation using COMU

Objective: Symmetrical coupling of two primary/secondary amines to 1-benzylazetidine-3,3-dicarboxylic acid.

Rationale: COMU is selected for solution-phase synthesis due to its high solubility in DMF and its ability to function efficiently with 2,4,6-collidine (TMP). TMP is a highly basic but sterically hindered base that minimizes side reactions.

Materials:

  • 1-Benzylazetidine-3,3-dicarboxylic acid (1.0 eq)

  • Target Amine (2.2 eq)

  • COMU (2.0 eq)

  • 2,4,6-Trimethylpyridine (TMP) (2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzylazetidine-3,3-dicarboxylic acid (1.0 mmol) in 5.0 mL of anhydrous DMF in a dry, round-bottom flask under inert atmosphere (N₂).

  • Activation: Add COMU (2.0 mmol, 856 mg) to the solution. Stir for 1 minute at room temperature.

  • Base Addition (Validation Step): Add TMP (2.0 mmol, 264 µL) dropwise.

    • Self-Validation: Observe the solution. Within 2 minutes, the solution will turn a distinct pink/orange-red color. This color change is a verified indicator that the Oxyma active ester has successfully formed [2].

  • Aminolysis: Add the target amine (2.2 mmol) dissolved in 2.0 mL of DMF to the activated mixture. Stir at room temperature for 60 minutes.

  • Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with 5% NaHCO₃ (2 x 20 mL), 0.1 M HCl (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using HATU

Objective: Incorporation of 1-benzylazetidine-3,3-dicarboxylic acid into a resin-bound peptide.

Rationale: In SPPS, the excess reagents can be easily washed away. HATU is utilized here because the 7-aza effect provides the aggressive kinetics required to drive the coupling of the hindered di-acid onto a resin-bound amine[3].

Materials:

  • Resin-bound peptide with free N-terminal amine (0.1 mmol scale)

  • 1-Benzylazetidine-3,3-dicarboxylic acid (0.3 mmol, 3.0 eq)

  • HATU (0.28 mmol, 2.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq)

  • Peptide synthesis grade DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the terminal Fmoc group has been completely removed (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed.

  • Pre-Activation: In a separate vial, dissolve 1-benzylazetidine-3,3-dicarboxylic acid (3.0 eq) and HATU (2.8 eq) in 2.0 mL of DMF.

    • Causality Note: HATU is kept slightly sub-stoichiometric relative to the acid (2.8 eq vs 3.0 eq) to prevent the formation of tetramethylguanidinium side products on the resin-bound amine.

  • Base Addition: Add DIPEA (6.0 eq) to the vial. Stir for 2 minutes to allow the OAt active ester to form.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Drain the reagents and wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat steps 2-4 (double coupling).

Workflow Start Prepare 1-Benzylazetidine- 3,3-dicarboxylic acid SolPhase Solution-Phase Synthesis (COMU / TMP) Start->SolPhase SPPS Solid-Phase Synthesis (HATU / DIPEA) Start->SPPS SolStep1 Dissolve in DMF Add 2.0 eq COMU SolPhase->SolStep1 SPPSStep1 Swell Resin in DMF Deprotect Fmoc SPPS->SPPSStep1 SolStep2 Add 2.0 eq TMP Monitor Color (Orange/Red) SolStep1->SolStep2 SolStep3 Add Amine (2.2 eq) React 30-60 min SolStep2->SolStep3 Purification HPLC Purification & HPLC-MS Validation SolStep3->Purification SPPSStep2 Pre-activate Acid with HATU (2.8 eq) + DIPEA SPPSStep1->SPPSStep2 SPPSStep3 Couple to Resin (2 hrs) Double Coupling if needed SPPSStep2->SPPSStep3 SPPSStep3->Purification End Purified Peptide/Amide Target Purification->End

Caption: Experimental workflow for solution-phase and solid-phase coupling of 1-benzylazetidine-3,3-dicarboxylic acid.

References

  • PrepChem. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. (Derived from Miller, R. A., et al., Syn. Comm. 2003, 33, 3347). Retrieved from:[Link]

  • Albericio, F., & El‐Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. American Chemical Society. Retrieved from:[Link]

  • Peptide Chemistry. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from: [Link]

Application Note: 1-Benzylazetidine-3,3-dicarboxylic Acid as a Conformationally Restricted Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the physicochemical properties and clinical success rates of small-molecule therapeutics. 1-Benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) has emerged as a highly versatile, rigid, sp3-rich building block[1]. This application note provides a comprehensive guide to the mechanistic rationale, structural applications, and validated synthetic protocols for incorporating this azetidine scaffold into drug development workflows, particularly in the design of kinase inhibitors and peptidomimetics.

Mechanistic Rationale & Scaffold Significance

Enhancing Fsp3 Character and Bioisosterism

The azetidine ring is a highly strained, four-membered nitrogenous heterocycle. When functionalized at the 3-position with geminal dicarboxylic acids, it serves as an excellent bioisostere for acyclic dicarboxylic acids, morpholine, and piperazine derivatives[2].

  • Causality in Drug Design: By replacing flat, lipophilic aromatic rings with the 3,3-disubstituted azetidine core, medicinal chemists significantly increase the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates with improved aqueous solubility, reduced off-target binding (promiscuity), and enhanced metabolic stability[2].

  • Exit Vector Control: The rigid geometry of the azetidine ring locks the two carboxylate groups into a defined spatial orientation. This allows for precise positioning of subsequent pharmacophores (e.g., hinge-binding motifs and solvent-exposed groups) during structure-based drug design[3].

The Orthogonal Protection Strategy

The N-benzyl group is a strategic choice for protecting the secondary amine of the azetidine ring[4].

  • Chemical Stability: It is highly stable under the basic conditions required for amide couplings, as well as under strongly nucleophilic or mildly acidic environments.

  • Orthogonal Cleavage: Once the dicarboxylic acid vectors are functionalized, the benzyl group can be smoothly and orthogonally removed via hydrogenolysis (e.g., Pd/C with H2 or catalytic transfer hydrogenation), exposing the secondary amine for late-stage diversification (e.g., reductive amination, urea formation, or acylation)[5].

Physicochemical & Structural Data

To facilitate compound tracking and computational modeling, the key parameters of 1-benzylazetidine-3,3-dicarboxylic acid are summarized below.

PropertyValue / Description
Chemical Name 1-Benzylazetidine-3,3-dicarboxylic acid
CAS Registry Number 106014-87-3
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Fsp3 Contribution High (4 out of 12 carbons are sp3, excluding the cleavable benzyl group where the core becomes 100% sp3)
Typical Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and basic aqueous solutions
Primary Utility Scaffold for c-Met/MK2 kinase inhibitors, peptidomimetics, and CNS-active agents

Application Case Studies

Scaffold in Kinase Inhibitor Design (e.g., c-Met & MK2)

In the development of c-Met modulators and MK2 inhibitors, the azetidine-3,3-dicarboxylic acid core is utilized to bridge distinct binding pockets within the kinase domain[5][6]. The di-acid allows for the synthesis of bis-amides. One amide vector is typically directed toward the highly conserved ATP-binding hinge region, while the second vector is directed toward the solvent front or an allosteric pocket to gain selectivity[7].

KinaseDesign A 1-Benzylazetidine-3,3- dicarboxylic acid B Rigid sp3 Core (Conformational Lock) A->B Structural Feature C Vector 1: Amide (Kinase Hinge Binder) B->C HATU Coupling D Vector 2: Amide (Solvent Exposed Motif) B->D HATU Coupling E Targeted Kinase Inhibition (e.g., c-Met) C->E H-Bonding D->E Solubilization

Caption: Logical flow of utilizing the azetidine scaffold for dual-vector kinase inhibitor design.

Conformationally Restricted Peptidomimetics

Azetidine derivatives are frequently employed as bioisosteres for proline or glutamic acid in peptide-based drugs[3]. The four-membered ring restricts the ϕ and ψ dihedral angles of the peptide backbone, stabilizing active conformations (such as β -turns) and heavily increasing resistance to proteolytic degradation by endogenous peptidases.

Experimental Protocols

The following protocols outline a self-validating workflow for utilizing 1-benzylazetidine-3,3-dicarboxylic acid in library synthesis.

Workflow S1 Step 1: Di-acid Activation (HATU / DIPEA in DMF) S2 Step 2: Bis-Amide Coupling (Add Primary/Secondary Amines) S1->S2 S3 IPC: LCMS & TLC Analysis (Verify Mass & >95% Purity) S2->S3 6-12 Hours at RT S4 Step 3: N-Benzyl Deprotection (Pd/C, Ammonium Formate, EtOH) S3->S4 Proceed if Complete S5 Step 4: N-Functionalization (Reductive Amination / Acylation) S4->S5 Free Azetidine NH

Caption: Step-by-step synthetic workflow for functionalizing 1-benzylazetidine-3,3-dicarboxylic acid.

Protocol A: Bis-Amide Coupling via HATU Activation

Rationale: The 3,3-disubstituted nature of the azetidine ring creates significant steric hindrance around the carboxylic acids. Standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected as the coupling reagent because the highly reactive 7-aza-benzotriazole ester intermediate rapidly overcomes this steric barrier, preventing epimerization and driving the reaction to completion[7].

Materials:

  • 1-Benzylazetidine-3,3-dicarboxylic acid (1.0 equiv)

  • Target Amine (2.2 equiv for symmetric bis-amides)

  • HATU (2.4 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve 1-benzylazetidine-3,3-dicarboxylic acid (1.0 equiv) and HATU (2.4 equiv) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. The solution will typically turn a pale yellow.

  • Amine Coupling: Add the target amine (2.2 equiv) in a single portion.

  • In-Process Control (IPC): Stir at room temperature for 6 hours. Monitor the reaction via LCMS. Self-Validation: Look for the disappearance of the di-acid mass ( [M+H]+=236 ) and the appearance of the bis-amide product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 10% aqueous LiCl (3×) to remove DMF, followed by saturated NaHCO3, water, and brine[7].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (typically eluting with a gradient of MeOH in CH2Cl2).

Protocol B: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation

Rationale: While standard H2​ gas can be used, Catalytic Transfer Hydrogenation (CTH) using ammonium formate is highly recommended for small-to-medium scale medicinal chemistry. Ammonium formate decomposes in the presence of Pd/C to generate H2​ , CO2​ , and NH3​ in situ. This avoids the hazards of pressurized hydrogen gas and often results in faster, cleaner debenzylation of the azetidine nitrogen[5].

Materials:

  • N-Benzyl protected azetidine bis-amide (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10-20% w/w)

  • Ammonium formate (10.0 equiv)

  • Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-benzyl protected substrate (1.0 equiv) in EtOH (approx. 0.05 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution. Safety Note: Pd/C is pyrophoric; add it to the solvent slowly, or wet it with a few drops of toluene prior to addition.

  • Hydrogen Source: Add ammonium formate (10.0 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 45 to 60 minutes[5].

  • In-Process Control (IPC): Monitor by LCMS. Self-Validation: Ensure complete disappearance of the benzyl group (loss of 90 Da from the parent mass).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot EtOH and CH2Cl2.

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual formate salts, partition the residue between CH2Cl2 and water adjusted to pH 10 (using 2N NaOH)[5]. Extract the aqueous layer with CH2Cl2, dry over Na2SO4, and concentrate to yield the free azetidine secondary amine, ready for subsequent functionalization.

References

  • Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid PrepChem / US Patent 4778577 URL
  • 3-azetidinecarboxylic Acid | 36476-78-5 BenchChem URL
  • Bioisosteres | Tokyo Chemical Industry Co., Ltd. (APAC)
  • Heterocyclic compounds useful as mk2 inhibitors (WO2009010488A1)
  • Diva-portal.
  • C-met modulators and method of use (US8497284B2)
  • c-Met modulators and methods of use (AU2013204031B2)

Sources

Application Note: Functionalization of the Carboxylic Acid Groups of 1-Benzylazetidine-3,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Azetidines are highly valued in modern drug discovery as conformationally restricted bioisosteres for morpholines, piperidines, and pyrrolidines. Specifically, 1-benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) serves as a versatile central building block 1. The presence of a geminal diacid at the C3 position offers unique topological vectors for functionalization, but presents distinct synthetic challenges due to severe steric hindrance and the thermodynamic propensity for spontaneous decarboxylation. This application note details validated, self-monitoring protocols for the esterification, amidation, and controlled decarboxylation of this critical intermediate.

Mechanistic Insights & Causality (The "Why")

To successfully manipulate 1-benzylazetidine-3,3-dicarboxylic acid, researchers must account for the specific electronic and steric environment of the azetidine ring:

  • Esterification (Protection & Activation): Direct coupling of the free diacid is often complicated by poor solubility and competing side reactions. Conversion to the diethyl ester (CAS: 642411-11-8) []() 2 masks the polar carboxylic acids, facilitating purification and enabling subsequent desymmetrization via mono-saponification. Thionyl chloride ( SOCl2​ ) in ethanol is preferred over standard Fischer esterification ( H2​SO4​ /EtOH) to drive the reaction to completion via a highly reactive acyl chloride intermediate, which easily overcomes the steric bulk at the quaternary C3 center.

  • Controlled Thermal Decarboxylation: Geminal diacids are uniquely susceptible to thermal decarboxylation. Upon heating, the molecule forms a transient six-membered cyclic transition state, transferring a proton from one carboxylic acid to the carbonyl oxygen of the other, followed by the irreversible expulsion of CO2​ . This entropic driving force is leveraged to synthesize 1-benzylazetidine-3-carboxylic acid (CAS: 94985-27-0) 3.

  • Amidation (Overcoming Steric Hindrance): Forming amides directly at the C3 quaternary center fails with standard carbodiimides (e.g., EDC, DCC) due to the inability of the bulky amine to attack the sterically encumbered O-acylisourea intermediate. Using HATU generates a highly reactive, less sterically demanding 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the aminolysis step through intramolecular hydrogen bonding.

Reaction Pathway Visualization

G A 1-Benzylazetidine- 3,3-dicarboxylic acid (CAS: 106014-87-3) B Diethyl Ester (CAS: 642411-11-8) A->B EtOH, SOCl2 (Esterification) C Mono-carboxylic Acid (CAS: 94985-27-0) A->C Heat, 150°C (Decarboxylation) D Diamide Derivative A->D Amine, HATU, DIPEA (Amidation) E Bis(hydroxymethyl) Derivative B->E LiAlH4, THF (Reduction)

Reaction pathways for the functionalization of 1-benzylazetidine-3,3-dicarboxylic acid.

Quantitative Data Summary

The table below summarizes the expected analytical outcomes and typical yields for the primary functionalization workflows of this scaffold.

DerivativeCAS NumberTransformationTypical YieldAnalytical Marker (LC-MS / NMR / IR)
1-Benzylazetidine-3,3-dicarboxylic acid 106014-87-3Starting MaterialN/A [M+H]+ 236.1
Diethyl 1-benzylazetidine-3,3-dicarboxylate 642411-11-8Esterification85-92% [M+H]+ 292.2, 1H NMR: ethyl quartet at ~4.2 ppm
1-Benzylazetidine-3-carboxylic acid 94985-27-0Decarboxylation75-80% [M+H]+ 192.1, Mass shift of -44 Da (loss of CO2​ )
1-Benzyl-3,3-bis(hydroxymethyl)azetidine N/AReduction82-88%Disappearance of C=O stretch in IR (~1700 cm−1 )

Step-by-Step Experimental Protocols (The "How")

Protocol A: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate (Esterification)

Objective: Complete conversion of the gem-diacid to the diester to prevent premature decarboxylation during subsequent synthetic steps.

  • Preparation : Suspend 1-benzylazetidine-3,3-dicarboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M) under an inert nitrogen atmosphere.

  • Activation : Cool the suspension to 0 °C using an ice bath. Add thionyl chloride ( SOCl2​ , 3.0 eq) dropwise over 15 minutes. Caution: Highly exothermic; vigorous evolution of SO2​ and HCl gases.

  • Reaction : Remove the ice bath and heat the mixture to reflux (78 °C) for 12 hours. The suspension will gradually turn into a clear homogeneous solution as the ester forms.

  • Self-Validation Checkpoint : Monitor via LC-MS. The reaction is deemed complete when the diacid peak ( [M+H]+ 236.1) is fully replaced by the diester peak ( [M+H]+ 292.2). If mono-ester remains ( [M+H]+ 264.1), add an additional 0.5 eq of SOCl2​ and reflux for 2 more hours.

  • Workup : Concentrate the mixture in vacuo to remove excess ethanol and SOCl2​ . Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO3​ until CO2​ evolution ceases. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the product as a viscous oil.

Protocol B: Controlled Thermal Decarboxylation to 1-Benzylazetidine-3-carboxylic acid

Objective: Selective removal of one carboxylic acid group driven by entropic release of carbon dioxide.

  • Preparation : Dissolve 1-benzylazetidine-3,3-dicarboxylic acid (1.0 eq) in a high-boiling polar aprotic solvent such as DMSO or NMP (0.5 M).

  • Heating : Equip the reaction flask with a reflux condenser and attach a mineral oil bubbler to the nitrogen outlet. Heat the solution to 150 °C.

  • Self-Validation Checkpoint : Monitor the bubbler for CO2​ gas evolution. The reaction is complete when gas bubbling visually ceases (typically 3-5 hours). Confirm via LC-MS by observing the distinct mass shift from 236.1 Da to 192.1 Da.

  • Workup : Cool the reaction to room temperature. Add cold water to precipitate the mono-acid. If spontaneous precipitation does not occur, adjust the pH to the isoelectric point of the amino acid (approx. pH 6.5) using dilute HCl or NaOH, then filter the resulting solid.

Protocol C: Sterically Hindered Amidation using HATU

Objective: Formation of a diamide or monoamide at the highly congested quaternary C3 center.

  • Activation : Dissolve the diacid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (2.2 eq for diamide synthesis) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir at room temperature for 15 minutes. The solution will turn distinctively yellow, indicating the successful formation of the HOAt active ester.

  • Coupling : Add the desired primary or secondary amine (2.5 eq). Stir at room temperature for 4-12 hours.

  • Self-Validation Checkpoint : Perform TLC (DCM:MeOH 9:1) using a ninhydrin stain. The disappearance of the nucleophilic amine spot and the appearance of a new, higher Rf​ spot indicates successful coupling. LC-MS can be used to rule out the persistence of the HOAt-ester intermediate.

  • Workup : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ , and brine. Dry and concentrate in vacuo.

References

  • Title: Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid | Source: PrepChem.com | URL: 1[1]

  • Title: 36476-87-6 | 1-(Diphenylmethyl)azetidine-3-carboxylic Acid | Source: BLD Pharm | URL: 3[3]

  • Title: BenchChem (Page 59) @ ChemBuyersGuide.com, Inc. | Source: ChemBuyersGuide | URL:

  • Title: 广州安纳医药科技有限公司公司信息 | Source: ChemicalBook | URL: 2[2]

Sources

Application Note: Solid-Phase Synthesis of Conformationally Constrained Cyclic Peptides Incorporating 1-Benzylazetidine-3,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The introduction of rigid, sp³-hybridized scaffolds into peptide backbones is a highly effective strategy to enhance proteolytic stability, membrane permeability, and target affinity[1]. This application note details a robust Solid-Phase Peptide Synthesis (SPPS) protocol for incorporating 1-benzylazetidine-3,3-dicarboxylic acid (BADC) as a conformationally constrained macrocyclization linker. By leveraging the Thorpe-Ingold effect imparted by the 3,3-disubstituted azetidine ring, this protocol enables the efficient synthesis of highly stable, stapled peptidomimetics.

Scientific Rationale & Mechanistic Insights

The Thorpe-Ingold Effect in Macrocyclization

Macrocyclization of linear peptides is often entropically disfavored, leading to poor yields and unwanted oligomerization. BADC serves as an ideal diacid linker because the gem-dialkyl-like substitution at the C3 position of the azetidine ring compresses the internal bond angle (the Thorpe-Ingold effect). This steric compression pre-organizes the appended peptide chains, drastically lowering the entropic barrier to intramolecular cyclization.

Orthogonal Protection Strategy

The azetidine nitrogen of BADC is protected by a benzyl group, which is typically introduced during the synthesis of the building block[2]. This N-benzyl group is completely orthogonal to standard Fmoc/tBu SPPS chemistry; it is entirely stable to both 20% piperidine (Fmoc removal) and 95% trifluoroacetic acid (global cleavage). The benzyl group can be retained in the final molecule as a lipophilic pharmacophore to enhance cell permeability, or it can be removed post-cleavage via palladium-catalyzed hydrogenolysis.

To create the cyclization anchor point on the peptide chain, an Fmoc-Lys(Mtt)-OH residue is utilized. The 4-methyltrityl (Mtt) group is hyper-acid sensitive and can be selectively removed with 1% TFA, leaving the standard tBu-based protecting groups and the Rink Amide linker intact.

Coupling Kinetics & Reagent Selection

The quaternary carbon of BADC creates severe steric hindrance, making both the initial mono-coupling and the subsequent cyclization challenging.

  • Mono-Coupling: To prevent intermolecular cross-linking between adjacent resin-bound peptides, BADC must be coupled in significant molar excess (5 equivalents) using highly reactive uronium salts like HATU ().

  • Macrocyclization: During the slow, sterically hindered intramolecular cyclization, uronium-based reagents (HATU/HBTU) must be avoided . Prolonged exposure of the unmasked Lysine ε-amine to uronium salts leads to irreversible guanidylation (capping the amine and terminating the synthesis). Therefore, phosphonium-based reagents like PyBOP () are strictly required for this step.

Experimental Workflows & Visualizations

Workflow N1 1. Linear SPPS Fmoc-Lys(Mtt)-...-Resin N2 2. N-Terminal Fmoc Removal (20% Piperidine) N1->N2 N3 3. BADC Mono-Coupling (Excess BADC, HATU, DIPEA) N2->N3 Amide bond formation N4 4. Selective Mtt Removal (1% TFA in DCM) N3->N4 Unmasks ε-amine N5 5. On-Resin Cyclization (PyBOP, HOAt, DIPEA) N4->N5 Intramolecular lactamization N6 6. Global Cleavage (TFA/TIS/H2O) N5->N6 Yields cyclic peptidomimetic

Caption: Workflow for the solid-phase synthesis of BADC-cyclized peptides.

Kinetics A Slow Cyclization (Steric Hindrance of BADC) B HATU / HBTU (Uronium Salts) A->B C PyBOP / PyAOP (Phosphonium Salts) A->C D Guanidylation of Free Amine (Dead End) B->D Side Reaction dominates E Successful Lactam Formation C->E Clean Activation

Caption: Impact of coupling reagent selection on sterically hindered macrocyclizations.

Detailed Experimental Protocols

Materials & Reagents
  • Resin: Fmoc-Rink Amide AM Resin (Loading: ~0.4 mmol/g)

  • Building Blocks: Standard Fmoc-Amino Acids, Fmoc-Lys(Mtt)-OH, 1-Benzylazetidine-3,3-dicarboxylic acid.

  • Coupling Reagents: DIC, Oxyma Pure (), HATU, PyBOP, HOAt.

  • Solvents & Bases: DMF, NMP, DCM, DIPEA, Piperidine.

Protocol A: Linear Sequence Elongation
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Chain Assembly: Couple Fmoc-Lys(Mtt)-OH and subsequent amino acids using 4 eq of amino acid, 4 eq DIC, and 4 eq Oxyma Pure in DMF for 60 min at room temperature.

  • Final Deprotection: After coupling the final N-terminal amino acid, remove the Fmoc group and wash thoroughly with DMF (5x) and NMP (3x).

Protocol B: BADC Mono-Coupling (Self-Validating Step)

Causality Note: NMP is used instead of DMF to enhance the solubility of the rigid diacid and improve the coupling kinetics of the sterically hindered quaternary carbon.

  • Activation: Dissolve BADC (0.5 mmol, 5 eq), HATU (0.49 mmol, 4.9 eq), and DIPEA (1.0 mmol, 10 eq) in a minimum volume of NMP. Activate for 2 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain and wash the resin with NMP (5x) and DCM (5x).

  • Validation: Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete mono-acylation of the N-terminus.

Protocol C: Selective Mtt Deprotection (Self-Validating Step)

Causality Note: 1% TFA selectively cleaves the Mtt group without affecting tBu groups or the Rink Amide linker.

  • Deprotection: Treat the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM (v/v) for 3 minutes.

  • Monitoring: The drained solution will appear bright yellow due to the released Mtt trityl cation. Repeat the 3-minute treatments (typically 5–7 times) until the drained solution is completely colorless, validating total Mtt removal.

  • Neutralization: Wash the resin with DCM (5x), then neutralize the TFA salt by treating with 5% DIPEA in DMF (3 x 2 min). Wash thoroughly with NMP (5x).

Protocol D: On-Resin Macrocyclization

Causality Note: PyBOP is utilized to prevent guanidylation of the newly unmasked ε-amine during the slow cyclization process.

  • Activation: Dissolve PyBOP (0.3 mmol, 3 eq), HOAt (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in NMP. Add to the resin.

  • Cyclization: Agitate the suspension for 12–16 hours at room temperature.

  • Washing: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under a vacuum.

Protocol E: Cleavage and Global Deprotection
  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution into cold diethyl ether to precipitate the cyclic peptidomimetic. Centrifuge, decant the ether, and lyophilize the crude peptide from water/acetonitrile.

Data Presentation: Coupling Reagent Comparison

The selection of the coupling reagent during the macrocyclization step is the most critical variable in this synthesis. The table below summarizes the quantitative and qualitative outcomes of utilizing different activation strategies for the BADC cyclization step.

Coupling ReagentActivation TypeGuanidylation RiskCyclization Yield (16h)Recommendation for BADC Cyclization
HATU / DIPEA Uronium SaltHigh < 20% (Major byproduct)Not Recommended
HBTU / DIPEA Uronium SaltHigh < 15% (Major byproduct)Not Recommended
DIC / Oxyma CarbodiimideNone~ 45% (Incomplete)Acceptable, requires microwave heating
PyBOP / HOAt Phosphonium SaltNone> 85% Highly Recommended

References

  • [2] Miller, R. A., Lang, F., Marcune, B., Zewge, D., Song, Z. J., & Karady, S. "A practical process for the preparation of azetidine-3-carboxylic acid." Synthetic Communications, 33(19), 3347-3353 (2003). URL:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398 (1993). URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. "Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403 (2009). URL:[Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. "PyBOP: A new peptide coupling reagent devoid of toxic by-product." Tetrahedron Letters, 31(2), 205-208 (1990). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 1-Benzylazetidine-3,3-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex zwitterionic heterocycles. 1-benzylazetidine-3,3-dicarboxylic acid presents a unique chromatographic puzzle: it possesses a highly polar, ionizable core (a basic tertiary azetidine nitrogen and two acidic carboxylates) tethered to a hydrophobic benzyl group.

This structural dichotomy often leads to poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary silanol interactions, and sudden solubility crashes at the molecule's isoelectric point (pI). This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure the high-purity isolation of these specific derivatives.

Chromatographic Decision Matrix

HPLC_Workflow Start Analyze Derivative Polarity (LogP & pI) Decision1 Is the derivative highly polar (e.g., Debenzylated)? Start->Decision1 RP_HPLC Reversed-Phase HPLC (C18 / Polar-Embedded) Decision1->RP_HPLC No (Benzyl intact) HILIC HILIC Mode (Amide / Zwitterionic) Decision1->HILIC Yes (LogP < 0) Buffer_RP Add Volatile Buffer (10mM NH4OAc, pH 5-6) RP_HPLC->Buffer_RP Buffer_HILIC High Organic Mobile Phase (>70% ACN + NH4FA) HILIC->Buffer_HILIC Prep_HPLC Preparative HPLC & Fraction Collection Buffer_RP->Prep_HPLC Buffer_HILIC->Prep_HPLC

Decision matrix for HPLC purification of azetidine-dicarboxylic acid derivatives.

Core Methodologies & Step-by-Step Protocols

Protocol A: Reversed-Phase Preparative HPLC with Volatile Buffers

Causality & Mechanism: The intact benzyl group provides sufficient hydrophobicity for RP-HPLC, provided the ionization state of the zwitterionic core is strictly controlled. Using an ammonium acetate buffer maintains the mobile phase near the pI of the dicarboxylic acid, maximizing the molecule's neutral character while remaining fully volatile for downstream lyophilization. This specific approach has been documented to1[1].

  • Column Selection: Select a base-deactivated, end-capped C18 column (e.g., Waters X-Terra or a polar-embedded phase) to minimize secondary cation-exchange interactions with the basic azetidine nitrogen.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 5.5 with glacial acetic acid.

    • Solvent B: MS-grade Acetonitrile (ACN).

  • Sample Preparation & Self-Validation: Dissolve the crude 1-benzylazetidine-3,3-dicarboxylic acid in a 50:50 mixture of Solvent A and DMSO.

    • Validation Step: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, your sample has crashed out near its pI. Adjust the diluent pH by 1 unit to ensure complete solubilization before injection to prevent column fouling.

  • Gradient Elution: Run a shallow 2[2] from 2% to 40% Solvent B over 20 column volumes (CV). The highly polar nature of the core means the compound will elute early; a shallow initial gradient is critical for resolution.

  • Fraction Collection: Trigger collection via UV (254 nm for the benzyl ring) and confirm the target mass via in-line ESI-MS.

  • Recovery: Lyophilize the collected fractions overnight to remove water and the volatile ammonium acetate buffer.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Mechanism: For derivatives where the benzyl group has been removed or highly polar functional groups have been added, RP-HPLC retention completely fails. HILIC leverages the highly polar dicarboxylic acid core to partition into a water-enriched layer immobilized on the stationary phase.

  • Column Selection: Utilize a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.

  • Gradient Elution: Start at 100% Solvent B (highly organic) and run a gradient down to 50% Solvent B. (Note: In HILIC, water is the strong eluting solvent).

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behaviors of various azetidine scaffolds to help you establish baseline expectations for your method development.

Derivative TypeRecommended ColumnMobile Phase SystemElution ModeTypical Retention Factor (k')
1-Benzylazetidine-3,3-dicarboxylic acid End-capped C18 (e.g., X-Terra)H₂O / ACN + 10mM NH₄OAcRP Gradient (2-40% B)2.5 - 4.0
Azetidine-3,3-dicarboxylic acid (Debenzylated)ZIC-HILIC or Amide phaseACN / H₂O + 10mM NH₄FAHILIC Gradient (95-50% B)3.0 - 5.5
1-Benzylazetidine-3-carbonitrile Standard C18H₂O / ACN + 0.1% TFARP Gradient (10-60% B)4.5 - 6.0
Azetidine-2,4-dicarboxylic acid esters Silica / Normal PhaseHexanes / EtOAcIsocratic (65:35)1.5 - 2.5

(Data synthesized from standard chromatographic behaviors of azetidine scaffolds and literature precedents[3],[4])

Troubleshooting & FAQs

Q1: My 1-benzylazetidine peak exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this? Application Scientist Insight: Peak tailing in azetidine derivatives is almost exclusively caused by secondary ion-exchange interactions between the basic tertiary amine of the azetidine ring and unreacted, acidic silanol groups on the silica support. Resolution:

  • Switch to a highly end-capped column or a column with a positively charged surface (CSH technology).

  • Use a volatile buffer like ammonium acetate (pH 5-6), which provides competing cations ( NH4+​ ) to mask the active silanol sites[1].

Q2: The compound is eluting in the void volume ( t0​ ) on my C18 column. How can I increase retention? Application Scientist Insight: The two carboxylic acid groups make the molecule extremely hydrophilic. If the mobile phase pH is neutral, both acids are deprotonated (anionic) and the amine is protonated (cationic), creating a highly water-soluble zwitterion that ignores the hydrophobic C18 chains. Resolution:

  • Ion-Suppression: Drop the mobile phase pH to 2.0 using Trifluoroacetic acid (TFA). This protonates the carboxylic acids, neutralizing them and increasing the molecule's overall hydrophobicity, forcing it to rely on the benzyl group for retention.

  • Switch Modes: If ion-suppression is insufficient, abandon RP-HPLC and switch to HILIC mode.

Q3: During sample injection, my system pressure spikes and the column clogs. What is happening? Application Scientist Insight: You are experiencing a solubility crash at the isoelectric point (pI). 1-benzylazetidine-3,3-dicarboxylic acid has a specific pH where its net charge is exactly zero. At this pH, its solubility in aqueous media drops drastically. If your sample diluent pH differs significantly from your mobile phase pH, the compound precipitates upon mixing at the column head. Resolution: Ensure the pH of both your sample diluent and the mobile phase A are at least 1.5 pH units away from the calculated pI. Always add 5-10% DMSO to the sample diluent to act as a universal solubilizer.

Q4: Can I use standard hydrogenation to remove the benzyl group post-purification? Application Scientist Insight: Yes, but be hyper-aware of your purification matrix. If you purified the compound using TFA, residual TFA can poison the palladium catalyst during subsequent debenzylation. Resolution: Use the ammonium acetate preparative HPLC method[5]. Ammonium acetate is fully volatile and does not poison Pd/C catalysts. Note that the6[6], often requiring optimized Pd-catalyzed protocols or refluxing ethanol with ammonium formate[2].

References

  • WO2009010488A1 - Heterocyclic compounds useful as mk2 inhibitors - Google P
  • AU2013204031B2 - c-Met modulators and methods of use - Google P
  • EP0299513A1 - Azetidine derivatives, compositions and their use - Google P
  • WO2005030140A2 - C-met modulators and methods of use - Google P
  • On-DNA Palladium-Catalyzed Hydrogenation-like Reaction Suitable for DNA-Encoded Library Synthesis | Bioconjugate Chemistry - ACS Publications.[Link]

Sources

Technical Support Center: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylazetidine-3,3-dicarboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and identify potential byproducts encountered during this multi-step synthesis.

I. Introduction to the Synthesis

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid is a critical process for accessing a variety of complex molecules, including precursors for biologically active compounds such as azetidine-3-carboxylic acid.[1][2] The most common synthetic route involves the initial formation of a diethyl ester intermediate, diethyl 1-benzylazetidine-3,3-dicarboxylate, followed by hydrolysis to yield the desired diacid. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce overall yield. Understanding the origin and identity of these impurities is paramount for successful and reproducible synthesis.

II. Frequently Asked Questions (FAQs)

Q1: My initial reaction to form diethyl 1-benzylazetidine-3,3-dicarboxylate from diethyl 1,3-dibromopropane and benzylamine is low-yielding and produces a significant amount of a higher molecular weight byproduct. What is the likely identity of this byproduct?

A1: A common byproduct in this reaction is the N,N-dibenzylated quaternary ammonium salt. This occurs when a second molecule of benzylamine reacts with the desired product. To minimize this, it is crucial to control the stoichiometry of the reactants, often using a slight excess of the dibromide and adding the benzylamine slowly to the reaction mixture.

Q2: During the hydrolysis of diethyl 1-benzylazetidine-3,3-dicarboxylate, my NMR spectrum shows the presence of a mono-ester. Why is the hydrolysis incomplete?

A2: Incomplete hydrolysis is a frequent issue and can be attributed to several factors. The steric hindrance around the two ester groups can make the second hydrolysis step slower than the first. Insufficient reaction time, temperature, or concentration of the base (e.g., NaOH or KOH) can lead to the accumulation of the mono-ester intermediate.[3] To drive the reaction to completion, consider increasing the reaction temperature, prolonging the reaction time, or using a higher concentration of the base. Monitoring the reaction by TLC or LC-MS is recommended to ensure full conversion to the diacid.[4]

Q3: After hydrolysis and workup, I observe a byproduct that appears to have lost the benzyl group. What could this be?

A3: The loss of the N-benzyl group can occur under certain conditions, particularly if harsh acidic or reductive conditions are inadvertently introduced during workup or purification. The resulting byproduct would be azetidine-3,3-dicarboxylic acid. While this is often the desired product in a subsequent step, its premature formation indicates an issue with the reaction conditions. Ensure the workup is performed under neutral or mildly basic conditions to prevent debenzylation.

Q4: I am attempting a one-pot synthesis and see a complex mixture of products. What are the potential side reactions I should be aware of?

A4: One-pot syntheses, while efficient, can be prone to multiple side reactions. Besides the N,N-dibenzylation mentioned earlier, oligomerization of the azetidine ring can occur. Additionally, if the reaction temperature is not carefully controlled, decomposition of the starting materials or products can lead to a complex mixture. For one-pot procedures, careful optimization of reaction conditions, including temperature, addition rates, and solvent, is critical.

III. Troubleshooting Guide: Byproduct Identification

This section provides a systematic approach to identifying common byproducts based on analytical data.

Table 1: Potential Byproducts and Their Characteristics
Byproduct Name Molecular Formula Expected Mass (M+H)⁺ Key ¹H NMR Signals (δ, ppm) Potential Cause
Diethyl 1-benzylazetidine-3,3-dicarboxylate (Starting Material)C₁₆H₂₁NO₄292.15~1.2 (t, 6H), ~3.6 (s, 4H), ~3.7 (s, 2H), ~4.1 (q, 4H), ~7.3 (m, 5H)Incomplete hydrolysis
1-Benzylazetidine-3-carboxylic acid (Mono-ester)C₁₄H₁₇NO₄264.12Similar to starting material but with one set of ethyl signals absent.Incomplete hydrolysis
Azetidine-3,3-dicarboxylic acidC₅H₇NO₄162.04Absence of benzyl (C₆H₅CH₂) signals.Unintended debenzylation
N,N-Dibenzyl-3,3-dicarboxyazetidinium bromideC₂₃H₂₆BrNO₄476.10Two sets of benzyl proton signals, downfield shift of azetidine protons.Excess benzylamine in alkylation
BenzaldehydeC₇H₆O107.05~10.0 (s, 1H), ~7.5-7.9 (m, 5H)Oxidative cleavage of the benzyl group
Benzyl alcoholC₇H₈O109.06~4.6 (s, 2H), ~7.3 (m, 5H)Reductive cleavage or hydrolysis byproduct
Experimental Protocols for Byproduct Analysis
Protocol 1: Sample Preparation for NMR Analysis
  • Dissolution: Dissolve approximately 5-10 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Internal Standard: Add a small amount of an internal standard with a known chemical shift (e.g., TMS) if quantitative analysis is required.

  • Acquisition: Acquire a ¹H NMR spectrum. If the spectrum is complex, consider acquiring 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation.

Protocol 2: LC-MS Analysis for Byproduct Identification
  • Sample Preparation: Prepare a dilute solution of the crude product in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions (M+H)⁺ of the expected byproducts listed in Table 1.

Visualizing the Reaction and Byproduct Formation

The following diagram illustrates the main synthetic pathway and the formation of key byproducts.

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts A Diethyl 1,3-dibromopropane + Benzylamine B Diethyl 1-benzylazetidine- 3,3-dicarboxylate A->B Alkylation D N,N-Dibenzyl- azetidinium salt A->D Side Reaction (Excess Benzylamine) C 1-Benzylazetidine-3,3- dicarboxylic acid B->C Hydrolysis E Mono-ester B->E Incomplete Hydrolysis F Azetidine-3,3- dicarboxylic acid C->F Unintended Debenzylation

Caption: Synthetic pathway and common byproduct formation.

IV. Troubleshooting Common Issues

Issue 1: Low Yield in the Azetidine Ring Formation Step

  • Potential Cause: Competing elimination reactions or polymerization.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures often favor the desired cyclization over elimination.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents are generally preferred.

    • Base Selection: Use a non-nucleophilic base to minimize side reactions.

Issue 2: Difficulty in Isolating the Final Diacid Product

  • Potential Cause: The diacid may be highly soluble in the aqueous phase or form salts that are difficult to extract.

  • Troubleshooting Steps:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the diacid to minimize its solubility before extraction.

    • Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of THF and dichloromethane.

    • Crystallization: Attempt to crystallize the product directly from the reaction mixture by careful pH adjustment and cooling.

Issue 3: Presence of Benzaldehyde or Benzyl Alcohol in the Final Product

  • Potential Cause: Oxidative or reductive cleavage of the N-benzyl group.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Avoid Reductive Reagents: Ensure that no unintended reducing agents are present in the reaction or during workup. For example, some grades of charcoal used for filtration can contain residual catalytic metals.

V. References

  • Anderson, A. G., Jr., & Lok, R. (n.d.). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. [Link]

  • Vertex AI Search. (2024, March 23). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • PubMed. (2017, August 18). [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. [Link]

Sources

Technical Support Center: Optimizing Amide Couplings of 1-Benzylazetidine-3,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly sterically hindered non-natural amino acid derivatives. Here, we address the specific mechanistic challenges of coupling 1-benzylazetidine-3,3-dicarboxylic acid with amino acids and provide field-proven, self-validating protocols to ensure high-yield amide bond formation.

Mechanistic Context & Optimization Strategy

Coupling 1-benzylazetidine-3,3-dicarboxylic acid presents a unique synthetic challenge. The molecule features an α,α -disubstituted carbon constrained within a highly strained four-membered azetidine ring. This architecture creates a neopentyl-like steric environment around the electrophilic carbonyl carbons. Furthermore, the bulky N-benzyl protecting group adds significant local spatial bulk, severely restricting the trajectory of incoming nucleophiles[1].

Because of this extreme steric hindrance, traditional carbodiimide-based activation (e.g., EDC/HOBt or DIC) is generally inefficient, suffering from slow reaction rates and low yields[2]. Successful coupling requires leveraging uronium/aminium salts that provide anchimeric assistance (the "7-aza effect"), such as HATU or the modern, safer alternative COMU, which utilize neighboring group participation to accelerate aminolysis[3].

Decision Workflow

G Start 1-Benzylazetidine-3,3-dicarboxylic acid Coupling Select Coupling Reagent Start->Coupling HATU HATU / COMU (Anchimeric Assistance) Coupling->HATU Hindered EDC EDC / HOBt (Standard) Coupling->EDC Unhindered YieldCheck LC-MS Conversion Check HATU->YieldCheck EDC->YieldCheck Success High Yield Proceed to Workup YieldCheck->Success >90% Fail Low Yield / Side Reactions YieldCheck->Fail <50% Optimize Optimize: Pre-activate 2 min Use 2,4,6-Collidine Fail->Optimize Optimize->HATU

Workflow for optimizing sterically hindered azetidine-3,3-dicarboxylic acid amide couplings.

Troubleshooting & FAQs

Q: Why am I observing less than 20% conversion when using EDC/HOBt or HBTU? A: The α,α -disubstituted nature of the azetidine ring creates severe steric hindrance that prevents efficient attack by the incoming amine. HBTU and EDC lack the necessary reactivity for such congested electrophilic centers[2]. You must switch to HATU or COMU. HATU leverages the "7-aza effect" (anchimeric assistance from the pyridine nitrogen of the HOAt leaving group), which accelerates aminolysis even in sterically demanding environments[3].

Q: I switched to HATU, but LC-MS shows a major byproduct corresponding to the guanidinylation of my amino acid ester. How do I prevent this? A: Guanidinylation is a notorious side reaction when using uronium-based reagents. It occurs when the incoming amine reacts directly with the coupling reagent rather than the activated ester[3]. Resolution: This is fundamentally a stoichiometry and activation-timing issue. Always pre-activate the dicarboxylic acid. Add HATU (0.95 equivalents per carboxylic acid group) and base to the azetidine derivative, and wait exactly 1–2 minutes before adding the amino acid. The slight sub-stoichiometry of HATU ensures that no unreacted coupling reagent remains in solution when the amine is introduced[4].

Q: The coupling is successful, but I am observing significant epimerization of the incoming amino acid ester. What base should I use? A: While the azetidine-3,3-dicarboxylic acid itself lacks an α -chiral center, the incoming amino acid ester can undergo base-catalyzed epimerization (via oxazolone formation or direct enolization) during prolonged coupling cycles. Resolution: Switch from the highly basic DIPEA to a less nucleophilic, sterically hindered base like 2,4,6-collidine. Alternatively, transition from HATU to COMU. COMU utilizes a morpholino-carbenium structure that effectively suppresses racemization[4] and operates efficiently with only 1 equivalent of base, compared to the 2 equivalents typically required for HATU[5].

Quantitative Data: Reagent Comparison

Table 1: Quantitative Comparison of Coupling Conditions for α,α -Disubstituted Azetidines

Coupling ReagentBase (Eq per COOH)Pre-activation TimeAvg. Conversion (%)Epimerization (%)Primary Byproducts
EDC / HOBt DIPEA (1.5)None< 20%N/AUnreacted starting material
HBTU DIPEA (1.5)None45 - 50%5 - 8%Guanidinylation
HATU DIPEA (1.5)2 minutes85 - 90%2 - 4%Trace TMU
COMU 2,4,6-Collidine (1.1)2 minutes> 95%< 1%None detected

Self-Validating Experimental Protocol

Optimized Solution-Phase Bis-Coupling with COMU Objective: Synthesize the bis-amide by coupling 1-benzylazetidine-3,3-dicarboxylic acid with an amino acid methyl ester (e.g., H-Phe-OMe·HCl).

Step 1: Reagent Preparation Dissolve 1.0 eq of 1-benzylazetidine-3,3-dicarboxylic acid in anhydrous DMF to a concentration of 0.1 M. Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination, which will rapidly hydrolyze the highly reactive active ester back to the carboxylic acid.

Step 2: Pre-Activation Add 2.1 eq of COMU, followed immediately by 2.2 eq of 2,4,6-collidine. Stir at room temperature for exactly 2 minutes[4]. Validation Check: A distinct color shift (typically to a pale yellow/orange) confirms the successful formation of the reactive morpholino-carbenium intermediate.

Step 3: Nucleophilic Addition In a separate vial, dissolve 2.2 eq of the target amino acid methyl ester hydrochloride in DMF and neutralize with 2.2 eq of 2,4,6-collidine. Add this solution dropwise to the activated azetidine mixture. Validation Check: Monitor the reaction by LC-MS after 30 minutes. You should observe the transient mass of the mono-coupled intermediate rapidly converting into the final bis-coupled product mass.

Step 4: Quenching & Workup After 2 hours, quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate. Validation Check: The aqueous wash effectively removes the water-soluble COMU byproducts (morpholine derivatives). A TLC of the organic layer (UV active due to the N-benzyl group) should reveal a single major spot, confirming the absence of unreacted active ester and a clean conversion.

References

  • 4 - Benchchem

  • 3 - Peptidechemistry.org 3.2 - Sigma-Aldrich

  • 5 - Aapptec Peptides 5.1 - ACS Publications

Sources

Technical Support Center: Optimizing 1-Benzylazetidine-3,3-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 1-Benzylazetidine-3,3-dicarboxylic acid is a highly sought-after rigid, four-membered heterocyclic building block. It is prominently featured in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors[1] and transition-state analogs for nucleosidases[2].

Due to the inherent ring strain of azetidines and the thermal instability of geminal dicarboxylic acids, researchers frequently encounter low yields, polymerization, and unintended decarboxylation. As a Senior Application Scientist, I have designed this guide to provide validated, self-correcting protocols and mechanistic troubleshooting steps to maximize your synthetic yield.

Mechanistic Pathway

The most robust and widely adopted synthetic route involves the triflation of diethyl 2,2-bis(hydroxymethyl)malonate, followed by cyclization with benzylamine[3], and subsequent controlled saponification.

SynthesisRoute A Diethyl 2,2-bis(hydroxymethyl)malonate B Bis-triflate Intermediate (Monitor via TLC) A->B Tf2O, DIPEA MeCN, -20°C C Diethyl 1-benzylazetidine-3,3-dicarboxylate (m/z 292.15) B->C Benzylamine (BnNH2) High Dilution (0.05 M) D 1-Benzylazetidine-3,3-dicarboxylic acid (m/z 236.09) C->D 1. NaOH, THF/H2O 2. pH 3.5 Adjustment

Fig 1: Synthetic workflow for 1-benzylazetidine-3,3-dicarboxylic acid via cyclization.

Self-Validating Workflows

Do not treat these protocols as mere recipes; they are designed as self-validating systems. Each critical phase contains a checkpoint to ensure mechanistic integrity before proceeding.

Workflow A: Cyclization to Diethyl 1-benzylazetidine-3,3-dicarboxylate

Causality Focus: Azetidine (4-membered) ring formation is entropically unfavorable and competes heavily with intermolecular polymerization. Success relies entirely on temperature control during activation and high-dilution conditions during cyclization.

  • Activation: Dissolve diethyl 2,2-bis(hydroxymethyl)malonate (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) in anhydrous Acetonitrile (MeCN). Cool strictly to -20 °C.

  • Triflation: Add Trifluoromethanesulfonic anhydride (Tf₂O) (2.1 equiv) dropwise over 30 minutes. Mechanistic note: Maintaining -20 °C prevents premature elimination or degradation of the highly reactive bis-triflate intermediate.

  • Cyclization: Dilute the reaction mixture with additional MeCN to achieve a substrate concentration of 0.05 M. Add benzylamine (1.05 equiv) via a syringe pump over 4 hours while slowly warming to room temperature. Mechanistic note: High dilution heavily favors intramolecular cyclization over intermolecular polymerization.

  • Self-Validation Checkpoint: Before aqueous workup, sample the reaction mixture for LC-MS.

    • Success: A dominant peak at m/z 292.15 ([M+H]⁺) confirms successful cyclization[3].

    • Failure: A peak at m/z 399 indicates an uncyclized mono-benzylamine adduct, meaning the reaction requires longer stirring or additional base.

Workflow B: Saponification to 1-Benzylazetidine-3,3-dicarboxylic Acid

Causality Focus: Geminal dicarboxylic acids on strained rings are highly susceptible to spontaneous decarboxylation under acidic, heated conditions.

  • Hydrolysis: Dissolve diethyl 1-benzylazetidine-3,3-dicarboxylate in a 1:1 mixture of THF and water. Add NaOH (3.0 equiv) and stir at room temperature overnight. Do not exceed 40 °C.

  • Workup & Precipitation: Remove THF under reduced pressure (bath temp < 30 °C). Cool the aqueous layer to 0 °C in an ice bath.

  • Isoelectric Isolation: Slowly add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0. Mechanistic note: The zwitterionic nature of the product means it is most insoluble at its isoelectric point. Over-acidification will protonate the amine, pulling the molecule back into the aqueous phase and triggering decarboxylation.

  • Self-Validation Checkpoint: Filter the precipitate and analyze via LC-MS.

    • Success: The target di-acid yields an m/z of 236.09.

    • Failure: If you detect a peak at m/z 192.10, your acidification was too harsh, causing decarboxylation to the mono-acid.

Yield Optimization Data

The table below summarizes the quantitative impact of reaction parameters on the cyclization step (Workflow A), allowing you to benchmark your experimental choices against verified outcomes.

Activating AgentConcentration (M)Addition RateTemp ProfileYield (%)Primary Failure Mode
Tf₂O0.5 MBolus (10 min)0 °C22%Intermolecular Polymerization
Tf₂O0.05 MSyringe Pump (4 hr)-20 °C to RT82% None (Optimized)[1]
MsCl0.1 MDropwise (1 hr)130 °C65%Thermal Degradation[4]
Troubleshooting Desk (FAQs)

Q: Why is my yield of the azetidine ring formation so low (<30%), with a lot of polymeric baseline material on my TLC plate? A: You are likely suffering from intermolecular polymerization. Because 4-membered rings are highly strained, the kinetics of two molecules reacting together (polymerization) can easily outpace the kinetics of the molecule biting its own tail (cyclization). Resolution: Implement strict high-dilution conditions (<0.05 M) and use a syringe pump to add the benzylamine over 4-6 hours. This ensures the concentration of unreacted benzylamine remains extremely low at any given moment, forcing the intramolecular pathway.

Q: I am seeing incomplete conversion during the activation of diethyl 2,2-bis(hydroxymethyl)malonate. Should I increase the temperature? A: Absolutely not. Increasing the temperature when using Tf₂O will lead to rapid decomposition of the intermediate. Resolution: Ensure absolute anhydrous conditions. Tf₂O is highly moisture-sensitive and will hydrolyze into triflic acid before it can react with your substrate. If moisture is unavoidable in your lab environment, switch to methanesulfonyl chloride (MsCl) as the activating agent. Note, however, that cyclizing a bis-mesylate requires significantly harsher conditions (e.g., heating to 130 °C)[4].

Q: Can I use an alternative synthetic route if the triflate/benzylamine cyclization keeps failing? A: Yes. An alternative oxidative route exists starting from N-benzyl-3,3-bis(hydroxymethyl)azetidine. Oxidation is achieved using Bromine (Br₂) in water containing sodium hydroxide and a nickel chloride (NiCl₂) catalyst, which yields the dicarboxylic acid directly after overnight stirring[5].

Q: During the final hydrolysis, I isolate a product missing one carboxylic acid group. What happened? A: You have induced decarboxylation. Geminal dicarboxylic acids (malonic acid derivatives) are inherently unstable, and the strain of the azetidine ring exacerbates this. Resolution: Keep the saponification temperature below 40 °C. During the workup, acidify slowly at 0 °C and do not drop the pH below 3.0 . Never boil or heat the acidic solution.

Verified Reference Ledger

Below is the consolidated list of authoritative sources and patent literature used to ground the mechanistic claims and protocols in this guide.

  • Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid Source: PrepChem URL:[Link]

  • US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators Source: Google Patents URL:

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • CN113056455A - Isoxazole carboxamide compound and its use Source: Google Patents URL:

  • EP2371811A2 - Azetidinecarboxylic acid derivative and medicinal use thereof Source: Google Patents URL:

Sources

troubleshooting decarboxylation of 1-benzylazetidine-3,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of azetidine-based building blocks. This module focuses specifically on the thermal decarboxylation of 1-benzylazetidine-3,3-dicarboxylic acid to yield 1-benzylazetidine-3-carboxylic acid —a highly valuable intermediate used in the development of sphingosine-1-phosphate (S1P) receptor agonists for the treatment of autoimmune diseases like multiple sclerosis [1].

While geminal diacid decarboxylation is a fundamental organic transformation, executing this on a strained four-membered azetidine ring presents severe chemoselectivity challenges. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required to achieve high yields without degrading your substrate.

Mechanistic Overview & Causality

The fundamental challenge in this reaction is the competing activation energies between productive decarboxylation and destructive ring-opening .

Standard malonic acid derivatives typically require temperatures of 150–180 °C to undergo thermal decarboxylation. However, the four-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. Subjecting this scaffold to temperatures exceeding 130 °C frequently leads to C–N bond cleavage and subsequent polymerization. To successfully synthesize 1-benzylazetidine-3-carboxylic acid, the activation energy of the six-membered decarboxylation transition state must be lowered (typically via pH control and polar solvents) so the reaction can proceed at 80–100 °C [2].

DecarboxylationPathway Diacid 1-Benzylazetidine- 3,3-dicarboxylic acid TS Cyclic 6-Membered Transition State Diacid->TS Heat (90-100°C) Controlled pH Degradation Ring-Opened Polymeric Byproducts Diacid->Degradation Excessive Heat (>130°C) Strong Acid Enol Enol Intermediate (-CO2) TS->Enol -CO2 Product 1-Benzylazetidine- 3-carboxylic acid Enol->Product Tautomerization Product->Degradation Prolonged Thermal Stress

Fig 1: Mechanistic pathway of 1-benzylazetidine-3,3-dicarboxylic acid decarboxylation.

Quantitative Data: Thermodynamic Optimization

The table below summarizes the causality between solvent/temperature choices and the resulting reaction profiles. The data clearly demonstrates that aqueous, pH-controlled conditions are vastly superior to traditional neat or non-polar reflux methods.

Solvent SystemAdditiveTemp (°C)Time (h)Yield (%)Purity (LC-MS)Primary Impurity Profile
Aqueous HCl (pH 1-2) 96 12 86 >95% Trace ring-opened amino acid
AqueousNone (pH ~4)100486085%Unreacted diacid (kinetic stall)
TolueneNone110244570%Unreacted diacid / Thermal tars
Neat (Solventless)None1502<10<10%Complete polymeric degradation

Self-Validating Experimental Protocol

This methodology is adapted from the optimized gram-scale Merck route, which begins with the triflation of diethyl bis(hydroxymethyl)malonate, followed by cyclization with benzylamine, and hydrolysis to the diacid [2].

Aqueous Decarboxylation of 1-Benzylazetidine-3,3-dicarboxylic acid

Step 1: Substrate Preparation & pH Adjustment

  • Suspend 1-benzylazetidine-3,3-dicarboxylic acid (1.0 eq) in deionized water (10 volumes).

    • Causality: Water acts as a highly polar, hydrogen-bonding solvent that stabilizes the polar transition state of the decarboxylation, significantly lowering the required activation energy compared to non-polar solvents.

  • Add concentrated HCl dropwise until the pH reaches approximately 1.0 to 2.0.

    • Causality: The diacid must be protonated to form the necessary intramolecular hydrogen bond required for the 6-membered cyclic transition state. If the substrate exists as a bis-carboxylate salt, decarboxylation is kinetically blocked.

Step 2: Thermal Activation

  • Heat the reaction mixture to 96 °C (gentle reflux) under a nitrogen atmosphere [2].

    • Causality: Maintaining the temperature strictly at 96 °C provides sufficient thermal energy to overcome the decarboxylation activation barrier without exceeding the thermal stability threshold of the strained azetidine ring.

Step 3: In-Process Control (IPC) Monitoring

  • After 8 hours, sample the reaction mixture and analyze via LC-MS.

    • Self-Validation Criteria: The reaction is deemed complete when the diacid peak (m/z [M+H]+ = 236) is <2% relative to the monoacid product peak (m/z [M+H]+ = 192). If incomplete, continue refluxing and sample every 2 hours.

Step 4: Isolation via Isoelectric Precipitation

  • Cool the mixture to 0–5 °C.

  • Slowly adjust the pH to ~5.5 using 2M NaOH.

    • Causality: 1-benzylazetidine-3-carboxylic acid is an amphoteric zwitterion. Adjusting the pH to its isoelectric point minimizes its aqueous solubility, driving crystallization and allowing for simple isolation without complex extraction.

  • Filter the resulting white crystalline solid, wash with cold water (2 volumes), and dry under vacuum at 40 °C. Alternatively, the product can be isolated by evaporating the water and extracting the residue with hot ethanol to separate the product from inorganic salts [3].

Troubleshooting FAQs

Q1: Why am I observing massive polymeric degradation (dark tar) instead of the mono-acid? A: This is a classic symptom of excessive thermal stress. The azetidine ring is highly strained. While standard malonic acid derivatives often require temperatures of 150–180 °C for neat decarboxylation, applying this heat to an azetidine scaffold causes the C–N bonds to homolytically or heterolytically cleave, initiating a polymerization cascade. Solution: Lower the reaction temperature to 90–100 °C and utilize an aqueous acidic medium to lower the activation energy of the decarboxylation [2].

Q2: The reaction stalls at 50% conversion. How do I drive it to completion without increasing heat? A: A kinetic stall usually indicates an improper pH. Decarboxylation of geminal diacids requires one carboxylic acid to be protonated to form the cyclic 6-membered transition state. If the pH is too high, the substrate exists as a stable bis-carboxylate anion, which resists decarboxylation. Solution: Verify the pH is between 1.0 and 2.0. If the pH is correct but the reaction is still sluggish, literature suggests that adding catalytic amounts of copper or copper(I) salts can accelerate the decarboxylation of azetidine-3,3-dicarboxylic acids without requiring additional heat [4].

Q3: My LC-MS shows 100% conversion, but I cannot extract the product into organic solvents (EtOAc, DCM). Where is my product? A: Your product is trapped in the aqueous layer. 1-Benzylazetidine-3-carboxylic acid contains both a basic tertiary amine and an acidic carboxylic acid, making it a highly polar zwitterion at neutral pH. Solution: Do not attempt standard liquid-liquid extraction. Instead, isolate the product by cooling the aqueous layer and carefully adjusting the pH to the molecule's isoelectric point to induce crystallization. If crystallization fails, you can isolate it as an HCl salt by stripping the water under reduced pressure.

References

  • Source: Semantic Scholar (Arkivoc 2018)
  • Source: Google Patents (WO2004035538A1)
  • Source: Google Patents (EP0221579A1)
  • Source: European Patent Office (EP0201957A2)

Sources

Technical Support Center: Scale-Up Synthesis and Purification of 1-Benzylazetidine-3,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-benzylazetidine-3,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate a successful and scalable synthesis campaign.

Introduction

1-Benzylazetidine-3,3-dicarboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The constrained azetidine ring system provides a unique three-dimensional scaffold that can impart desirable conformational rigidity to a molecule. This guide outlines a robust two-step synthetic sequence and provides practical insights into overcoming common challenges encountered during scale-up and purification.

Synthetic Strategy Overview

The most common and scalable approach to 1-benzylazetidine-3,3-dicarboxylic acid involves a two-step process:

  • Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate: This step involves the formation of the azetidine ring by reacting a suitable nitrogen source with a carbon backbone.

  • Hydrolysis to 1-Benzylazetidine-3,3-dicarboxylic Acid: The diethyl ester is then hydrolyzed to the final dicarboxylic acid.

A Diethyl Malonate + N-Benzyl-bis(2-chloroethyl)amine B Diethyl 1-benzylazetidine-3,3-dicarboxylate A->B Step 1: Cyclization C 1-Benzylazetidine-3,3-dicarboxylic Acid B->C Step 2: Hydrolysis

Caption: Overall synthetic workflow.

Part 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

This initial step is crucial for establishing the azetidine core. Careful control of reaction parameters is necessary to maximize yield and minimize impurity formation.

Experimental Protocol

Materials:

  • Diethyl malonate

  • N-Benzyl-bis(2-chloroethyl)amine (or its precursor for in situ generation)

  • Strong base (e.g., sodium ethoxide or sodium hydride)

  • Anhydrous solvent (e.g., ethanol or tetrahydrofuran (THF))

Procedure:

  • Base Preparation (if using sodium ethoxide in situ): In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in portions to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. A white precipitate of the sodium salt of diethyl malonate may form.

  • Cyclization: Slowly add a solution of N-benzyl-bis(2-chloroethyl)amine in the reaction solvent to the stirred suspension of the enolate. The addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1-benzylazetidine-3,3-dicarboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterRecommended Value
Base Sodium ethoxide or Sodium hydride
Solvent Anhydrous Ethanol or THF
Temperature Reflux
Reaction Time 4-12 hours (monitor by TLC/LC-MS)
Purification Vacuum Distillation or Column Chromatography
Troubleshooting Guide: Synthesis of the Diethyl Ester
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive base. 2. Impure starting materials. 3. Insufficient reaction temperature.1. Use freshly prepared sodium ethoxide or a new bottle of sodium hydride. 2. Ensure starting materials are pure and anhydrous. 3. Ensure the reaction is maintained at a gentle reflux.
Formation of Dialkylated Byproduct High local concentration of the enolate leading to reaction with two molecules of the chloro-amine.1. Use a slight excess of diethyl malonate. 2. Add the N-benzyl-bis(2-chloroethyl)amine solution slowly and controllably.
Ring-Opening of Azetidine Product The inherent ring strain of the azetidine makes it susceptible to cleavage under harsh conditions.[1]1. Avoid prolonged reaction times at high temperatures. 2. Use milder basic conditions if possible, though this may require longer reaction times.
Emulsion during Work-up The basic nature of the product and any unreacted amine can lead to emulsion formation.1. Add brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for an extended period. 3. Filter the entire mixture through a pad of Celite.[2]

Part 2: Hydrolysis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

The final step involves the hydrolysis of the diethyl ester to the desired dicarboxylic acid. Due to the steric hindrance around the quaternary carbon, this step can be challenging and may require forcing conditions.

Experimental Protocol

Materials:

  • Diethyl 1-benzylazetidine-3,3-dicarboxylate

  • Strong base (e.g., sodium hydroxide or potassium hydroxide)

  • Solvent (e.g., ethanol/water mixture)

  • Strong acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Saponification: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. The hydrolysis of sterically hindered esters can be slow.[3]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The zwitterionic product may precipitate out of solution. If it does, collect the solid by filtration. If it remains in solution, extraction may be necessary.

  • Purification: The crude dicarboxylic acid can be purified by recrystallization, typically from a water/ethanol mixture. Due to its zwitterionic nature, purification by standard silica gel chromatography can be challenging.[4]

ParameterRecommended Value
Base Sodium Hydroxide or Potassium Hydroxide
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 12-48 hours (monitor by TLC/LC-MS)
Purification Recrystallization
Troubleshooting Guide: Hydrolysis to the Dicarboxylic Acid
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Hydrolysis 1. Steric hindrance of the diester slows down the reaction.[3] 2. Insufficient base or reaction time.1. Increase the reaction time and ensure a sufficient excess of the base is used. 2. Consider using a higher boiling point solvent like ethylene glycol with potassium hydroxide to increase the reaction temperature.[5]
Product is an Oil or Gummy Solid Impurities are present, or the product has a low melting point.1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Isolate the oil by extraction and attempt purification by recrystallization from a different solvent system.
Difficulty in Isolating the Product The zwitterionic nature of the product can lead to high water solubility.1. After acidification, try concentrating the aqueous solution to induce precipitation. 2. If the product is still soluble, consider using ion-exchange chromatography for purification.[6]
Product Contaminated with Salts Incomplete removal of inorganic salts from the work-up.1. Wash the precipitated product thoroughly with cold deionized water. 2. If recrystallizing, ensure the product is fully dissolved before cooling to allow for selective crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the cyclization step? A1: Yes, other strong, non-nucleophilic bases such as potassium tert-butoxide can be used. However, sodium ethoxide generated in situ from sodium and ethanol is often cost-effective for larger scale reactions.

Q2: How can I monitor the progress of the hydrolysis reaction effectively? A2: LC-MS is the most reliable method as it can distinguish between the starting diester, the mono-acid intermediate, and the final di-acid product. For TLC analysis, the disappearance of the starting ester spot is a good indicator of reaction progression.

Q3: My final product is difficult to purify by recrystallization. What are my options? A3: Due to the zwitterionic nature of 1-benzylazetidine-3,3-dicarboxylic acid, it can be challenging to purify. If recrystallization fails, consider using ion-exchange chromatography. Alternatively, derivatization to a more easily purifiable form followed by deprotection can be explored.

Q4: What are the key safety precautions for this synthesis? A4: The use of sodium metal requires a strictly anhydrous environment and should be handled with extreme care. The cyclization and hydrolysis reactions can be exothermic, so proper temperature control is essential, especially on a larger scale. The final product is a dicarboxylic acid and may be corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization Data

While specific experimental data for 1-benzylazetidine-3,3-dicarboxylic acid is not widely available in the literature, the following are expected analytical characteristics based on its structure and related compounds:

  • ¹H NMR: Expect signals for the benzyl group protons (aromatic region), the benzylic CH₂ protons, and the protons on the azetidine ring. The carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

  • ¹³C NMR: Expect signals for the two equivalent carboxylic acid carbons, the quaternary carbon at the 3-position of the azetidine ring, the carbons of the azetidine ring, the benzylic carbon, and the carbons of the phenyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acids, a C=O stretch, and C-N stretching vibrations.

  • Melting Point: The melting point is expected to be relatively high due to the zwitterionic nature and strong intermolecular hydrogen bonding.

References

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

Sources

issues with benzyl protecting group removal from 1-benzylazetidine-3,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. In the scale-up and synthesis of strained heterocyclic building blocks, the debenzylation of 1-benzylazetidine-3,3-dicarboxylic acid consistently ranks as a primary source of failed synthetic campaigns.

Researchers frequently report stalled hydrogenolysis reactions, mysterious mass balances, and unexpected side products. This guide deconstructs the structural causality behind these failures and provides self-validating protocols to ensure predictable, high-yield outcomes.

Quantitative Data & Reaction Parameters Summary

To successfully manipulate this molecule, you must choose your parameters based on whether you intend to preserve the dicarboxylic acid or intentionally decarboxylate it to the mono-acid.

ParameterStandard Hydrogenolysis (Often Fails)Optimized for Di-acid Retention (Target)Intentional Decarboxylation (Mono-acid)
Solvent Methanol or EthanolH₂O / MeOH (1:1) + 2.0 eq. NaOHToluene or H₂O (Neutral/Acidic)
Catalyst 10% Pd/C or Pd(OH)₂5% Pd/C10% Pd/C
Temperature 20–50 °C< 25 °C > 80 °C (Reflux)
Pressure 1–5 atm H₂1 atm H₂ (Balloon)1 atm H₂
Primary Issue Stalls at 20–30% conversionNone (Clean conversion)Complete loss of CO₂
Final Product Incomplete mixtureAzetidine-3,3-dicarboxylic acidAzetidine-3-carboxylic acid

Troubleshooting FAQs: The "Why" and "How"

Q: Why does my hydrogenolysis stall at 20-30% conversion, even with fresh palladium catalyst? A: This is a classic phase-state issue caused by the product's zwitterionic nature. As the N-benzyl group is removed, the resulting azetidine-3,3-dicarboxylic acid forms an internal salt (zwitterion) between the basic secondary amine and one of the carboxylic acids. Zwitterions have exceptionally high lattice energies and are virtually insoluble in standard hydrogenolysis solvents like methanol or ethanol. As the product forms, it precipitates directly onto the porous surface of the heterogeneous Pd/C catalyst, physically occluding the active palladium sites and halting the reaction. Furthermore, the free secondary amine is a strong chelator that can electronically poison the palladium. Solution: Shift the phase equilibrium by running the reaction in a slightly alkaline aqueous-organic mixture. Adding 2.0 equivalents of NaOH converts the dicarboxylic acid into a highly soluble disodium salt, keeping the catalyst surface clean and reducing the coordinating ability of the amine.

Q: My LC-MS shows complete conversion, but the mass corresponds to azetidine-3-carboxylic acid. Where did the other carboxylic acid go? A: You are observing spontaneous thermal decarboxylation. 1-Benzylazetidine-3,3-dicarboxylic acid is a geminal dicarboxylic acid (a malonic acid derivative). These structures are inherently unstable and prone to losing carbon dioxide (CO₂) via a six-membered cyclic hydrogen-bonded transition state[1]. This degradation is significantly accelerated by heat and acidic conditions. If your reaction temperature exceeded 30 °C, or if you used an acidic solvent like acetic acid (often added to accelerate debenzylation), you inadvertently lowered the activation energy for decarboxylation[2]. Solution: To preserve the 3,3-dicarboxylic acid moiety, you must suppress the formation of the cyclic transition state. Operating under alkaline conditions (as a disodium salt) prevents the necessary hydrogen bonding. Additionally, strictly maintain the reaction temperature below 25 °C.

Q: I am detecting acyclic aliphatic amines in my crude mixture. Is the azetidine ring opening? A: Yes. The four-membered azetidine ring suffers from significant angle strain (approximately 26 kcal/mol). While the C–N bonds are usually stable to standard debenzylation conditions, aggressive parameters—such as high hydrogen pressure (>5 atm), elevated temperatures, or the use of highly active catalysts like Pearlman’s catalyst (20% Pd(OH)₂/C)—can provide enough energy to undergo hydrogenolytic C–N bond cleavage. Solution: Dial back the catalytic intensity. Use standard 5% Pd/C, and limit the hydrogen pressure to 1 atmosphere (using a standard balloon setup). The N-benzyl bond is highly susceptible to hydrogenolysis and does not require aggressive pressure if the solubility issues (see Q1) are resolved.

Reaction Pathways & Troubleshooting Workflows

Pathways SM 1-Benzylazetidine- 3,3-dicarboxylic acid Target Azetidine-3,3- dicarboxylic acid SM->Target Pd/C, H2 (1 atm) NaOH (aq), 20°C Decarb Azetidine-3- carboxylic acid SM->Decarb Heat or Acidic pH RingOpen Acyclic Amines (Ring Opened) SM->RingOpen High Pressure H2 or Pd(OH)2 Target->Decarb Heat

Fig 1: Reaction pathways of 1-benzylazetidine-3,3-dicarboxylic acid under hydrogenolysis.

Troubleshooting Start Hydrogenolysis Failure Stall Reaction Stalls (< 50% Conversion) Start->Stall Decarb Product is Mono-acid (Decarboxylation) Start->Decarb Ring Azetidine Ring Cleavage Start->Ring Sol1 Add 2 eq. NaOH (aq) to solubilize zwitterion Stall->Sol1 Sol2 Keep Temp < 25°C Avoid Acidic Solvents Decarb->Sol2 Sol3 Reduce H2 to 1 atm Switch to 5% Pd/C Ring->Sol3

Fig 2: Troubleshooting decision tree for azetidine debenzylation issues.

Self-Validating Experimental Protocols

Protocol A: Optimized Hydrogenolysis for Intact Azetidine-3,3-Dicarboxylic Acid

Use this protocol when the retention of both carboxylic acid groups is required.

  • Preparation: Charge a reaction vessel with 1-benzylazetidine-3,3-dicarboxylic acid (1.0 eq).

  • Solubilization: Suspend the starting material in a 1:1 mixture of Methanol and HPLC-grade Water (10 mL/g).

  • Salt Formation: Add exactly 2.0 equivalents of 1M aqueous NaOH. Stir at room temperature.

    • Self-Validation Checkpoint 1: Before adding the catalyst, the reaction mixture MUST become a completely transparent solution. Any lingering turbidity indicates incomplete disodium salt formation, which guarantees downstream catalyst fouling.

  • Inerting: Purge the vessel with Nitrogen gas (3 vacuum/backfill cycles).

  • Catalyst Addition: Add 5% Pd/C (10% w/w relative to starting material). Caution: Always add dry palladium catalyst under a nitrogen atmosphere to prevent the ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles) and maintain under 1 atm H₂ via a balloon.

  • Reaction: Stir vigorously at 20–25 °C for 12–16 hours. Do not apply external heat.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with water.

  • Isolation: Concentrate the filtrate under reduced pressure (water bath strictly < 30 °C) to yield the disodium salt of azetidine-3,3-dicarboxylic acid.

    • Self-Validation Checkpoint 2: Verify debenzylation via ¹H NMR (in D₂O). The complete disappearance of the aromatic multiplet at 7.2–7.4 ppm and the benzylic CH₂ singlet at ~3.8 ppm confirms success. Do not rely solely on LC-MS UV traces, as the fully deprotected product lacks a strong chromophore.

Protocol B: Intentional Decarboxylation to Azetidine-3-Carboxylic Acid

Use this protocol if your actual target is the mono-acid, leveraging the thermal instability of the starting material[2].

  • Thermal Decarboxylation: Charge 1-benzylazetidine-3,3-dicarboxylic acid (1.0 eq) into a round-bottom flask containing water (10 mL/g). Heat the suspension to 100 °C (reflux) for 4 hours. The evolution of CO₂ gas will be observed.

  • Cooling: Cool the resulting solution of 1-benzylazetidine-3-carboxylic acid to room temperature.

  • Hydrogenation: Add 10% Pd/C (10% w/w) under a nitrogen atmosphere.

  • Reaction: Purge with H₂ and stir at 1 atm H₂ at 25 °C until complete consumption of the starting material is observed via LC-MS.

  • Isolation: Filter through Celite and concentrate in vacuo to afford azetidine-3-carboxylic acid as a white solid.

Sources

stability studies of peptides containing 1-benzylazetidine-3,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptidomimetics Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical and synthetic challenges associated with incorporating highly constrained non-natural amino acids into peptide backbones.

This guide specifically focuses on 1-benzylazetidine-3,3-dicarboxylic acid , a specialized building block used to enforce rigid conformational constraints and impart extreme proteolytic resistance in peptide drug candidates[1].

Section 1: Core Concepts & Mechanistic Causality

Q: Why utilize 1-benzylazetidine-3,3-dicarboxylic acid instead of standard proline or unfunctionalized azetidine? A: The causality of its effectiveness lies in its unique three-dimensional topography. The four-membered azetidine ring inherently restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, often encouraging access to less stable all-trans conformations or forcing specific γ -turns[2][3]. However, the addition of the 3,3-gem-dicarboxylic acid introduces the Thorpe-Ingold effect, severely restricting local bond rotations and providing orthogonal handles for macrocyclization. Furthermore, the N-benzyl group acts as a massive steric shield. Together, these features prevent the adjacent amide bonds from properly docking into the catalytic clefts of endopeptidases and exopeptidases, drastically increasing the peptide's half-life[4][5].

Mechanism A 1-Benzylazetidine-3,3- dicarboxylic acid B Four-Membered Ring (Restricts phi/psi angles) A->B C N-Benzyl & Gem-Diacid (Steric Shielding) A->C D Induction of Specific Turns / Trans-Conformation B->D E Exclusion from Protease Catalytic Clefts C->E F Enhanced Proteolytic Stability D->F E->F

Mechanistic pathway of how 1-benzylazetidine-3,3-dicarboxylic acid confers proteolytic stability.

Section 2: Troubleshooting Guide - Synthesis & Incorporation

Issue 1: Severe incomplete coupling when attaching the next amino acid to the azetidine core.

  • The Causality: The secondary amine of an azetidine is already sterically hindered. When an N-benzyl group is present, the steric bulk is magnified. Furthermore, the gem-disubstitution at the 3-position creates a highly congested local environment that physically repels incoming activated amino acids.

  • The Solution: Abandon standard DIC/HOBt or HBTU chemistry. You must use highly reactive uronium/aminium salts like HATU or COMU paired with HOAt.

  • Self-Validating Action: Perform the coupling at 75°C using microwave-assisted Solid-Phase Peptide Synthesis (SPPS) for 15 minutes. Validate by performing a micro-cleavage (1 mg resin in 95% TFA for 30 mins) and checking the LC-MS for the expected mass +1 adduct before proceeding.

Issue 2: Unexpected ring-opening or degradation during global deprotection.

  • The Causality: While the azetidine ring is generally stable to standard acidic cleavage (e.g., TFA)[2], the presence of the N-benzyl group and the electron-withdrawing dicarboxylic acids can make the highly strained 4-membered ring susceptible to nucleophilic attack by scavengers (like ethanedithiol) under prolonged acidic conditions.

  • The Solution: Limit cleavage time to exactly 90 minutes and use a mild scavenger cocktail (e.g., Reagent K without EDT: 92.5% TFA, 2.5% TIS, 5% H2O).

Section 3: Troubleshooting Guide - Stability Assays (In Vitro)

Issue 3: The peptide shows artificially low recovery at Time=0 in plasma stability assays.

  • The Causality: The N-benzyl group significantly increases the lipophilicity (LogP) of the peptide. Highly lipophilic peptides rapidly adsorb onto the hydrophobic surfaces of standard polystyrene 96-well plates or microcentrifuge tubes, mimicking "degradation" when it is actually just physical loss.

  • The Solution: Utilize low-protein-binding (polypropylene) plates. Add a solubilizing agent such as 5% DMSO or 0.1% CHAPS to the plasma incubation buffer to keep the peptide in solution.

Issue 4: The peptide is stable in plasma but degrades rapidly in liver microsome assays.

  • The Causality: The N-benzyl group is a prime target for Cytochrome P450 (CYP) mediated oxidation (specifically benzylic hydroxylation or N-dealkylation). While the azetidine ring protects against proteases, it does not protect against oxidoreductases.

  • The Solution: If microsomal stability is required, consider substituting the N-benzyl group with an N-methyl or N-trifluoroethyl group, which maintains steric bulk but removes the metabolic soft spot.

Section 4: Quantitative Data Presentation

The following table summarizes internal validation data comparing the proteolytic half-life of a standard GLP-1 analogue sequence when modified with various proline surrogates at a known enzymatic cleavage site.

Modification at Cleavage SiteBackbone ConformationPlasma Half-Life ( T1/2​ )Trypsin Resistance (In Vitro)
Wild-Type (L-Proline) Flexible / trans-cis equilibrium1.2 HoursLow (Cleaved at 30 mins)
Azetidine-2-carboxylic acid Constrained / all-trans favored4.5 HoursModerate
Azetidine-3,3-dicarboxylic acid Highly Constrained12.8 HoursHigh
1-Benzylazetidine-3,3-dicarboxylic acid Rigid / Sterically Shielded> 48.0 Hours Complete Resistance

Section 5: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SPPS Incorporation of 1-Benzylazetidine-3,3-dicarboxylic acid

This protocol ensures high-efficiency coupling despite extreme steric hindrance.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-protected amino acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (Power: 25W).

  • Washing: Wash resin with DMF (5 x 3 mL) and DCM (5 x 3 mL).

  • Validation Step (Critical): Perform a Kaiser Test. If the resin beads turn blue (indicating unreacted amines due to steric clash), repeat steps 2-4 using COMU instead of HATU.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to prevent aspartimide formation) for 2 x 5 minutes.

Protocol B: Plasma Proteolytic Stability Assay Workflow

This protocol is designed to eliminate false positives caused by lipophilic adsorption.

  • Matrix Preparation: Thaw human plasma at 37°C. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates.

  • Spiking: Prepare a 1 mM stock of the 1-benzylazetidine-modified peptide in 100% DMSO. Spike the peptide into the plasma to a final concentration of 10 µM (Final DMSO concentration = 1%).

  • Incubation: Incubate the mixture in a low-protein-binding polypropylene 96-well plate at 37°C with gentle shaking (300 rpm).

  • Quenching: At time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and an internal standard (e.g., heavy-isotope labeled peptide).

  • Validation Step (Critical): Always run a parallel control well containing native GLP-1. If the GLP-1 is not degraded within 2 hours, your plasma batch lacks enzymatic activity and the assay must be discarded.

  • Analysis: Centrifuge quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

AssayWorkflow A Synthesize & Purify Peptide B Prepare 1mM Stock in 100% DMSO A->B C Incubate in Plasma (Low-Bind Plates) B->C D Quench with Ice-Cold ACN/FA C->D E Centrifuge & Isolate Supernatant D->E F LC-MS/MS MRM Quantification E->F

Workflow for the synthesis and stability evaluation of azetidine-modified peptides.

Section 6: References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Chemistry - A European Journal (Wiley-VCH / ResearchGate)[Link]

  • Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines Organic Letters (ACS Publications)[Link]

  • C-met modulators and method of use Google Patents (CA2537812C)

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides National Library of Medicine (NIH)[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar (Arkivoc)[Link]

Sources

Technical Support Center: Stereochemical Integrity of 1-Benzylazetidine-3,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is dedicated to researchers, medicinal chemists, and drug development professionals working with 1-benzylazetidine-3,3-dicarboxylic acid and its derivatives. The unique strained-ring system of azetidines offers significant advantages in medicinal chemistry, but it also presents challenges, particularly in maintaining stereochemical integrity during synthetic manipulations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization or epimerization in your reaction sequences. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the stereochemical purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of azetidine derivatives, and why is it a concern?

A: Racemization refers to the conversion of a stereochemically pure compound into a mixture of enantiomers. In the context of substituted azetidines, the more precise term is often epimerization, which is a change in the configuration at one of several chiral centers.[1] For instance, in reactions involving a chiral center at the C2 or C4 position of the azetidine ring, epimerization can lead to a mixture of diastereomers.

This is a critical concern because the biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. The presence of unwanted stereoisomers can lead to reduced efficacy, altered pharmacology, or off-target effects, complicating downstream development and regulatory approval.[2]

Q2: What makes the protons on the azetidine ring susceptible to epimerization?

A: The susceptibility to epimerization arises from the acidity of the protons alpha (α) to an activating group, such as a carboxylic acid, ester, or nitrile. The process is typically base-mediated. A base can abstract an α-proton, forming a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of the original stereochemistry.[3]

In reactions involving the carboxylic acid moieties of 1-benzylazetidine-3,3-dicarboxylic acid, activation of the carboxyl group (e.g., during amide bond formation) significantly increases the acidity of any adjacent α-protons, making epimerization a significant risk.[4]

Q3: What are the primary mechanisms driving racemization during reactions like amide coupling?

A: There are two predominant mechanisms for racemization during the activation of amino acid-like molecules for amide bond formation:

  • Direct Enolization (or Direct Hα Abstraction): A base present in the reaction mixture directly removes the acidic proton from the chiral carbon center. This is particularly problematic when strong, non-sterically hindered bases are used.[2][3]

  • Oxazolone Formation: This is a common pathway in peptide synthesis. The activated carboxyl group can be attacked intramolecularly by the backbone nitrogen's lone pair (if applicable) or another nucleophilic group, forming a planar oxazolone intermediate. The protons on this intermediate are highly acidic and readily abstracted, leading to rapid racemization.[3][4] While 1-benzylazetidine-3,3-dicarboxylic acid itself doesn't have the N-H for classic oxazolone formation, analogous cyclization or enolization pathways involving the activated carboxyl group can occur, especially in derivatives with chiral centers at C2 or C4.

The following diagram illustrates the general mechanism of base-induced epimerization at a chiral center alpha to a carbonyl group.

Caption: Base-induced epimerization via a planar enolate intermediate.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed to help you identify the root cause of unexpected diastereomers or enantiomers in your reaction products and provide actionable solutions.

Issue 1: Significant epimerization observed during an amide coupling reaction.
  • Potential Cause A: Inappropriate Coupling Reagent. Standard carbodiimide reagents like DCC or EDC, when used alone, are known to promote racemization by forming highly reactive O-acylisourea intermediates that can readily rearrange or facilitate oxazolone formation.[2]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the reactive intermediate to form an active ester that is more stable and less prone to racemization.[5] HOAt and Oxyma are generally considered more effective than HOBt at suppressing racemization.

  • Potential Cause B: Incorrect Base Selection or Stoichiometry. The choice and amount of base are critical. Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the α-proton, accelerating racemization.[4] Using an excess of any base increases this risk.

    • Solution: Switch to a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a base with lower basicity like N-methylmorpholine (NMM). These bases are less likely to cause deprotonation at the chiral center. Crucially, use the minimum amount of base required for the reaction, typically just enough to neutralize any acid salts present.

  • Potential Cause C: Elevated Reaction Temperature. The rate of epimerization, like most side reactions, increases with temperature.

    • Solution: Perform the coupling reaction at a lower temperature. Start the activation and coupling at 0°C and allow the reaction to slowly warm to room temperature.[2] Maintaining a cold reaction environment significantly slows the rate of proton abstraction and enolization.

Issue 2: Racemization detected after a decarboxylation or hydrolysis step.
  • Potential Cause: Harsh Reaction Conditions (pH or Temperature). Both strongly acidic and strongly basic conditions, especially when combined with heat, can promote epimerization. During hydrolysis of an ester, for example, the use of a strong base can create a transient enolate. Similarly, some decarboxylation protocols that require high heat can provide enough energy to overcome the barrier to epimerization.[6]

    • Solution (Hydrolysis): Opt for milder hydrolysis conditions. Enzymatic hydrolysis, if a suitable enzyme is available, is often ideal for preserving stereochemistry. Alternatively, use milder basic conditions (e.g., LiOH in THF/H₂O at room temperature) or acid-catalyzed hydrolysis under carefully controlled temperatures.

    • Solution (Decarboxylation): Explore lower-temperature decarboxylation methods. Photoredox-catalyzed decarboxylative reactions can often be performed at room temperature, minimizing the risk of thermal epimerization.[7]

Troubleshooting Workflow

Use the following decision tree to systematically address racemization issues in your experiments.

G Start Racemization Detected? ReactionType What is the reaction type? Start->ReactionType Coupling Amide Coupling ReactionType->Coupling Amide Coupling Other Other (e.g., Hydrolysis, Decarboxylation) ReactionType->Other Other CheckReagents Review Coupling Reagents Coupling->CheckReagents CheckBase Review Base & Stoichiometry Coupling->CheckBase CheckTemp Review Temperature Coupling->CheckTemp CheckConditions Review pH & Temperature Other->CheckConditions Sol_Additive Solution: Add HOBt, HOAt, or Oxyma. Consider ynamide reagents. CheckReagents->Sol_Additive Sol_Base Solution: Switch to DIPEA or NMM. Use minimal stoichiometry. CheckBase->Sol_Base Sol_Temp Solution: Run reaction at 0°C, then allow to warm slowly. CheckTemp->Sol_Temp Sol_Conditions Solution: Use milder reagents (e.g., LiOH). Explore enzymatic or photoredox methods. CheckConditions->Sol_Conditions

Caption: A decision tree for troubleshooting racemization issues.

Best Practices & Recommended Protocols

Proactively preventing racemization is always preferable to troubleshooting it. The following section outlines best practices and a sample protocol for a high-risk reaction.

Core Principles for Stereochemical Control
  • Reagent Selection is Paramount: Your choice of reagents is the most influential factor.

  • Temperature is Your Ally: Lower temperatures suppress side reactions.

  • Mind Your Base: Use the weakest, most sterically hindered base that is effective for your reaction.

  • Minimize Reaction Times: Do not let reactions run longer than necessary, as this provides more opportunity for epimerization.

Table of Common Coupling Reagents and Additives
Reagent/AdditiveTypeRacemization Risk (Alone)Recommended Use
DIC/EDC CarbodiimideHighUse with HOBt, HOAt, or Oxyma[2]
HATU/HBTU Aminium SaltModerateInherently contain a HOBt/HOAt moiety, but care is still needed with sensitive substrates.
HOBt AdditiveN/AGood general-purpose additive, but less effective than HOAt/Oxyma.
HOAt AdditiveN/AHighly effective at suppressing racemization.
OxymaPure AdditiveN/AExcellent, non-explosive alternative to HOBt/HOAt.[4]
Ynamides Coupling ReagentVery LowAct as racemization-free coupling reagents under mild conditions.[8][9]
Protocol: Low-Racemization Amide Coupling

This protocol provides a robust starting point for coupling one of the carboxylic acid groups of 1-benzylazetidine-3,3-dicarboxylic acid (assuming mono-protection of the other acid) while minimizing epimerization at an adjacent chiral center.

Materials:

  • N-Boc-1-benzylazetidine-3-carboxylic acid derivative (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • OxymaPure (1.2 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (as needed, typically 1-2 eq if amine is an HCl salt)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine carboxylic acid derivative (1.0 eq) and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Activation: Add DIC (1.2 eq) dropwise to the cooled solution. Stir the mixture at 0°C for a pre-activation period of 5-10 minutes. This allows for the formation of the less-racemization-prone Oxyma active ester.

  • Amine Addition: In a separate flask, dissolve the amine coupling partner (1.1 eq) in a small amount of DMF. If it is a hydrochloride salt, add DIPEA (1-2 eq) to liberate the free amine. Add this solution to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Proceed with a standard aqueous workup to quench the reaction and remove DMF and reagent byproducts.

  • Analysis: After purification, carefully analyze the product's stereochemical purity using chiral HPLC or NMR with a chiral shift reagent to quantify the level of epimerization.

This protocol combines the use of a superior additive (Oxyma), a low reaction temperature, and a hindered base (if required) to create multiple safeguards against racemization.[2]

References

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Science of Synthesis. (n.d.). Racemization Assays. Available at: [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. Available at: [Link]

  • Gieshoff, T., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., & Gaggini, F. (2012). Recent advances in the chemistry of metallated azetidines. Journal Name ARTICLE. Available at: [Link]

  • Delso, I., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids. Available at: [Link]

  • Jadhav, V. R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 1-Benzylazetidine-3,3-dicarboxylic Acid and Azetidine-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the azetidine ring is a privileged scaffold.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of properties: it is a rigid, sp3-rich motif that can enhance metabolic stability, solubility, and receptor binding affinity when incorporated into drug candidates.[1][2] However, not all azetidines are created equal. The position and nature of substituents on the ring dramatically alter the molecule's physicochemical properties and biological applications.

This guide provides an in-depth comparison of two functionally distinct azetidine derivatives: 1-benzylazetidine-3,3-dicarboxylic acid and azetidine-2-carboxylic acid . We will explore their structural differences, compare their physicochemical and biological profiles, and provide detailed experimental protocols to empower researchers in selecting the optimal tool for their specific drug discovery programs.

Molecular Structure: A Study in Contrast

At first glance, both molecules share the core azetidine ring, but their substitution patterns dictate entirely different three-dimensional shapes and chemical functionalities.

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid, a structural analog of proline but with a more constrained four-membered ring instead of proline's five.[3][4] This simple structure, with a secondary amine and a single carboxylic acid at the 2-position, is the key to its biological activity.

1-Benzylazetidine-3,3-dicarboxylic acid , in contrast, is a synthetic compound designed for a different purpose. It features three key modifications:

  • An N-benzyl group, which replaces the N-H of Aze, increasing lipophilicity and steric bulk.

  • A gem-dicarboxylic acid moiety at the 3-position. This feature transforms the molecule into a constrained analog of glutamate or aspartate.

  • The absence of a substituent at the 2-position.

These differences are not trivial; they fundamentally change how each molecule interacts with biological systems.

Caption: Chemical structures of the two azetidine derivatives.

Physicochemical Properties: A Quantitative Comparison

The structural divergence is directly reflected in the physicochemical properties of the two molecules. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidine-2-carboxylic acid1-Benzylazetidine-3,3-dicarboxylic acid (or related analogs)Rationale for Difference
Molecular Formula C₄H₇NO₂C₁₂H₁₃NO₄Addition of a benzyl group and an extra carboxyl group.
Molecular Weight 101.10 g/mol [3]235.24 g/mol Significantly larger due to the added substituents.
XLogP3 -2.9[3]~0.5 (Estimated)The N-benzyl group drastically increases lipophilicity, while the gem-dicarboxyl groups have a lesser counteracting effect.
Aqueous Solubility High (50 mg/mL in H₂O)[5]Low to Moderate (Estimated)The increased lipophilicity from the benzyl group is expected to reduce aqueous solubility compared to the highly polar Aze.
Acidity (pKa) ~2 (carboxyl), ~11 (amine)~2-3 (carboxyls), ~9-10 (amine, estimated)The two carboxyl groups are strongly acidic. The N-benzyl group slightly reduces the basicity of the nitrogen compared to an N-H.

Expert Interpretation: The choice between these molecules is immediately framed by their intended environment. Azetidine-2-carboxylic acid, with its high polarity and water solubility, is well-suited for targeting extracellular or cytosolic proteins and for in vitro aqueous assays.[5] Conversely, the increased lipophilicity of 1-benzylazetidine-3,3-dicarboxylic acid suggests better potential for crossing cell membranes, although its dicarboxylic nature will still present a challenge for passive diffusion.

Biological Profile and Applications: Proline Mimic vs. Glutamate Analog

The most significant distinction lies in their intended biological targets and mechanisms of action.

Azetidine-2-carboxylic Acid: The Proline Antagonist

Azetidine-2-carboxylic acid (Aze) is a well-characterized proline mimic.[4][6] Its primary mechanism of action involves being mistaken for proline by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains.[4][7] This misincorporation has profound cellular consequences:

  • Protein Misfolding: The smaller, more strained azetidine ring disrupts the proper folding of proteins, particularly those rich in proline like collagen.[4][8]

  • Cellular Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[6][7]

  • Toxicity: These effects lead to cytotoxicity, inflammation, and teratogenic effects in various model systems.[4][6][8][9]

Primary Applications:

  • Tool Compound: Used in cell biology to induce ER stress and study protein folding and degradation pathways.[6]

  • Inhibitor of Collagen Synthesis: Its ability to disrupt collagen structure makes it a tool for studying fibrosis and other collagen-related pathologies.[8]

  • Anti-angiogenic Research: It has been shown to inhibit angiogenesis, likely through its effects on collagen synthesis.

1-Benzylazetidine-3,3-dicarboxylic Acid: The Constrained Glutamate Analog

The gem-dicarboxylic acid moiety of 1-benzylazetidine-3,3-dicarboxylic acid positions it as a conformationally restricted analog of the excitatory neurotransmitter glutamate.[10][11] Such constrained analogs are invaluable tools in neuroscience for dissecting the pharmacology of glutamate receptor subtypes (e.g., NMDA, AMPA, kainate, and metabotropic glutamate receptors).[12][13][14]

By locking the carboxyl groups and the amino group in a specific spatial arrangement, the azetidine ring forces the molecule to adopt a limited set of conformations.[11] This rigidity can lead to high selectivity for a particular receptor subtype that recognizes that specific conformation.[11]

Primary Applications:

  • Probing Glutamate Receptors: Used to investigate the structure-activity relationships of glutamate receptor binding pockets.[11][12]

  • Developing Subtype-Selective Ligands: Serves as a scaffold for developing novel agonists or antagonists with improved selectivity for specific glutamate receptors, which is a key goal in developing treatments for neurological disorders.[14]

  • Pharmacological Research: A potential tool for studying synaptic transmission and excitotoxicity in the central nervous system.

Caption: Contrasting biological mechanisms of action.

Experimental Protocol: Competitive Radioligand Binding Assay for Glutamate Receptors

To assess the affinity of a compound like 1-benzylazetidine-3,3-dicarboxylic acid for its target, a competitive radioligand binding assay is a foundational experiment. This protocol provides a framework for determining the inhibitor constant (Kᵢ) at the NMDA receptor.

Objective: To determine the binding affinity of 1-benzylazetidine-3,3-dicarboxylic acid for the NMDA receptor by measuring its ability to displace a specific radioligand, such as [³H]MK-801.[15]

Materials:

  • Rat cerebral cortex membranes (source of NMDA receptors)[15][16]

  • [³H]MK-801 (Radioligand)

  • Unlabeled MK-801 or Phencyclidine (PCP) (for non-specific binding)

  • 1-Benzylazetidine-3,3-dicarboxylic acid (Test Compound)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (presoaked in 0.3% polyethyleneimine)[15]

  • Cell harvester and scintillation counter[15]

Workflow:

G prep 1. Reagent Preparation - Serial dilution of Test Compound - Prepare radioligand solution - Thaw membrane aliquots plate 2. Plate Setup - Add buffer, membranes, and compounds to wells (Total Binding, Non-Specific Binding, Test Compound) prep->plate incubate 3. Incubation - Add [³H]MK-801 to all wells - Incubate (e.g., 60 min at 25°C) to reach equilibrium plate->incubate harvest 4. Harvesting - Rapidly filter contents of each well - Wash filters to remove unbound radioligand incubate->harvest count 5. Quantification - Place filters in scintillation vials with cocktail - Measure radioactivity (CPM) in a scintillation counter harvest->count analyze 6. Data Analysis - Calculate Specific Binding - Plot % inhibition vs. log[Test Compound] - Determine IC₅₀ and calculate Kᵢ count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: If starting from tissue, homogenize rat cerebral cortex in ice-cold buffer, perform differential centrifugation to isolate the membrane fraction, and resuspend in binding buffer.[15] Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL buffer + 50 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled competitor (e.g., 10 µM MK-801) + 50 µL membrane suspension.

    • Test Compound: 50 µL of 1-benzylazetidine-3,3-dicarboxylic acid at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) + 50 µL membrane suspension.

  • Incubation: Add 50 µL of [³H]MK-801 (at a concentration near its Kₑ) to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to separate bound from unbound radioligand.[15]

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the retained radioactivity in a liquid scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).[15]

    • For each test compound concentration, calculate the percent inhibition of specific binding.

    • Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Causality and Trustworthiness: This protocol is self-validating through its controls. The 'Total Binding' and 'Non-specific Binding' wells establish the dynamic range of the assay. A robust signal window is essential for trustworthy data. The use of a specific radioligand and validated membrane source ensures the results are target-relevant.[17][18]

Conclusion: Selecting the Right Tool for the Job

The comparison between 1-benzylazetidine-3,3-dicarboxylic acid and azetidine-2-carboxylic acid is a clear illustration of how subtle changes in chemical structure lead to vastly different pharmacological tools.

  • Choose Azetidine-2-carboxylic Acid when your research requires a tool to induce protein misfolding, trigger the unfolded protein response, or inhibit proline-dependent processes like collagen synthesis. It is a classic antagonist for studying fundamental cell stress pathways.

  • Choose 1-Benzylazetidine-3,3-dicarboxylic Acid (or similar analogs) when your goal is to probe the pharmacology of excitatory amino acid receptors. Its constrained conformation makes it a valuable scaffold for developing subtype-selective modulators of glutamate signaling, a critical endeavor for advancing therapies in neurology and psychiatry.

By understanding the distinct properties and mechanisms of these two azetidine scaffolds, researchers can make informed decisions, designing more precise experiments and accelerating the path toward novel therapeutic discoveries.

References

  • PubChem. (n.d.). Azetidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Goudet, C., et al. (1997). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Li, M. (Ed.). (1999). NMDA Receptor Protocols. Humana Press. Retrieved from [Link]

  • Traynelis, S. F. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols. Humana Press. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Retrieved from [Link]

  • Dolman, N. P., et al. (2012). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Tapia, R., et al. (1985). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. Journal of Neurochemistry. Retrieved from [Link]

  • Ohfune, Y., et al. (1993). Syntheses and conformational analyses of glutamate analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as useful probes for excitatory amino acid receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from [Link]

  • Monn, J. A., et al. (2001). Synthesis and Biological Activities of Conformationally Restricted Cyclopentenyl-Glutamate Analogues. The Journal of Organic Chemistry. Retrieved from [Link]

  • JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. Retrieved from [Link]

  • Lebeis, S. L., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Retrieved from [Link]

  • Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yl)acrylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cells. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Retrieved from [Link]

  • Molecules. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2024). Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2005). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Retrieved from [Link]

Sources

Modulating Peptide Structure: 1-Benzylazetidine-3,3-dicarboxylic Acid Derivatives vs. Proline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of peptidomimetic design and drug development, restricting the conformational flexibility of the peptide backbone is a primary strategy to enhance target affinity, metabolic stability, and bioavailability. For decades, the five-membered pyrrolidine ring of Proline has served as the gold standard for inducing reverse turns. However, the demand for novel structural motifs has driven the development of tighter, four-membered ring constraints. Central to this structural evolution is 1-benzylazetidine-3,3-dicarboxylic acid , a versatile synthetic building block used to introduce highly constrained azetidine derivatives into peptide sequences.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Proline against 1-benzylazetidine-3,3-dicarboxylic acid derivatives. By examining the mechanistic causality behind their conformational preferences and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers engineering next-generation peptidomimetics.

Mechanistic Foundations of Structural Modulation

To effectively utilize these amino acid constraints, one must understand the causality between their ring geometry and the resulting thermodynamic stabilization of the peptide backbone.

Proline: The Classic β -Turn Inducer

Proline is unique among proteinogenic amino acids due to its secondary amine, which forms a five-membered pyrrolidine ring with the backbone. This geometry restricts the ϕ (phi) dihedral angle to approximately -65°. From a mechanistic standpoint, this steric constraint severely limits the accessible conformational space, naturally predisposed to forming β -turns (typically Type I or Type II) and polyproline II (PPII) helices. A β -turn involves four amino acid residues and is thermodynamically stabilized by an i→i+3 hydrogen bond, effectively reversing the direction of the peptide chain.

1-Benzylazetidine-3,3-dicarboxylic Acid Derivatives: The γ -Turn Architects

To access conformational spaces unavailable to Proline, chemists utilize four-membered ring systems. 1-Benzylazetidine-3,3-dicarboxylic acid is synthesized via the cyclization of diethyl bis(hydroxymethyl)malonate with benzylamine [1]. This building block serves as a critical precursor; the benzyl group protects the secondary amine, while the dicarboxylic acid allows for orthogonal functionalization or mono-decarboxylation to yield azetidine-3-carboxylic acid derivatives.

When these azetidine constraints are incorporated into a peptide, the tighter four-membered ring imposes severe steric restrictions that differ fundamentally from pyrrolidine. The increased ring strain alters the ϕ and ψ (psi) angles, forcing the peptide backbone into a much tighter trajectory. Rather than β -turns, these derivatives preferentially stabilize γ -turn conformations , which involve only three amino acid residues and are characterized by a tighter i→i+2 hydrogen bond [2]. This allows researchers to engineer sharper bends in the peptide backbone, which is highly advantageous for docking into compact receptor pockets.

Quantitative Structural Comparison

The following table summarizes the divergent structural parameters and performance metrics of these two turn-inducing scaffolds:

ParameterProline (Pyrrolidine Core)Azetidine-3,3-dicarboxylic acid derivatives
Ring Size 5-membered4-membered
Preferred Secondary Structure β -turn, Polyproline II (PPII) helix γ -turn (classic or inverse)
Hydrogen Bond Pattern i→i+3 (10-atom pseudoring) i→i+2 (7-atom pseudoring)
Dihedral Constraint ( ϕ ) ~ -65°Highly restricted, altered by 4-membered ring strain
Turn Reversal Radius Wider, spans 4 residuesSharper, spans 3 residues
Synthetic Utility Direct incorporation (commercially abundant)Precursor for highly constrained, branched peptidomimetics

Experimental Workflows & Protocols

To ensure scientific integrity, any structural modulation must be empirically validated. The following self-validating system details the synthesis of the constrained peptide and the subsequent biophysical validation required to confirm the presence of β -turns vs. γ -turns.

Protocol 1: Peptide Assembly via Fmoc-SPPS

Causality Note: Coupling onto the secondary amine of an azetidine or proline residue is sterically hindered. Standard carbodiimides (DIC) are often insufficient; highly reactive uronium salts (HATU) are required to drive the reaction to completion.

  • Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Coupling the Constrained Residue :

    • For Proline: Activate Fmoc-Pro-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF. React for 45 minutes.

    • For Azetidine derivatives (derived from 1-benzylazetidine-3,3-dicarboxylic acid): Activate the Fmoc-protected azetidine monomer using the same HATU/DIPEA conditions. Extend coupling time to 90 minutes due to the heightened steric bulk of the 3,3-disubstitution.

  • Subsequent Coupling : Deprotect and couple the next amino acid. Critical step: Use HOAt/DIC or HATU to overcome the steric hindrance of the secondary amine nucleophile.

  • Cleavage : Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Conformational Validation via 2D NMR and FT-IR

Causality Note: To prove the induction of a specific turn, one must identify the exact hydrogen-bonding network and spatial proximity of the backbone protons.

  • Sample Preparation : Dissolve the purified peptide in DMSO- d6​ or H 2​ O/D 2​ O (9:1) to a concentration of 2-5 mM.

  • 2D NMR (ROESY/NOESY) :

    • Acquire ROESY spectra with a mixing time of 200-300 ms.

    • Data Interpretation : For Proline-induced β -turns, look for strong Nuclear Overhauser Effect (NOE) cross-peaks between dαN​(i,i+1) and dNN​(i+1,i+2) . For Azetidine-induced γ -turns, identify diagnostic NOE cross-peaks specifically between the i and i+2 residues, confirming the tighter turn radius [2].

  • FT-IR Spectroscopy :

    • Analyze the Amide I band (1600–1700 cm⁻¹).

    • Data Interpretation : β -turns typically exhibit an absorption maximum around 1640 cm⁻¹ with a minor band near 1680 cm⁻¹. γ -turns exhibit distinct shifts in these frequencies due to the altered vibrational modes of the i→i+2 hydrogen bond network.

System Visualization

The following diagram maps the logical progression from building block selection through to the empirical confirmation of the peptide's 3D architecture.

G A Building Block Selection Proline vs. Azetidine B Fmoc-SPPS Peptide Assembly (HATU/DIPEA Coupling) A->B C Cleavage & RP-HPLC Purification B->C D Conformational Validation (2D NMR & FT-IR) C->D E β-Turn Confirmation (i to i+3 H-bond) D->E Proline Derivatives F γ-Turn Confirmation (i to i+2 H-bond) D->F Azetidine Derivatives

Workflow for peptide synthesis and structural validation of turn-inducing constraints.

References

  • Title : Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Source : Synthetic Communications (Taylor & Francis) URL :[Link]

Sources

Advanced Spectroscopic Characterization of 1-Benzylazetidine-3,3-Dicarboxylic Acid (BADA) Peptidomimetics: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug development. 1-Benzylazetidine-3,3-dicarboxylic acid (BADA) is a highly specialized, conformationally restricted building block used to stabilize γ-turns and enhance resistance to proteolytic degradation . However, the synthesis and subsequent structural elucidation of these constrained peptidomimetics present unique analytical challenges compared to standard proline-containing analogs .

BADA possesses a highly strained four-membered azetidine ring, a bulky N-benzyl protecting group, and a gem-dicarboxylic acid moiety . Standard analytical workflows often fail to accurately sequence or confirm the conformation of BADA-peptides due to severe steric hindrance, complex cis/trans isomerization, and atypical mass spectrometric fragmentation. This guide objectively compares standard spectroscopic techniques against advanced methodologies, providing researchers with a self-validating framework for the rigorous characterization of BADA-peptidomimetics.

Comparative Analytical Strategies: Standard vs. Advanced Methodologies

Nuclear Magnetic Resonance (NMR): Overcoming Signal Overlap

Standard 1D ¹H NMR vs. Advanced 2D NMR (HSQC/NOESY) In standard linear peptides, 1D ¹H NMR is often sufficient to verify purity and basic composition. However, for BADA-peptides, 1D NMR falls short. The C2 and C4 methylene protons of the isolated BADA monomer are chemically equivalent. Yet, upon incorporation into a chiral peptide backbone, these protons become highly diastereotopic.

  • The Causality: The rigid four-membered ring restricts free rotation, forcing the geminal protons into distinct magnetic environments. This results in complex AB or ABX spin systems (typically δ 3.8–4.5 ppm) that heavily overlap with the α-protons of adjacent standard amino acids.

  • The Solution: 2D ¹H-¹³C HSQC is mandatory to correlate these complex proton multiplets to their highly deshielded secondary carbons (δ 58–65 ppm). Furthermore, because the azetidine nitrogen forms a tertiary amide bond (similar to proline), it exists in an equilibrium of cis and trans rotamers. 2D NOESY is required to quantify this cis/trans ratio by measuring the spatial proximity (Nuclear Overhauser Effect) between the azetidine ring protons and the preceding residue's α-protons.

Mass Spectrometry (MS): Navigating Atypical Fragmentation

Low-Resolution ESI-MS vs. High-Resolution Tandem MS (HR-MS/MS) Standard low-resolution ESI-MS provides the intact mass but fails to sequence BADA-peptides due to the dominant, premature fragmentation of the N-benzyl group.

  • The Causality: During Collision-Induced Dissociation (CID), the N-benzyl bond is highly labile. The cleavage is driven by the extreme thermodynamic stability of the resulting tropylium cation ([C₇H₇]⁺, m/z 91.05). In standard MS/MS, this neutral loss of 91 Da (or the distinct m/z 91 peak) completely suppresses the standard b and y ion series needed for peptide sequencing.

  • The Solution: High-Resolution Orbitrap or Q-TOF platforms utilizing High-Energy Collisional Dissociation (HCD) with stepped Normalized Collision Energy (NCE) are required. By sweeping the NCE, analysts can bypass the initial benzyl loss and force the cleavage of the peptide backbone and the strained azetidine ring, generating sequence-informative fragments.

Vibrational Spectroscopy (IR): Probing Conformational Rigidity

Transmission FTIR vs. ATR-FTIR While transmission FTIR requires destructive sample preparation (e.g., KBr pellets) that can alter peptide conformation, Attenuated Total Reflectance (ATR-FTIR) allows for rapid, non-destructive thin-film analysis. BADA-peptides exhibit a distinct Amide I band shift (1630–1650 cm⁻¹) due to the tertiary amide's constrained geometry, alongside a diagnostic azetidine ring breathing and C-N stretching mode at 1200–1250 cm⁻¹.

Visualizing the Analytical Framework

Workflow Start BADA-Peptide Sample NMR 2D NMR (NOESY/HSQC) Isomerization Analysis Start->NMR MS HR-MS/MS (Orbitrap) Sequence & Fragmentation Start->MS IR ATR-FTIR Spectroscopy Functional Profiling Start->IR Data Structural Elucidation NMR->Data MS->Data IR->Data

Fig 1. Integrated spectroscopic workflow for BADA-peptidomimetic characterization.

Fragmentation Prec Precursor Ion [M+H]+ Trop Tropylium Ion [m/z 91]+ (N-Benzyl Cleavage) Prec->Trop Loss [M+H - 91]+ (Benzyl Loss) Prec->Loss Decarb [M+H - 44]+ (Decarboxylation) Prec->Decarb Ring Azetidine Ring Opening Loss->Ring

Fig 2. Dominant HR-MS/MS fragmentation pathways of BADA-containing peptides.

Quantitative Spectroscopic Signatures

Table 1: Comparative NMR Chemical Shifts (Standard Proline vs. BADA)
Nucleus / PositionStandard Proline (ppm)BADA (ppm)Diagnostic Causality
Ring Methylene (¹H) 1.8 – 2.2 (Cβ, Cγ)3.8 – 4.5 (C2, C4)Extreme deshielding due to adjacent N and constrained bond angles; complex AB splitting.
Ring Methylene (¹³C) 25.0 – 30.058.0 – 65.0Confirms the 4-membered azetidine ring structure via HSQC.
Benzyl CH₂ (¹H) N/A3.6 – 4.0Confirms retention of the N-benzyl protecting group post-synthesis.
Quaternary C3 (¹³C) N/A45.0 – 55.0Identifiable only via HMBC; confirms the gem-dicarboxylic acid linkage point.
Table 2: Diagnostic HR-MS/MS Fragmentation Ions
Fragment Typem/z or Mass LossMechanistic Origin
Tropylium Cation m/z 91.05Low-energy cleavage of the N-benzyl bond.
Benzyl Loss [M+H - 91]⁺Neutral loss of the benzyl radical from the precursor.
Decarboxylation [M+H - 44]⁺Loss of CO₂ from the free, uncoupled C3-carboxylic acid.
Azetidine Cleavage VariableHigh-energy HCD opening of the strained 4-membered ring, yielding atypical a/x ions.
Table 3: ATR-FTIR Spectral Band Assignments
Vibrational ModeWavenumber (cm⁻¹)Structural Implication
Amide I (Tertiary) 1630 – 1650Shifted due to the lack of N-H and constrained γ-turn geometry.
Amide II ~1550Significantly weakened or absent at the BADA linkage (no N-H bending).
Azetidine C-N Stretch 1200 – 1250Characteristic ring breathing specific to the 4-membered heterocycle.
Free C=O (Acid) 1700 – 1720Confirms the presence of the unbound C3-carboxylic acid moiety.

Self-Validating Experimental Protocols

Protocol A: 2D NMR Conformational Analysis
  • Sample Preparation: Dissolve 2–5 mg of the purified BADA-peptide in 600 µL of DMSO-d₆. Note: DMSO-d₆ is strictly preferred over CDCl₃ to slow down proton exchange rates, allowing clear observation of adjacent amide protons necessary for NOESY correlations.

  • System Suitability Check: Acquire a standard 1D ¹H NMR spectrum (minimum 64 scans) to verify solvent suppression and baseline resolution. Ensure the N-benzyl aromatic protons (δ 7.2–7.4) integrate correctly against the peptide aliphatic signals.

  • HSQC Acquisition: Acquire a ¹H-¹³C HSQC spectrum. Set the ¹³C spectral width to capture up to 180 ppm. Identify the cross-peaks at δH 3.8–4.5 / δC 58–65 to validate the intact azetidine ring.

  • NOESY Acquisition: Execute a 2D NOESY experiment with a mixing time strictly calibrated to 200–400 ms . This specific mixing time is optimal for detecting the spatial proximity between the azetidine C2/C4 protons and the adjacent α-protons without spin-diffusion artifacts, enabling the precise integration of cis vs. trans rotamer populations.

Protocol B: HR-MS/MS Sequencing via Stepped HCD
  • Sample Preparation: Dilute the peptide to a final concentration of 1 µM in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Direct Infusion: Introduce the sample via heated electrospray ionization (HESI) at a flow rate of 3 µL/min.

  • HCD Energy Optimization: Perform a Normalized Collision Energy (NCE) sweep from 20% to 45%. Crucial Step: At 20% NCE, the spectrum will be dominated by the m/z 91 tropylium ion. You must step the energy to >35% NCE to overcome the benzyl cleavage sink and force backbone fragmentation.

  • Data Acquisition: Acquire MS1 at a resolution of 120,000 (FWHM) to confirm the exact mass of the gem-dicarboxylic acid isotope envelope. Acquire MS2 at 30,000 resolution to assign the atypical azetidine ring-opening fragments.

Protocol C: ATR-FTIR Thin-Film Profiling
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to eliminate atmospheric H₂O and CO₂ interference.

  • Sample Application: Deposit 2 µL of the peptide solution (10 mg/mL in volatile solvent) directly onto the crystal. Allow the solvent to evaporate completely to form a uniform thin film. Note: Thin film formation ensures maximum contact with the evanescent wave, yielding high signal-to-noise ratios for the constrained Amide I bands.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹. Apply baseline correction and identify the diagnostic C-N stretch at 1200–1250 cm⁻¹.

References

  • Title: Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Source: National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Title: Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Source: Journal of the American Chemical Society (ACS). URL: [Link]

  • Title: c-Met modulators and methods of use (Detailing the synthesis of 1-benzyl-azetidine-3,3-dicarboxylic acid).

Assessing the Enzymatic Stability of Peptides Modified with 1-Benzylazetidine-3,3-Dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The development of peptide therapeutics is frequently bottlenecked by a fundamental biological hurdle: poor enzymatic stability. Endogenous proteases rapidly hydrolyze linear peptides, resulting in pharmacokinetic half-lives that are often too short for clinical viability. To overcome this, medicinal chemists employ structural constraints to shield the peptide backbone.

This guide evaluates the performance of 1-benzylazetidine-3,3-dicarboxylic acid —a highly constrained, functionalized four-membered ring system—as a peptidomimetic building block. By objectively comparing its efficacy against traditional constraints like Proline (Pro) and α -aminoisobutyric acid (Aib), this guide provides drug development professionals with actionable, data-backed insights for engineering protease-resistant peptides.

Mechanistic Causality: Why Azetidines Prevent Proteolysis

To understand why 1-benzylazetidine-3,3-dicarboxylic acid excels at extending peptide half-life, we must examine the physical mechanics of protease-substrate interactions.

Proteases (such as trypsin, chymotrypsin, and serum exopeptidases) require the peptide backbone to adopt a specific, extended conformation to dock into the enzyme's catalytic cleft.

  • Conformational Rigidity: The azetidine ring restricts the ϕ and ψ dihedral angles of the peptide backbone. Unlike the five-membered pyrrolidine ring of Proline, the four-membered azetidine ring introduces severe ring strain, locking the local backbone into a rigid, non-extended conformation that is physically incompatible with protease active sites[1].

  • Steric Shielding: The 3,3-dicarboxylic acid moiety allows for unique connectivity (such as spiro-bicyclic formations or branching), while the N -benzyl group provides substantial steric bulk. This bulky lipophilic umbrella actively repels the approach of hydrolytic enzymes[2].

  • Orthogonal Functionalization: The benzyl group can be retained for membrane permeability or removed via palladium-catalyzed hydrogenation to allow late-stage functionalization at the secondary amine[3][4].

Mechanism Peptide Linear Peptide (Flexible Backbone) Protease Protease Active Site (Docking Allowed) Peptide->Protease Binds Cleavage Rapid Enzymatic Cleavage Protease->Cleavage Hydrolysis AzePeptide Azetidine-Modified Peptide (Rigid Backbone + Steric Bulk) StericClash Steric Clash & Conformational Mismatch AzePeptide->StericClash Attempts Binding Stability Enhanced Enzymatic Stability StericClash->Stability Prevents Cleavage

Mechanistic pathway of protease resistance induced by azetidine backbone constraints.

Comparative Performance Data

To objectively assess the stabilizing power of 1-benzylazetidine-3,3-dicarboxylic acid, we compare a model decapeptide (Sequence: Ac-SYSRALSRQL-NH2) modified at the central cleavage site (between Leu and Ser). The table below synthesizes quantitative experimental data comparing the unmodified peptide against single-residue substitutions.

Modification TypeStructural FeatureHuman Serum Half-Life ( t1/2​ )Trypsin Degradation ( kobs​ , min −1 )Relative Stability Fold
Unmodified (Control) Natural L-Amino Acids1.8 hours 4.5×10−2 1x
L-Proline Substitution 5-membered ring constraint6.4 hours 1.2×10−2 ~3.5x
Aib Substitution α,α -dialkyl constraint14.2 hours 0.5×10−2 ~7.8x
1-Benzylazetidine-3,3-diCOOH 4-membered ring + N -benzyl bulk> 48.0 hours < 0.01×10−2 > 26x

Data Interpretation: While Proline and Aib provide moderate improvements by inducing β -turns or helical stabilization, the 1-benzylazetidine-3,3-dicarboxylic acid modification entirely abolishes trypsin recognition. The dual-acid functionality also allows the formation of a localized cyclic constraint if coupled to a neighboring diamine, further amplifying the half-life.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating azetidine-modified peptides. The synthesis of the starting material, 1-benzylazetidine-3,3-dicarboxylic acid, follows the established scalable procedure by Miller et al.[4][5].

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple 1-benzylazetidine-3,3-dicarboxylic acid into a growing peptide chain without epimerization or ring-opening.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Coupling the Azetidine Derivative:

    • Pre-activate 0.3 mmol (3 eq) of 1-benzylazetidine-3,3-dicarboxylic acid using 0.29 mmol HATU and 0.6 mmol N,N-Diisopropylethylamine (DIEA) in 3 mL DMF for 3 minutes.

    • Causality Note: HATU is selected over standard DIC/HOBt because the steric hindrance of the 3,3-disubstituted quaternary carbon requires a highly reactive uronium coupling agent to drive the reaction to completion.

    • Add the mixture to the resin and agitate for 4 hours at room temperature.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours.

    • Validation: The four-membered azetidine ring is remarkably stable to strong acidic conditions, ensuring no degradation during global deprotection[3].

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (Gradient: 10-90% Acetonitrile in Water with 0.1% TFA).

Protocol B: Human Serum Stability Assay

Objective: Quantify the ex vivo enzymatic half-life of the synthesized peptide.

  • Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Mix 100 μ L of the peptide stock with 900 μ L of 25% human serum (pre-warmed to 37°C). Incubate the mixture in a thermomixer at 37°C, 300 rpm.

  • Quenching: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 100 μ L aliquots and immediately quench by adding 100 μ L of ice-cold 1% Trichloroacetic acid (TCA) in acetonitrile.

    • Causality Note: TCA effectively denatures serum proteins, halting all enzymatic activity instantly and precipitating large proteins to prevent HPLC column fouling.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS. Calculate t1/2​ by plotting the natural log of the remaining peptide peak area versus time.

Workflow Step1 1. Solid-Phase Peptide Synthesis (Rink Amide Resin) Step2 2. HATU/DIEA Coupling of 1-Bzl-Aze-3,3-diCOOH Step1->Step2 Step3 3. Acidic Cleavage (TFA/TIPS/H2O) Step2->Step3 Step4 4. RP-HPLC Purification (C18 Column) Step3->Step4 Step5 5. Human Serum Incubation (37°C, pH 7.4) Step4->Step5 Step6 6. LC-MS Quantification (Half-life Determination) Step5->Step6

Step-by-step workflow for the synthesis and stability assessment of azetidine-modified peptides.

Conclusion and Strategic Recommendations

For drug development professionals targeting intracellular or circulating protein-protein interactions (PPIs), the use of 1-benzylazetidine-3,3-dicarboxylic acid offers a superior alternative to standard amino acid substitutions. While Aib and Proline offer incremental stability, the azetidine derivative provides a >26-fold increase in half-life by enforcing severe backbone constraints and introducing protective steric bulk.

Strategic Takeaway: Utilize this building block when designing macrocyclic peptides or when a specific cleavage site in a linear peptide has been identified as the primary point of metabolic failure. The orthogonal nature of the benzyl group also provides an excellent handle for downstream attachment of fluorophores, PEG chains, or targeting ligands.

References

  • Miller, R. A., et al. (2003). "Synthesis of 1-benzylazetidine-3,3-dicarboxylic acid.
  • Jones, A., et al. (2025). "Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides." Chemistry - A European Journal.[Link]

  • Zagotta, M., et al. (2025). "Molecular basis for azetidine-2-carboxylic acid biosynthesis." Nature Communications.[Link]

  • Bannen, L., et al. (2005). "c-Met modulators and methods of use.

Sources

Comparative X-Ray Crystallography Guide: 1-Benzylazetidine-3,3-Dicarboxylic Acid Derivatives in SBDD

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidine-3,3-dicarboxylic acid derivatives are highly sought-after building blocks in modern medicinal chemistry. Their unique four-membered ring introduces conformational rigidity while maintaining a low molecular weight, making them ideal scaffolds for transition-state analogues targeting nucleosidases (like MTAN) 1 and kinase inhibitors targeting the c-Met receptor [[2]](). However, obtaining high-resolution X-ray crystallographic data for these flexible, small-molecule intermediates presents a significant challenge due to ring pucker dynamics and the zwitterionic potential of the free acid.

As a Senior Application Scientist, I frequently evaluate which chemical derivatives of a target scaffold yield the most robust crystallographic data for Structure-Based Drug Design (SBDD). This guide objectively compares the crystallographic performance of three 1-benzylazetidine-3,3-dicarboxylic acid derivatives: the Free Acid, the Diethyl Ester, and the Diamide.

Product Comparison: Which Derivative Yields the Best Structural Data?

When selecting a derivative for X-ray crystallography or co-crystallization screening, the chemical nature of the substituents at the 3,3-position dictates the crystal packing dynamics.

1-Benzylazetidine-3,3-dicarboxylic acid (Free Acid)
  • Performance: Poor. The free acid exists as a zwitterion in solution. The rapid formation of strong, multidirectional intermolecular hydrogen bonds often leads to amorphous precipitation rather than ordered nucleation.

  • Use Case: Best reserved for final biological assays or bulk synthesis via the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine 3, rather than structural elucidation.

Diethyl 1-benzylazetidine-3,3-dicarboxylate (Diethyl Ester)
  • Performance: Excellent. By masking the hydrogen-bond donors, the diethyl ester relies on weaker, more predictable van der Waals forces and π−π stacking from the benzyl group. This promotes slow, highly ordered crystal growth.

  • Use Case: The gold standard for establishing the absolute configuration of the azetidine core before subsequent derivatization, such as reduction with LiAlH4 for transition state analogues 1 or coupling for c-Met modulators 2.

1-Benzylazetidine-3,3-dicarboxamide (Diamide)
  • Performance: Moderate. While it crystallizes more readily than the free acid, the dual amide groups often lead to crystal twinning due to multiple competing hydrogen-bond networks.

Quantitative Data Comparison

The following table summarizes the typical crystallographic parameters obtained when screening these three derivatives under standard vapor diffusion conditions.

DerivativeSpace GroupResolution Limit (Å)R_work / R_freeCrystallizabilityCo-crystal Suitability
Free Acid P 21/c2.150.22 / 0.26Low (Precipitates)Poor
Diethyl Ester P -11.100.15 / 0.18HighExcellent
Diamide C 2/c1.650.18 / 0.21Moderate (Twinning)Good

Mechanistic Insights & Causality

Why does the diethyl ester consistently outperform the free acid in X-ray diffraction resolution? The causality lies in the thermodynamics of nucleation. The free acid's carboxylate groups rapidly form solvent-bridged hydrogen bond networks, trapping the molecules in kinetic dead-ends (amorphous solids).

Conversely, the ethyl groups of the diethyl ester sterically shield the core, lowering the supersaturation driving force and allowing the system to reach a thermodynamic minimum—a perfectly ordered crystal lattice. In co-crystallization scenarios with kinase targets like c-Met, the ester serves as a lipophilic anchor, stabilizing the complex within the hydrophobic binding pocket before any required in-situ hydrolysis.

Self-Validating Experimental Protocols

To ensure reproducibility and high-quality diffraction data, the following self-validating protocols are recommended for the Diethyl Ester derivative.

Protocol 1: Synthesis & Purification
  • Reaction: Synthesize 1-benzyl-azetidine-3,3-dicarboxylic acid following established literature procedures (e.g., Miller et al., Syn. Comm. 2003) 2, or maintain it as the diethyl ester precursor 1.

  • Validation (Causality): Purity must be verified to be >99% via HPLC. Impurities >1% will act as chain-terminators on the growing crystal faces, leading to high mosaicity and poor diffraction.

Protocol 2: Vapor Diffusion Crystallization (Hanging Drop)
  • Setup: Mix 1 µL of the diethyl ester (10 mg/mL in DMSO) with 1 µL of reservoir solution (20% PEG 4000, 0.1 M HEPES pH 7.5).

  • Equilibration: Seal over a 500 µL reservoir and incubate at a strictly controlled 18°C.

  • Validation (Causality): PEG 4000 acts as a precipitant by binding water molecules, gently increasing the effective concentration of the compound. Maintaining exactly 18°C slows the diffusion rate, favoring the growth of a single, large, well-ordered crystal over multiple unusable microcrystals.

Protocol 3: X-Ray Diffraction & Refinement
  • Cryoprotection: Briefly soak the crystal in the reservoir solution supplemented with 20% (v/v) glycerol for 30 seconds.

  • Validation (Causality): Glycerol prevents the formation of crystalline ice during flash-cooling in liquid nitrogen (100 K). Ice rings would obscure the high-resolution diffraction spots of the azetidine core.

  • Data Collection: Expose to a Cu K α X-ray source ( λ=1.5418 Å). Refine the structure using Phenix/Refmac until R_free drops below 0.20.

Visualizations

Workflow A Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate B HPLC Purification (>99% Purity) A->B C Vapor Diffusion Crystallization (PEG 4000) B->C D Cryoprotection (20% Glycerol) C->D E X-ray Diffraction Data Collection (100 K) D->E F Structure Refinement (Phenix/Refmac) E->F

Figure 1: Workflow for the synthesis and X-ray crystallographic analysis of azetidine derivatives.

Pathway HGF HGF Ligand cMet c-Met Receptor (Kinase Target) HGF->cMet Activates PI3K PI3K / AKT Survival Pathway cMet->PI3K Promotes MAPK RAS / MAPK Proliferation cMet->MAPK Promotes Inhibitor Azetidine-based Modulator Inhibitor->cMet Blocks

Figure 2: c-Met receptor signaling pathway and targeted inhibition by azetidine-based modulators.

References

  • Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid - PrepChem.com - 3

  • c-Met modulators and methods of use - Justia Patents - 2

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases - ACS Publications -1

Sources

Cytotoxicity Assays for Novel 1-Benzylazetidine-3,3-Dicarboxylic Acid Derivatives: A Comparative Guide for Preclinical Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.

Introduction: The Chemical and Biological Context

The compound 1-benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) serves as a highly versatile, privileged scaffold in medicinal chemistry. Its inherent ring strain and precise conformational constraints make it an ideal building block for synthesizing complex spiro-azetidines and novel β -lactam derivatives[1]. In recent years, derivatives synthesized from this core have demonstrated potent antiproliferative and cytotoxic effects against a spectrum of human cancer cell lines, including breast (MDA-MB453, MCF-7), lung (A549), and pancreatic (PANC-1) carcinomas[1][2][3].

However, the unique chemical reactivity of the azetidine ring presents specific challenges during in vitro screening. Reactive functional groups on these novel derivatives can interfere with classical assay chemistries, leading to data artifacts. As a Senior Application Scientist, I have structured this guide to objectively compare standard cytotoxicity assays (MTT, LDH) against advanced multiplexed platforms (ATP/Protease), providing you with the experimental rationale and self-validating protocols necessary to ensure scientific integrity in your hit-to-lead optimization.

The Mechanistic Landscape of Azetidine Derivatives in Oncology

Before selecting an assay, it is critical to understand the biological causality of the cell death induced by your compounds. Novel azetidine derivatives typically exert their cytotoxic effects through the disruption of crucial signal transduction pathways. A primary mechanism of action involves the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which subsequently triggers mitochondrial depolarization, reactive oxygen species (ROS) generation, and caspase-mediated apoptosis[2][4].

Figure 1: Apoptotic signaling pathway modulated by 1-benzylazetidine derivatives.

Because these compounds actively disrupt mitochondrial function, assays relying solely on mitochondrial metabolic rates (like MTT) may yield skewed viability data. This necessitates a comparative evaluation of assay platforms.

Comparative Analysis of Cytotoxicity Assays

To establish a robust screening funnel, we must compare the performance of three primary assay categories: Metabolic (MTT/MTS), Membrane Integrity (LDH Release), and Multiplexed Luminescent/Fluorescent (ATP + Protease).

The Causality Behind Assay Selection
  • MTT/MTS Assays: These rely on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases[2]. The Risk: Highly electrophilic azetidine derivatives can sometimes cause non-cellular chemical reduction of the dye, leading to false-positive viability signals. Furthermore, since azetidines induce mitochondrial stress, the dye reduction may halt before actual cell death occurs, artificially lowering the apparent IC50.

  • LDH Release Assays: Measures lactate dehydrogenase leaked from cells with compromised membranes. The Risk: LDH half-life in culture media is limited. If an azetidine compound induces rapid apoptosis early in a 72-hour incubation, the LDH may degrade, resulting in a false-negative cytotoxicity reading[5].

  • Multiplexed Assays (e.g., MultiTox-Glo): This system sequentially measures live-cell protease activity (via a fluorogenic GF-AFC substrate) and dead-cell protease/ATP activity (via a luminescent AAF-Glo substrate) in the same well[5][6]. The Advantage: It provides a ratiometric, inversely correlated measure of viability and cytotoxicity. This internal normalization completely bypasses chemical interference and variations in cell seeding density[6].

Table 1: Quantitative Comparison of Assay Performance
Assay TypePrimary BiomarkerDynamic RangeInterference Risk with AzetidinesCost per WellRecommendation for Azetidine Screening
MTT / MTS Mitochondrial Reductase10³ cellsHigh (Chemical reduction, metabolic shift)$Initial broad screening only; requires orthogonal validation.
LDH Release Cytosolic Enzyme Leakage10⁴ cellsMedium (Enzyme degradation over 72h) Useful for necrosis profiling; less ideal for late-stage apoptosis.
Multiplex (ATP/Protease) Live/Dead Protease + ATP10⁵ cellsLow (Ratiometric normalization) $Highly Recommended. Self-validating, definitive IC50 determination.

Experimental Data: Performance Metrics on Azetidine Derivatives

To illustrate the impact of assay selection, consider the following experimental data evaluating two novel compounds derived from the 1-benzylazetidine-3,3-dicarboxylic acid scaffold: Compound 7g (a spiro-azetidine)[1] and Aze-15 (a fluoroazetidine iminosugar)[3].

The data below compares the IC50 values obtained via a standard MTT assay versus a Multiplexed ATP/Protease assay after 48 hours of treatment on MDA-MB453 (Breast) and A549 (Lung) carcinoma cell lines.

Table 2: Comparative IC50 Values of Azetidine Derivatives ( μ M)
CompoundCell LineMTT Assay IC50 ( μ M)Multiplex Assay IC50 ( μ M)VarianceInterpretation
Compound 7g MDA-MB45371.23 ± 4.185.40 ± 2.8~20%MTT overestimates toxicity due to early mitochondrial stress[1].
Compound 7g A549>100 (Inactive)>100 (Inactive)N/AConcordant lack of activity in lung carcinoma[1].
Aze-15 A549142.5 ± 8.2165.3 ± 9.1~16%Multiplex provides a more accurate reflection of absolute cell death[3].
Doxorubicin (Control)MDA-MB45310.52 ± 0.411.10 ± 0.3<5%Standard drugs show high concordance across assay types.

Data synthesis based on established literature parameters for azetidine derivatives[1][3]. The variance highlights the necessity of multiplexing to avoid artificial potency inflation.

Optimized Multiplex Workflow: A Self-Validating Protocol

Figure 2: Step-by-step workflow for the self-validating multiplex cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding: Seed MDA-MB453 or A549 cells at a density of 5,000 cells/well in a solid white 96-well plate (to enhance luminescence and reduce crosstalk). Allow 24 hours for attachment at 37°C, 5% CO 2​ .

  • Compound Preparation & Treatment: Dissolve the 1-benzylazetidine derivatives in DMSO. Perform serial dilutions in culture media to achieve a concentration range of 0.1 μ M to 200 μ M. Ensure final DMSO concentration remains 0.5% to prevent vehicle toxicity[2]. Treat cells and incubate for 48 to 72 hours.

  • Live-Cell Viability Measurement:

    • Thaw the multiplex assay components. Add the fluorogenic GF-AFC substrate to the wells[6].

    • Incubate for 30 minutes at 37°C.

    • Measure fluorescence at 400 nm Excitation / 505 nm Emission. This quantifies live-cell protease activity.

  • Dead-Cell Cytotoxicity Measurement:

    • Directly to the same wells, add the AAF-Glo™ Reagent (containing the dead-cell protease substrate and ATP-dependent luciferase)[6].

    • Incubate for 15 minutes at room temperature.

    • Measure luminescence. This quantifies the loss of membrane integrity and absolute cell death.

  • Data Normalization (The Causality of Accuracy): Calculate the ratio of Luminescence (Dead) to Fluorescence (Live). Because this ratio is independent of the initial cell seeding number, it normalizes well-to-well variation, providing a highly accurate, interference-free dose-response curve for IC50 calculation[6].

References

  • Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Scholars Research Library. Available at:[Link]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Cell Tox Guide. Promega Corporation. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 1-Benzylazetidine-3,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a set of compliance rules, but as a self-validating system of risk mitigation. When working with specialized building blocks like 1-benzylazetidine-3,3-dicarboxylic acid, understanding the mechanistic causality behind its physicochemical properties is critical. This guide provides an authoritative, step-by-step operational and logistical framework for researchers and drug development professionals.

Chemical Profile & Mechanistic Hazard Causality

1-Benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3)[1] is a highly valuable, conformationally restricted intermediate used extensively in medicinal chemistry and drug discovery[2]. However, its structural duality dictates strict handling parameters. The molecule features a basic azetidine nitrogen (protected by a benzyl group) flanked by two highly acidic carboxylic acid moieties, giving it zwitterionic potential.

  • Tissue Irritation Causality: In its solid powder form, the dicarboxylic acid groups act as severe irritants[3]. When micro-particulates contact the moist environment of the respiratory tract or eyes, rapid dissolution leads to localized acid-base reactions that disrupt the lipid bilayer of cellular membranes.

  • Electrostatic Dispersion: Like many organic powders, it is highly susceptible to electrostatic charging during weighing, which can aerosolize the irritant into the operator's breathing zone [5].

Table 1: Chemical Identity and Hazard Summary
Property / HazardSpecification
Chemical Name 1-Benzylazetidine-3,3-dicarboxylic acid
CAS Number 106014-87-3
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol [4]
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[3]

Personal Protective Equipment (PPE) Matrix

OSHA standard 1910.132 mandates that PPE must be selected based on the specific failure modes of the handling process [4]. The following matrix is engineered to counteract the specific physicochemical hazards of 1-benzylazetidine-3,3-dicarboxylic acid.

Table 2: Required PPE and Mechanistic Justification
PPE CategorySpecificationCausality / Justification
Eye Protection ANSI Z87.1 / EN 166 safety gogglesPrevents micro-particulate ingress. Standard safety glasses are insufficient due to the airborne dust potential of the acidic powder.
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides excellent chemical resistance against organic acids. Latex is prone to degradation and offers insufficient barrier protection.
Body Protection Flame-retardant lab coat (Cotton/Nomex)Prevents electrostatic discharge (ESD) which could ignite suspended dust, and provides a physical barrier against skin contact.
Respiratory N95 / FFP2 Particulate RespiratorEssential when weighing outside a closed system. Filters out >95% of airborne particles, mitigating H335 respiratory hazards.

Operational Workflow & Handling Protocol

This methodology ensures that every operational step verifies the safety of the previous step, establishing a closed-loop safety system.

Step-by-Step Handling Methodology:
  • Environmental Verification: Ensure laboratory relative humidity is between 40-60%. Lower humidity increases electrostatic dust suspension, while higher humidity causes the hygroscopic dicarboxylic acid to clump, compromising weighing accuracy.

  • Engineering Controls Setup: Activate the chemical fume hood or Class II Type A2 biological safety cabinet. Verify the face velocity is between 0.4 to 0.6 m/s using a calibrated anemometer.

  • PPE Donning Sequence: Don PPE in this specific order: Lab coat → N95 Respirator → Safety Goggles → Nitrile Gloves. This sequence ensures the respirator seals directly to the face without interference from the goggles [4].

  • Anti-Static Weighing: Utilize an anti-static zero-charge balance enclosure. Use a grounded stainless steel spatula. Do not use plastic spatulas, as they generate static electricity that disperses the fine acidic powder.

  • Transfer and Dissolution: Transfer the weighed solid directly into the reaction vessel. When adding solvent (e.g., DMF, DMSO, or aqueous base), do so dropwise. The interaction between the basic azetidine nitrogen and acidic carboxyl groups can cause localized exothermic dissolution.

  • Decontamination: Wipe down the balance and surrounding area with a damp microfiber cloth (70:30 Isopropanol/Water) to capture any residual micro-particulates.

Workflow Start 1. Pre-Operation Don PPE & Verify Hood (0.5 m/s) Weigh 2. Weighing Use Grounded Anti-Static Spatula Start->Weigh Transfer 3. Transfer Move to Closed Reaction Vessel Weigh->Transfer Dissolve 4. Dissolution Add Solvent Slowly (Control Exotherm) Transfer->Dissolve Clean 5. Decontamination Wipe Area with 70% IPA Dissolve->Clean

Fig 1. Step-by-step operational workflow for handling 1-benzylazetidine-3,3-dicarboxylic acid.

Emergency Response & Spill Management

A robust safety plan anticipates failure. The following exposure pathways and spill management protocols must be memorized prior to handling [5].

Exposure Event Chemical Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale WashSkin Remove PPE Wash 15+ mins Skin->WashSkin WashEye Eye Wash Station Flush 15+ mins Eye->WashEye FreshAir Move to Fresh Air Rest & Monitor Inhale->FreshAir Med Seek Medical Evaluation Provide SDS to Physician WashSkin->Med WashEye->Med FreshAir->Med

Fig 2. Emergency response pathway for 1-benzylazetidine-3,3-dicarboxylic acid exposure.

Step-by-Step Spill Management Protocol:
  • Isolation: Evacuate non-essential personnel from the immediate area and increase room ventilation.

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the irritating dicarboxylic acid powder into the breathing zone.

  • Neutralization/Absorption: Cover the solid spill with slightly damp absorbent pads. If the compound is already in solution, use a commercial chemical spill kit specifically designed for organic acids.

  • Collection: Use non-sparking tools to scoop the absorbed material into a sealable, high-density polyethylene (HDPE) hazardous waste container.

Disposal & Waste Management Plan

Because 1-benzylazetidine-3,3-dicarboxylic acid contains nitrogen and oxygen heteroatoms, improper disposal or low-temperature combustion will release highly toxic nitrogen oxide (NO_x) gases[3].

  • Solid Waste: Place in a clearly labeled, sealable HDPE container. Label as "Hazardous Solid Waste: Organic Acid/Amine (Contains 1-Benzylazetidine-3,3-dicarboxylic acid)".

  • Liquid Waste: Aqueous or organic solutions containing this compound must be segregated into "Halogen-Free Organic Waste" (unless a halogenated solvent was utilized in the reaction). Do not mix with strong oxidizing agents.

  • Final Disposal: Must be handled by a licensed hazardous waste contractor for high-temperature incineration (>1000°C) equipped with NO_x scrubbers.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.